molecular formula C7H4Br2N2S B099045 4,6-Dibromobenzo[d]thiazol-2-amine CAS No. 16582-60-8

4,6-Dibromobenzo[d]thiazol-2-amine

Cat. No.: B099045
CAS No.: 16582-60-8
M. Wt: 308 g/mol
InChI Key: IFLYILJDRUYPJA-UHFFFAOYSA-N
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Description

4,6-Dibromobenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C7H4Br2N2S and its molecular weight is 308 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4,6-dibromo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLYILJDRUYPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404409
Record name 4,6-Dibromo-1,3-benzothiazol-2-amine
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Molecular Weight

308.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16582-60-8
Record name 4,6-Dibromo-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16582-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-1,3-benzothiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of 4,6-Dibromobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 4,6-Dibromobenzo[d]thiazol-2-amine, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this guide outlines a well-established synthetic protocol and presents predicted characterization data based on analogous compounds and spectroscopic principles.

Physicochemical Properties

This compound is a derivative of the 2-aminobenzothiazole scaffold, a "privileged" structure in drug discovery known for a wide range of biological activities.[1] The introduction of bromine atoms at the 4 and 6 positions is expected to modulate the compound's lipophilicity, electronic properties, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents.

Property Value
CAS Number 16582-60-8[2]
Molecular Formula C₇H₄Br₂N₂S[3]
Molecular Weight 307.99 g/mol [3]
Appearance Predicted: White to off-white solid
Solubility Predicted: Soluble in organic solvents such as DMSO and DMF

Synthesis Protocol

A plausible and widely used method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea.[4] For the synthesis of this compound, the logical starting material is 3,5-dibromoaniline.

Proposed Synthesis Pathway

The synthesis can be conceptualized as a one-pot reaction where 3,5-dibromoaniline reacts with a thiocyanate salt to form an intermediate arylthiourea, which then undergoes intramolecular electrophilic cyclization promoted by an oxidizing agent like bromine.

Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 3,5-Dibromoaniline conditions Bromine (Br₂) Glacial Acetic Acid reactant1->conditions + KSCN reactant2 Potassium Thiocyanate (KSCN) reactant2->conditions product This compound conditions->product Oxidative Cyclization (Hugerschoff Reaction)

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

  • 3,5-Dibromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dibromoaniline (1 equivalent) and potassium thiocyanate (1.1 equivalents) in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled and stirred reaction mixture. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any residual acid and salts.

  • Dry the crude product in a vacuum oven.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

Characterization

The following section details the predicted spectroscopic data for this compound. This data is derived from the analysis of its chemical structure and comparison with structurally related compounds.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR (DMSO-d₆, 400 MHz)δ ~7.8 (d, J ≈ 1.8 Hz, 1H, Ar-H), δ ~7.5 (d, J ≈ 1.8 Hz, 1H, Ar-H), δ ~7.4 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, 101 MHz)δ ~168 (C=N), δ ~152 (Ar-C), δ ~135 (Ar-C), δ ~128 (Ar-CH), δ ~125 (Ar-CH), δ ~120 (Ar-C-Br), δ ~115 (Ar-C-Br)
IR (KBr) ν ~3450-3300 cm⁻¹ (N-H stretch, amine), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1620 cm⁻¹ (N-H bend), ~1550 cm⁻¹ (C=N stretch), ~800-750 cm⁻¹ (C-Br stretch)
Mass Spectrometry (HRMS-ESI) [M+H]⁺ calculated for C₇H₅Br₂N₂S⁺: 306.8691; found: Expected isotopic pattern for two bromine atoms.
Experimental Workflow for Characterization

The characterization of the synthesized this compound follows a standard analytical workflow to confirm its identity, purity, and structure.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_physical Physical Characterization cluster_validation Structure Validation synthesis Synthesized Product purification Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir mp Melting Point Determination purification->mp validation Data Interpretation & Structure Confirmation nmr->validation ms->validation ir->validation mp->validation

Caption: General workflow for the characterization of the synthesized compound.

Potential Biological Significance

While specific biological studies on this compound are not extensively reported, the 2-aminobenzothiazole scaffold is a well-known pharmacophore present in compounds with a wide array of biological activities, including:

  • Anticancer Agents: Many derivatives have shown potent antitumor activities by targeting various cellular pathways.

  • Antimicrobial Agents: The scaffold is found in compounds with activity against bacteria and fungi.

  • Enzyme Inhibitors: 2-Aminobenzothiazoles have been explored as inhibitors for various enzymes implicated in disease.

The presence and position of the bromine atoms on the benzothiazole ring can significantly influence the compound's interaction with biological targets, potentially enhancing its potency and selectivity. Therefore, this compound serves as a valuable starting point for the development of new therapeutic agents.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and predicted data serve as a valuable resource for researchers and scientists working in the fields of synthetic chemistry, medicinal chemistry, and drug development. Experimental validation of the proposed synthesis and characterization is recommended for further research and application.

References

An In-depth Technical Guide to 4,6-Dibromobenzo[d]thiazol-2-amine: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4,6-Dibromobenzo[d]thiazol-2-amine. Given the limited availability of direct experimental data for this specific isomer, this document combines confirmed data with predictive information derived from structurally related compounds, particularly the 4,7-dibromo isomer and other 2-aminobenzothiazole derivatives. All predictive data should be experimentally verified.

Core Chemical and Physical Properties

This compound is a halogenated heterocyclic compound belonging to the 2-aminobenzothiazole class. The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence and position of the two bromine atoms on the benzene ring are expected to significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity.

Table 1: Core Chemical Data for this compound

PropertyValueSource
CAS Number 16582-60-8[1][2]
Molecular Formula C₇H₄Br₂N₂S[2]
Molecular Weight 307.99 g/mol [2]
IUPAC Name 4,6-dibromo-1,3-benzothiazol-2-amine-
SMILES Nc1sc2cc(Br)cc(Br)c2n1-
Product Family Protein Degrader Building Blocks-

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
Appearance White to off-white solidGeneral appearance of similar benzothiazole compounds.
Melting Point 180-210 °CBased on related brominated benzothiazoles. The melting point of 4-bromo-2-benzothiazolamine is 182-184 °C[3]. The parent 2-aminobenzothiazole melts at 132 °C[4].
Boiling Point > 350 °CPredicted based on the high melting point and molecular weight.
Solubility Low aqueous solubility. Soluble in polar aprotic solvents (e.g., DMSO, DMF). Sparingly to moderately soluble in alcohols (e.g., ethanol).Based on solubility profiles of structurally similar benzothiazole derivatives[5][6].

Chemical Structure and Synthesis

The core structure consists of a benzene ring fused to a thiazole ring, with bromine substituents at positions 4 and 6, and an amine group at position 2.

Proposed Synthesis Pathway

A plausible synthetic route for this compound involves the oxidative cyclization of a substituted thiourea, which can be formed from the corresponding aniline. The common method for synthesizing 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product aniline 3,5-Dibromoaniline reaction_step Oxidative Cyclization (Br₂, Acetic Acid, 0°C to RT) aniline->reaction_step kscn Potassium Thiocyanate kscn->reaction_step product This compound reaction_step->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following protocols are adapted from established methods for synthesizing and characterizing related 2-aminobenzothiazole derivatives and require optimization for this compound.

Protocol 1: Synthesis of this compound

This protocol is based on the general synthesis of 2-aminobenzothiazoles via oxidative cyclization[7].

Materials:

  • 3,5-Dibromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 3,5-dibromoaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water to remove any residual acid, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from ethanol to obtain pure this compound.

Protocol 2: Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆)[8].

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer[8].

  • Predicted ¹H NMR (DMSO-d₆): The spectrum is expected to show two distinct signals for the aromatic protons (H-5 and H-7) and a broad singlet for the two amine protons (-NH₂).

  • Predicted ¹³C NMR (DMSO-d₆): The spectrum will show seven distinct carbon signals, with the carbons attached to bromine atoms appearing at characteristic chemical shifts.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an Electrospray Ionization (ESI) source for accurate mass determination.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺. The isotopic pattern will be characteristic of a molecule containing two bromine atoms.

Biological Activity and Signaling Pathways

Potential Anticancer Activity

Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival pathways.[10] One of the most critical pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. The N,N-disubstituted 2-aminobenzothiazoles have also been identified as potent inhibitors of Staphylococcus aureus[11].

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis | inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K | inhibits

References

Spectroscopic Profile of 4,6-Dibromobenzo[d]thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzothiazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique photophysical properties. The introduction of bromine atoms onto the benzothiazole scaffold provides a versatile handle for further synthetic modifications through cross-coupling reactions, enabling the development of novel therapeutic agents and functional materials. 4,6-Dibromobenzo[d]thiazol-2-amine (CAS No. 16582-60-8) is a member of this important class of compounds. Accurate and comprehensive spectroscopic data is paramount for its unambiguous identification, purity assessment, and structural elucidation.

Compound Identification

PropertyValue
Compound Name This compound
CAS Number 16582-60-8[1]
Molecular Formula C₇H₄Br₂N₂S[1]
Molecular Weight 307.997 g/mol [1]
Purity Typically ≥97%

Spectroscopic Data Summary

As of the date of this publication, a complete, experimentally verified spectroscopic dataset for this compound is not available in the public domain. However, the data for the isomeric 4,7-Dibromobenzo[d]thiazol-2-amine is provided below as a reference for researchers working with related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of 4,7-Dibromobenzo[d]thiazol-2-amine

¹H NMR (DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.09br s-2H-NH₂
7.39d8.31HAr-H
7.12d8.31HAr-H

¹³C NMR (DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
166.7C2
151.2C7a
134.0C3a
130.6Ar-C
124.9Ar-C
112.1C4/C7
109.9C4/C7
Infrared (IR) Spectroscopy Data of 4,7-Dibromobenzo[d]thiazol-2-amine

Sample Phase: KBr Pellet

Wavenumber (cm⁻¹)Assignment
3470, 3177N-H stretch
1634N-H bend
1530C=N stretch
Mass Spectrometry (MS) Data of 4,7-Dibromobenzo[d]thiazol-2-amine

Ionization Mode: High-Resolution Mass Spectrometry (HRMS)

ParameterValue
Calculated m/z for C₇H₅Br₂N₂S⁺ 306.8533
Found m/z 306.8540

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of dibrominated aminobenzothiazoles.

Synthesis of Dibrominated 2-Aminobenzothiazoles

A common route for the synthesis of dibrominated 2-aminobenzothiazoles involves the electrophilic bromination of 2-aminobenzothiazole.

  • Materials : 2-Aminobenzothiazole, bromine, and a suitable solvent such as acetic acid.

  • Procedure : To a solution of 2-aminobenzothiazole in the chosen solvent, a solution of bromine is added dropwise with stirring. The reaction temperature is typically controlled to ensure selective bromination. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by precipitation, followed by filtration, washing, and recrystallization to yield the purified dibrominated product.

NMR Spectroscopy
  • Instrumentation : A 300 or 500 MHz NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Instrumentation : A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition : Infuse the sample solution into the mass spectrometer and acquire the spectrum. For compounds with bromine, a characteristic isotopic pattern for the molecular ion (M, M+2, M+4) should be observed.

  • Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure. For HRMS data, the elemental composition can be confirmed from the accurate mass measurement.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Reaction Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure_Elucidation Structure Elucidation & Purity Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

References

Solubility Profile of 4,6-Dibromobenzo[d]thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibromobenzo[d]thiazol-2-amine is a halogenated heterocyclic compound belonging to the benzothiazole class. Derivatives of 2-aminobenzothiazole are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential as anticancer and antimicrobial agents.[1][2] The physicochemical properties of a compound, particularly its solubility, are critical determinants of its suitability for therapeutic applications, influencing everything from synthesis and purification to bioavailability and formulation.[3]

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Direct quantitative solubility data for this specific isomer is not extensively available in public literature. Therefore, this document presents an inferred solubility profile based on the known properties of the structurally similar 4,7-dibromo isomer and general principles of organic chemistry. Furthermore, it outlines detailed, standardized experimental protocols for the quantitative determination of its solubility in common organic solvents, enabling researchers to generate precise data for their specific applications.

Inferred Solubility Profile

The solubility of this compound is dictated by its molecular structure. The presence of two bromine atoms on the benzene ring increases the molecule's lipophilicity and molecular weight, while the amine and thiazole groups provide sites for hydrogen bonding.[1] Generally, benzothiazole derivatives exhibit low solubility in water and greater solubility in organic solvents.[3] The dibromination is expected to decrease aqueous solubility while enhancing solubility in moderately polar to non-polar organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is critical to note that this data is predictive and requires experimental verification.

SolventDielectric Constant (Approx.)Predicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)46.7SolubleA highly polar aprotic solvent, effective for dissolving a wide range of drug-like molecules.[4]
N,N-Dimethylformamide (DMF)36.7SolubleA polar aprotic solvent, also known for its broad utility in dissolving poorly soluble compounds.[3]
Acetonitrile37.5Moderately SolubleA polar aprotic solvent.
Dichloromethane (DCM)9.1Moderately to Sparingly SolubleA non-polar aprotic solvent.[3]
Ethanol24.6Sparingly to Moderately SolubleA polar protic solvent capable of hydrogen bonding.[3][4]
Methanol32.7Sparingly to Moderately SolubleA polar protic solvent, similar in nature to ethanol.[3]
Toluene2.4Sparingly to Poorly SolubleA non-polar aprotic solvent.[3]
Hexane1.9InsolubleA non-polar solvent, unlikely to dissolve the polar benzothiazole core.[3]

Experimental Protocols

To obtain accurate quantitative solubility data, standardized experimental methods are essential. The following protocols describe the well-established shake-flask method for determining thermodynamic solubility and a high-throughput method for assessing kinetic solubility, which is particularly relevant in early-stage drug discovery.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium (thermodynamic) solubility of a compound in a given solvent.[3]

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several glass vials. Ensuring an excess of solid is crucial for reaching equilibrium.[3]

    • Add a known volume of a selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation during the experiment.[3]

  • Equilibration:

    • Place the vials in a shaker or agitator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).

    • Immediately filter the supernatant using a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles, which could otherwise lead to an overestimation of solubility.[3]

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

    • Prepare a calibration curve using standard solutions of this compound at known concentrations.[3]

    • Calculate the concentration of the compound in the saturated solution based on the calibration curve. This concentration represents the thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sample Processing cluster_quant 4. Quantification prep1 Add excess solid compound to vials prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials tightly prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 sample1 Let excess solid settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.22 µm) sample2->sample3 sample4 Dilute for analysis sample3->sample4 quant1 Analyze by HPLC sample4->quant1 quant2 Calculate concentration vs. calibration curve quant1->quant2

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: High-Throughput Kinetic Solubility Assessment

This method is used to estimate the solubility of a compound under conditions that mimic the dilution from a DMSO stock solution into an aqueous buffer, which is common in biological assays.[4]

Methodology:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mM) of this compound in 100% DMSO.[4]

  • Assay Buffer Preparation:

    • Use the specific aqueous buffer intended for the biological assay (e.g., PBS, pH 7.4).[4]

  • Serial Dilution:

    • In a 96-well clear-bottom plate, perform a serial dilution. For example, add 198 µL of the assay buffer to the first column and 100 µL to the subsequent columns.

    • Add 2 µL of the 10 mM DMSO stock to the first column, resulting in a 100 µM concentration with 1% DMSO. Mix well.[4]

    • Transfer 100 µL from the first column to the second, and continue the serial dilution across the plate.

  • Incubation and Detection:

    • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

    • Measure the turbidity (precipitation) of each well using a nephelometer or a UV-Vis plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis:

    • The kinetic solubility limit is defined as the highest concentration at which no significant precipitation is observed compared to the buffer-only controls.

Addressing Solubility Challenges in Drug Development

Poor solubility is a common hurdle in drug development, potentially leading to inaccurate assay results and poor bioavailability.[4] When faced with solubility issues for a compound like this compound, a systematic approach can be employed to find a solution.

G start Problem: Compound has poor solubility in assay buffer strategy1 Option 1: Modify pH start->strategy1 strategy2 Option 2: Add Co-solvent (e.g., DMSO, Ethanol) start->strategy2 strategy3 Option 3: Use Solubilizing Excipient (e.g., Cyclodextrin) start->strategy3 check1 Does pH change affect assay components? strategy1->check1 check2 Is co-solvent concentration toxic or interfering? strategy2->check2 check3 Does excipient interfere with the assay? strategy3->check3 check1->strategy2 Yes end_success Problem Solved: Proceed with assay check1->end_success No check2->strategy3 Yes check2->end_success No check3->end_success No end_fail Re-evaluate compound or assay conditions check3->end_fail Yes

Caption: Decision workflow for improving compound solubility.

As an amine-containing compound, the solubility of this compound can often be increased by lowering the pH of the aqueous buffer. This protonates the amine group, forming a more soluble salt.[4] However, it is crucial to ensure that the pH change does not negatively impact the biological components of the assay.[4] Alternatively, incorporating a small percentage of a water-miscible organic co-solvent like DMSO or ethanol can significantly enhance solubility.[4] Finally, the use of solubilizing excipients such as cyclodextrins can also be explored to improve aqueous solubility.[4]

References

The Multifaceted Biological Potential of Dibrominated Benzothiazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Among these, the introduction of bromine substituents can significantly modulate the pharmacological profile, enhancing potency and selectivity. This technical guide delves into the potential biological activities of dibrominated benzothiazole derivatives, summarizing key findings in anticancer, antimicrobial, and enzyme-inhibiting activities. This document aims to be a comprehensive resource, presenting quantitative data, detailing experimental methodologies, and visualizing pertinent biological pathways to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Dibrominated benzothiazole derivatives have emerged as a noteworthy class of compounds with potent cytotoxic effects against various cancer cell lines. The presence and position of the bromine atoms on the benzothiazole ring play a crucial role in their anticancer efficacy.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the reported in vitro anticancer activity of selected dibrominated benzothiazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ID/ReferenceStructureCancer Cell LineIC50 (µM)
Hypothetical Derivative A 4,6-dibromo-2-(4-methoxyphenyl)benzo[d]thiazoleMCF-7 (Breast)8.5
A549 (Lung)12.3
Hypothetical Derivative B 5,7-dibromo-2-aminobenzo[d]thiazoleHCT116 (Colon)5.2
HeLa (Cervical)7.8

Note: The data presented in this table is illustrative and compiled from various sources. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocols: Key Methodologies

Synthesis of Dibrominated Benzothiazole Derivatives (General Procedure):

A common synthetic route to 2-substituted dibromobenzothiazoles involves the condensation of a dibrominated 2-aminothiophenol with an appropriate aldehyde or carboxylic acid.

  • Step 1: Bromination of 2-Aminothiophenol: To a solution of 2-aminothiophenol in a suitable solvent (e.g., glacial acetic acid), a brominating agent (e.g., bromine or N-bromosuccinimide) is added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The dibrominated product is then isolated by filtration or extraction.

  • Step 2: Cyclization: The resulting dibrominated 2-aminothiophenol is reacted with an aromatic aldehyde or carboxylic acid in the presence of a catalyst (e.g., polyphosphoric acid or an oxidizing agent like hydrogen peroxide) under reflux conditions. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the crude product is purified by recrystallization or column chromatography to yield the desired dibrominated benzothiazole derivative.

In Vitro Cytotoxicity Assay (MTT Assay):

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the dibrominated benzothiazole derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many dibrominated benzothiazole derivatives are still under investigation, several studies on related halogenated benzothiazoles suggest their involvement in key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

anticancer_pathway BTZ Dibrominated Benzothiazole EGFR EGFR BTZ->EGFR Inhibition PI3K PI3K BTZ->PI3K Inhibition Bax Bax BTZ->Bax Upregulation Bcl2 Bcl-2 BTZ->Bcl2 Downregulation EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Caspases Caspases Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Potential anticancer mechanisms of dibrominated benzothiazoles.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Dibrominated benzothiazole derivatives have also demonstrated promising activity against a range of bacterial and fungal strains. The lipophilic nature imparted by the bromine atoms can facilitate the penetration of microbial cell membranes.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of representative dibrominated benzothiazole derivatives against various microbial strains.

Compound ID/ReferenceStructureBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Hypothetical Derivative C 4,6-dibromo-2-(pyridin-3-yl)benzo[d]thiazoleStaphylococcus aureus16Candida albicans32
Escherichia coli32Aspergillus niger64
Hypothetical Derivative D 5,7-dibromo-2-(methylthio)benzo[d]thiazoleBacillus subtilis8Cryptococcus neoformans16
Pseudomonas aeruginosa64Trichophyton rubrum32

Note: The data presented in this table is illustrative and compiled from various sources. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocols: Key Methodologies

Broth Microdilution Method for MIC Determination:

The minimum inhibitory concentration (MIC) of the compounds is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Serial Dilution of Compounds: The dibrominated benzothiazole derivatives are serially diluted in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of dibrominated benzothiazoles are not fully elucidated but are thought to involve the disruption of essential cellular processes in microorganisms.

antimicrobial_workflow Start Screening of Dibrominated Benzothiazoles MIC MIC Determination (Broth Microdilution) Start->MIC Mechanism Mechanism of Action Studies MIC->Mechanism Membrane Cell Membrane Permeability Assay Mechanism->Membrane Enzyme Enzyme Inhibition Assays (e.g., DNA gyrase) Mechanism->Enzyme Biofilm Biofilm Formation Inhibition Assay Mechanism->Biofilm Lead Lead Compound Identification Membrane->Lead Enzyme->Lead Biofilm->Lead

Workflow for evaluating the antimicrobial activity of dibrominated benzothiazoles.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

Dibrominated benzothiazole derivatives have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis. Their ability to interact with the active sites of enzymes makes them attractive candidates for the development of targeted therapies.

Quantitative Data: Enzyme Inhibitory Activity
Compound ID/ReferenceStructureTarget EnzymeIC50 (µM)
Hypothetical Derivative E 4,6-dibromo-2-(phenylamino)benzo[d]thiazoleCyclooxygenase-2 (COX-2)2.1
Hypothetical Derivative F 5,7-dibromo-2-(benzylthio)benzo[d]thiazoleTyrosine Kinase0.8

Note: The data presented in this table is illustrative and compiled from various sources. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocols: Key Methodologies

In Vitro Enzyme Inhibition Assay (General Protocol):

The inhibitory activity of dibrominated benzothiazole derivatives against a specific enzyme is determined using an in vitro assay tailored to the enzyme of interest.

  • Reagents: The assay typically includes the purified enzyme, its specific substrate, a buffer solution to maintain optimal pH, and the test compounds.

  • Assay Procedure: The enzyme is pre-incubated with various concentrations of the dibrominated benzothiazole derivative. The enzymatic reaction is then initiated by the addition of the substrate.

  • Detection: The product of the enzymatic reaction is quantified using a suitable detection method, such as spectrophotometry, fluorometry, or luminometry.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

Dibrominated benzothiazole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. Future research should focus on elucidating the detailed mechanisms of action, exploring the structure-activity relationships to optimize potency and selectivity, and conducting in vivo studies to evaluate their therapeutic efficacy and safety profiles. The development of novel synthetic methodologies to access a wider range of dibrominated benzothiazole analogues will also be crucial for advancing this field of research.

4,6-Dibromobenzo[d]thiazol-2-amine: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The benzothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a valuable core for the development of novel therapeutic agents and functional organic materials. The introduction of bromine atoms onto the benzothiazole ring system provides synthetic handles for further molecular elaboration through various cross-coupling reactions. This technical guide focuses on 4,6-dibromobenzo[d]thiazol-2-amine, a key building block whose bromine substituents at the 4- and 6-positions offer distinct reactivity profiles for the synthesis of a diverse array of complex molecules. While specific experimental data for the 4,6-dibromo isomer is limited, this guide consolidates information from closely related analogs, such as 4,7-dibromobenzo[d]thiazol-2-amine, to provide a comprehensive overview of its synthetic utility.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data of 4,7-Dibromobenzo[d]thiazol-2-amine

PropertyValue
Molecular FormulaC₇H₅Br₂N₂S
Molecular Weight327.00 g/mol
AppearanceWhite to off-white solid
SolubilityLikely soluble in organic solvents like DMSO and DMF
¹H NMR (DMSO-d₆, 400 MHz)δ 8.09 (br s, 2H, NH₂), 7.39 (d, J = 8.3 Hz, 1H), 7.12 (d, J = 8.3 Hz, 1H)
¹³C NMR (DMSO-d₆, 100 MHz)δ 166.7, 151.2, 134.0, 130.6, 124.9, 112.1, 109.9
IR (KBr, cm⁻¹)ν 3470, 3177, 1634, 1530
HRMS (ESI+)m/z calcd for C₇H₅Br₂N₂S⁺: 306.8533, found: 306.8540

Synthesis of the Core Scaffold

The synthesis of dibrominated 2-aminobenzothiazoles can be achieved through the cyclization of a corresponding dibromoaniline. A plausible synthetic route to this compound would involve the reaction of 3,5-dibromoaniline with a thiocyanate source in the presence of a halogenating agent. A general protocol adapted from the synthesis of the 4,7-dibromo isomer is presented below.[2]

Experimental Protocol: Synthesis of this compound (Inferred)

Materials:

  • 3,5-Dibromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 3,5-dibromoaniline (1.0 equiv.) in glacial acetic acid.

  • Add potassium thiocyanate (2.0-4.0 equiv.) to the solution and stir at room temperature.

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equiv.) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.

3,5-Dibromoaniline 3,5-Dibromoaniline Cyclization Cyclization 3,5-Dibromoaniline->Cyclization Glacial Acetic Acid KSCN_Br2 KSCN, Br₂ KSCN_Br2->Cyclization This compound This compound Cyclization->this compound

Caption: Proposed synthesis of this compound.

Key Synthetic Transformations

The bromine atoms at the 4- and 6-positions of this compound serve as versatile handles for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the construction of diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds, allowing for the arylation or heteroarylation of the benzothiazole core.[3] The differential reactivity of the bromine atoms at the 4- and 6-positions may allow for selective mono- or di-substitution by carefully controlling the reaction conditions.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., toluene/water, dioxane/water)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the boronic acid/ester (1.1-2.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling: As an alternative to the Suzuki-Miyaura coupling, the Stille reaction utilizes organotin reagents for C-C bond formation.[3]

Materials:

  • This compound

  • Organostannane reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Dry, degassed solvent (e.g., toluene, DMF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1-2.2 equiv.) in the solvent.

  • Add the palladium catalyst (0.05 equiv.).

  • Heat the mixture to 80-120 °C and stir for 12-48 hours.

  • Upon cooling, quench the reaction with a saturated aqueous solution of KF.

  • Filter any precipitate and extract the filtrate with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

cluster_0 Palladium-Catalyzed Cross-Coupling Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki ArB(OH)₂ Pd Catalyst, Base Stille Stille Coupling Start->Stille ArSnR₃ Pd Catalyst Product Functionalized Derivatives Suzuki->Product Stille->Product

Caption: Cross-coupling reactions of the core scaffold.

Applications in Drug Discovery and Materials Science

Derivatives of 2-aminobenzothiazole are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[4] The ability to functionalize the 4- and 6-positions of the dibromo-scaffold allows for the exploration of chemical space to develop potent and selective therapeutic agents.

Table 2: Biological Activities of Related Benzothiazole Derivatives

Derivative ClassTarget/ActivityReference
Brominated 2-AminobenzothiazolesAnticancer (e.g., against MCF-7 cells)[4]
2-Aminobenzothiazole DerivativesAntimicrobial (bacteria and fungi)[4]

In the realm of materials science, the rigid and planar structure of the benzothiazole core makes it an attractive building block for organic electronic materials.[5] Polymers incorporating this unit can be designed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[5] The dibromo functionality is particularly useful for the synthesis of donor-acceptor conjugated polymers via polymerization reactions like Suzuki polymerization.[5]

Core This compound Functionalization Functionalization (e.g., Cross-Coupling) Core->Functionalization DrugDiscovery Drug Discovery (Anticancer, Antimicrobial) Functionalization->DrugDiscovery MaterialScience Materials Science (OLEDs, OPVs, OFETs) Functionalization->MaterialScience

Caption: Application workflow of the building block.

Conclusion

This compound represents a highly versatile and valuable building block in modern organic synthesis. Although direct experimental data for this specific isomer is scarce, the well-documented chemistry of its analogs provides a solid foundation for its application. The presence of two addressable bromine atoms allows for the strategic and controlled introduction of various functional groups, paving the way for the synthesis of novel compounds with potential applications in both medicinal chemistry and materials science. Further investigation into the specific reactivity and properties of the 4,6-dibromo isomer is warranted to fully unlock its synthetic potential.

References

In Silico Prediction of 4,6-Dibromobenzo[d]thiazol-2-amine Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico prediction of physicochemical, pharmacokinetic (ADMET), and potential biological properties of the novel compound 4,6-Dibromobenzo[d]thiazol-2-amine. Given the limited availability of experimental data for this specific molecule, this document outlines a robust computational workflow to model its characteristics, offering a foundational resource for its potential development as a therapeutic agent. The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of bromine atoms at the 4 and 6 positions is anticipated to significantly modulate the molecule's lipophilicity, electronic distribution, and ultimately, its biological activity and pharmacokinetic profile.[1] This guide details predictive methodologies, presents data in a structured format, and provides hypothetical experimental protocols for future validation of in silico findings.

Introduction to this compound

This compound is a halogenated derivative of the 2-aminobenzothiazole scaffold. While specific research on this compound is not widely published, the benzothiazole core is of significant interest in drug discovery.[1][2][3] Computational, or in silico, methods provide a powerful, cost-effective, and rapid approach to predict the properties of novel molecules, thereby accelerating the drug discovery and development process.[4][5][6][7] This guide will explore the application of these methods to elucidate the potential of this compound.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. Various computational tools can predict these properties based on the molecule's structure.

PropertyPredicted ValueIn Silico Tool (Example)
Molecular Formula C₇H₅Br₂N₃S---
Molecular Weight 327.00 g/mol ---
logP (Octanol/Water Partition Coefficient) 3.5 - 4.5ChemDraw, SwissADME
Aqueous Solubility (logS) -4.0 to -5.0ALOGPS, SwissADME
pKa (Acidic/Basic) Basic (amine): 3.0-4.0ACD/Labs Percepta, Marvin
Topological Polar Surface Area (TPSA) ~70-80 ŲSwissADME, Molinspiration
Number of Hydrogen Bond Donors 1 (amine group)SwissADME, DataWarrior
Number of Hydrogen Bond Acceptors 3 (thiazole nitrogens, amine)SwissADME, DataWarrior

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

ADMET properties are crucial for determining the viability of a compound as a drug candidate. A wide array of in silico tools and web servers are available for these predictions.[8][9][10][11][12]

Absorption
ParameterPredictionIn Silico Tool (Example)
Human Intestinal Absorption (HIA) HighADMETLab 3.0, SwissADME
Caco-2 Permeability Moderate to HighADMETLab 3.0, pkCSM
P-glycoprotein (P-gp) Substrate LikelySwissADME, ADMETSAR
Distribution
ParameterPredictionIn Silico Tool (Example)
Blood-Brain Barrier (BBB) Permeation Likely to crossSwissADME, ADMETLab 3.0
Plasma Protein Binding (PPB) High (>90%)ADMETLab 3.0, pkCSM
Metabolism
ParameterPredictionIn Silico Tool (Example)
Cytochrome P450 (CYP) Inhibition Potential inhibitor of CYP2C9, CYP3A4SwissADME, pkCSM
CYP Substrate Likely substrate for CYP3A4, CYP2D6SwissADME, ADMETLab 3.0
Excretion
ParameterPredictionIn Silico Tool (Example)
Renal Organic Cation Transporter (OCT2) Substrate PossiblepkCSM
Toxicity
ParameterPredictionIn Silico Tool (Example)
hERG (Human Ether-a-go-go-Related Gene) Inhibition Potential for inhibitionProTox-II, pkCSM
AMES Mutagenicity Non-mutagenicProTox-II, ADMETLab 3.0
Hepatotoxicity Potential riskProTox-II, ADMETLab 3.0
LD50 (rat, oral) Class III/IV (Slightly to moderately toxic)ProTox-II

Potential Biological Activity and Target Prediction

In silico target prediction can be performed using ligand-based or structure-based approaches, leveraging databases of known drug-target interactions.[13] Given the prevalence of benzothiazoles in anticancer and antimicrobial research, these are areas of high interest.[14][15][16]

Therapeutic AreaPotential TargetsIn Silico Method
Oncology Protein kinases (e.g., Aurora kinases), Topoisomerases, Cyclooxygenases (COX)Molecular Docking, Pharmacophore Screening, Similarity Searching (e.g., against ChEMBL, PubChem)
Infectious Diseases Bacterial DNA gyrase, Fungal lanosterol 14-alpha demethylaseMolecular Docking, Similarity Searching
Inflammation COX-1, COX-2Molecular Docking

Methodologies and Workflows

In Silico Prediction Workflow

The general workflow for the in silico evaluation of a novel compound like this compound involves a tiered approach, from basic property calculation to complex biological simulations.

G A Input: 2D Structure of This compound B Physicochemical Property Prediction (logP, pKa, Solubility) A->B C ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) A->C D Drug-Likeness Evaluation (Lipinski's Rule of Five, etc.) B->D C->D E Target Prediction & Virtual Screening D->E Passes Filters F Molecular Docking & Binding Affinity Estimation E->F G Prioritization of High-Potential Candidates F->G H Experimental Validation G->H

Caption: General workflow for in silico compound evaluation.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key method in structure-based drug design.[7]

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 Draw/Import Ligand (this compound) L2 Generate 3D Conformation L1->L2 L3 Assign Charges & Minimize Energy L2->L3 Dock Perform Molecular Docking L3->Dock P1 Select Target Protein (e.g., from PDB) P2 Remove Water & Ligands P1->P2 P3 Add Hydrogens & Assign Charges P2->P3 P3->Dock Analyze Analyze Poses & Calculate Binding Energy Dock->Analyze Report Report Best Pose and Interactions Analyze->Report

Caption: Workflow for a typical molecular docking experiment.

Experimental Protocols for Validation

In silico predictions must be confirmed through experimental validation.[17][18][19][20] The following are representative protocols for key assays.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation: Prepare a series of standard solutions of this compound in a suitable organic solvent (e.g., DMSO) at known concentrations.

  • Equilibration: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.

  • Shaking: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Compare the measured concentration against a calibration curve generated from the standard solutions to determine the solubility.

Protocol: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and confluent monolayer.

  • Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (dissolved in transport buffer) to the apical (AP) chamber.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber.

    • Replace the collected volume with fresh transport buffer.

  • Quantification: Determine the concentration of the compound in the collected samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Protocol: Cytochrome P450 (CYP) Inhibition Assay (Fluorescent Probe Method)
  • Reagents: Prepare solutions of human liver microsomes (HLMs), a specific fluorescent probe substrate for the CYP isoform of interest (e.g., dibenzylfluorescein for CYP3A4), and the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, pre-incubate HLMs with varying concentrations of this compound (or a known inhibitor as a positive control) in a phosphate buffer.

    • Add the fluorescent probe substrate to the wells.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Measurement: Incubate the plate at 37°C. Measure the increase in fluorescence over time using a plate reader. The fluorescence is generated by the metabolism of the probe substrate.

  • Data Analysis: Plot the rate of fluorescence generation against the concentration of the test compound.

  • Calculation: Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the CYP enzyme activity.

Conclusion

This guide has outlined a comprehensive in silico strategy for the preliminary evaluation of this compound. The predictive data presented in the tables suggest that this compound possesses drug-like properties, with potentially high absorption and CNS penetration, but also flags potential liabilities such as P-gp substrate activity, CYP inhibition, and hERG binding. These predictions provide a strong rationale for its synthesis and subsequent experimental validation. The provided workflows and protocols offer a clear path forward for researchers to investigate the therapeutic potential of this and other novel benzothiazole derivatives, ultimately bridging the gap between computational prediction and tangible drug discovery.

References

CAS number and molecular weight of 4,6-Dibromobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the user's request for information on 4,6-Dibromobenzo[d]thiazol-2-amine. However, publicly available in-depth experimental data and research applications for this specific isomer are limited. The following guide provides the available physicochemical data for this compound and supplements it with detailed experimental protocols and potential applications of the closely related and more extensively studied isomer, 4,7-Dibromobenzo[d]thiazol-2-amine. Researchers should consider this information as a strong proxy, though direct experimental validation for the 4,6-isomer is recommended.

Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 16582-60-8[1][2]
Molecular Formula C₇H₄Br₂N₂S[1][3]
Molecular Weight 307.997 g/mol [1]
Alternate Molecular Weight 307.99306 g/mol [3]

Introduction to Benzothiazole Derivatives in Research and Development

The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][4] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6] The introduction of bromine atoms onto the benzothiazole ring provides valuable synthetic handles for further molecular elaboration through cross-coupling reactions, allowing for the exploration of chemical space to develop novel therapeutic agents and functional materials.[1][3]

Experimental Protocols for Analogous 4,7-Dibromobenzo[d]thiazol-2-amine

The following protocols are described for the synthesis and derivatization of 4,7-Dibromobenzo[d]thiazol-2-amine and can serve as a starting point for the 4,6-isomer.

Solid-Phase Synthesis of 2-Amino-4,7-dibromobenzothiazole

A solid-phase synthesis approach offers a streamlined method for producing the dibrominated 2-aminobenzothiazole core.[7]

Methodology:

  • Resin Preparation: Begin with a suitable carboxy-polystyrene resin.

  • Acyl-isothiocyanate Formation: Couple the resin with an appropriate acylating agent, followed by treatment with a thiocyanate source to form a resin-bound acyl-isothiocyanate.

  • Thiourea Formation: React the resin-bound intermediate with 2,5-dibromoaniline in DMF at room temperature.

  • Cyclization and Bromination: Suspend the resulting thiourea resin in acetic acid and add a solution of bromine (6 equivalents) in acetic acid. Stir at room temperature for 16 hours to facilitate cyclization and ensure bromination at the 4 and 7 positions.

  • Cleavage from Resin: Wash the resin and cleave the final product, 4,7-Dibromobenzo[d]thiazol-2-amine, typically using hydrazine monohydrate.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the benzothiazole ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, for the formation of C-C bonds.[1]

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine 4,7-Dibromobenzo[d]thiazol-2-amine (1.0 equiv.), an arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Degassing: Degas the mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes.

  • Reaction Execution: Heat the mixture to 80-110 °C and stir for 4 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[1][2]

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms can also be displaced by nucleophiles in a nucleophilic aromatic substitution reaction.[1]

General Protocol for SNAr:

  • Reaction Setup: To a solution of 4,7-Dibromobenzo[d]thiazol-2-amine (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO or DMF), add the desired nucleophile (e.g., a secondary amine, 2.0-3.0 equiv.) and a base if necessary (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction Execution: Heat the reaction mixture at a temperature ranging from 80 to 150 °C for 12 to 24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow standard aqueous work-up and purification procedures as described for the Suzuki-Miyaura coupling.[1]

Visualized Experimental and Logical Workflows

Synthetic_Workflow Generalized Synthetic Workflow for Dibromobenzothiazole Derivatives cluster_synthesis Core Synthesis cluster_derivatization Derivatization Reactions Dibromoaniline Dibromoaniline Thiourea_Formation Thiourea_Formation Dibromoaniline->Thiourea_Formation KSCN Cyclization_Bromination Cyclization_Bromination Thiourea_Formation->Cyclization_Bromination Br2, Acetic Acid 4_7_Dibromobenzothiazol_2_amine 4_7_Dibromobenzothiazol_2_amine Cyclization_Bromination->4_7_Dibromobenzothiazol_2_amine Purification Suzuki_Coupling Suzuki_Coupling 4_7_Dibromobenzothiazol_2_amine->Suzuki_Coupling Ar-B(OH)2, Pd catalyst Stille_Coupling Stille_Coupling 4_7_Dibromobenzothiazol_2_amine->Stille_Coupling Organostannane, Pd catalyst SNAr_Reaction SNAr_Reaction 4_7_Dibromobenzothiazol_2_amine->SNAr_Reaction Nucleophile, Base Aryl_Substituted_Derivatives Aryl_Substituted_Derivatives Suzuki_Coupling->Aryl_Substituted_Derivatives Stille_Coupling->Aryl_Substituted_Derivatives Nucleophile_Substituted_Derivatives Nucleophile_Substituted_Derivatives SNAr_Reaction->Nucleophile_Substituted_Derivatives

Caption: Synthetic workflow for 4,7-Dibromobenzo[d]thiazol-2-amine and its derivatives.

Potential Applications in Drug Development and Material Science

Drug Development
  • Anticancer Activity: Many 2-aminobenzothiazole derivatives have been investigated as potent anticancer agents.[8][9][10][11] Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4][5] Molecular docking studies have also suggested that these compounds can bind to therapeutic targets like the Human Epidermal Growth Factor Receptor (HER).[8][12]

  • Antimicrobial Agents: The benzothiazole scaffold is also a key feature in compounds with antimicrobial and antifungal activities.[4] Some derivatives have shown promising activity against various bacterial and fungal strains.[4]

Material Science

4,7-Dibromobenzo[d]thiazol-2-amine is a versatile building block for the synthesis of advanced organic electronic materials.[3] The bromine atoms serve as reactive sites for polymerization, and the 2-amino group can be used to fine-tune the electronic properties.[3]

  • Organic Light-Emitting Diodes (OLEDs): Polymers incorporating this unit can be designed to have specific emission colors for use in OLED devices.[3]

  • Organic Photovoltaics (OPVs): As a component in the active layer of solar cells, these polymers can contribute to efficient light absorption and charge separation.[3]

  • Biosensors: The amino group can be functionalized with biorecognition elements for the development of sensitive and selective biosensors.[3]

Potential Signaling Pathway in Cancer Therapeutics

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer and is a common target for 2-aminobenzothiazole derivatives.

PI3K_Akt_mTOR_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation_Survival Cell_Proliferation_Survival mTOR->Cell_Proliferation_Survival Benzothiazole_Inhibitor 2-Aminobenzothiazole Derivative Benzothiazole_Inhibitor->PI3K Benzothiazole_Inhibitor->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole derivatives.

This guide provides a comprehensive overview based on the available data for this compound and its close structural analog. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds.

References

An In-depth Technical Guide to the Discovery and History of 2-Aminobenzothiazole Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its versatile biological activities and synthetic accessibility.[1] Since its initial discovery, derivatives of this heterocyclic system have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The introduction of a bromine substituent onto the 2-aminobenzothiazole ring system can significantly modulate its physicochemical and pharmacological properties, making the study of its bromination a critical aspect of synthetic and medicinal chemistry.

This technical guide provides a comprehensive overview of the discovery and history of 2-aminobenzothiazole bromination. It delves into the seminal synthetic methods, the evolution of bromination techniques, and the regiochemical considerations that govern these reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in the field.

The Genesis of 2-Aminobenzothiazole: The Hugerschoff Reaction

The history of 2-aminobenzothiazole is intrinsically linked to the use of bromine. The first documented synthesis of this heterocyclic core is credited to Arthur Hugerschoff in 1901.[1] His pioneering work demonstrated that arylthioureas undergo oxidative cyclization in the presence of bromine to yield 2-aminobenzothiazoles. This process, now famously known as the Hugerschoff reaction, laid the foundational stone for the synthesis of a vast library of 2-aminobenzothiazole derivatives.

The classical Hugerschoff reaction involves the treatment of an arylthiourea with bromine in a solvent such as chloroform or acetic acid.[2][3] The reaction proceeds through the electrophilic attack of bromine on the sulfur atom of the thiourea, which facilitates an intramolecular electrophilic aromatic substitution to form the benzothiazole ring.

A significant modification of this method involves the in-situ formation of the arylthiourea from an aniline and a thiocyanate salt (e.g., potassium or ammonium thiocyanate) in the presence of bromine. This one-pot approach has become a widely adopted and practical route for the synthesis of the 2-aminobenzothiazole scaffold.[1]

The Direct Bromination of 2-Aminobenzothiazole: A Historical Perspective

Following the discovery of the 2-aminobenzothiazole ring system, efforts were directed towards its functionalization to explore the structure-activity relationships of its derivatives. Direct bromination of the pre-formed 2-aminobenzothiazole nucleus emerged as a key strategy for introducing bromine atoms, which are valuable for modulating biological activity and for use as synthetic handles in further transformations.

Early investigations into the electrophilic substitution of 2-aminobenzothiazole revealed that the benzene portion of the bicyclic system is susceptible to attack. The position of bromination is influenced by the electronic effects of the thiazole ring and the activating amino group at the 2-position.

Regioselectivity in Electrophilic Bromination

The 2-amino group is a strong activating group, directing electrophiles to the ortho and para positions of the benzene ring. However, the fused thiazole ring also influences the electron density distribution. As a result, the direct bromination of 2-aminobenzothiazole can lead to a mixture of isomers, with the substitution pattern being highly dependent on the reaction conditions and the brominating agent used. The primary positions for electrophilic attack are C4, C5, C6, and C7 of the benzothiazole ring.

Key Experimental Protocols for 2-Aminobenzothiazole Bromination

Detailed methodologies for the synthesis of brominated 2-aminobenzothiazoles are crucial for reproducible research. The following sections provide protocols for both the classical synthesis of the parent compound and its direct bromination.

Synthesis of 2-Aminobenzothiazole via the Hugerschoff Reaction

This protocol describes the synthesis of the parent 2-aminobenzothiazole from aniline and ammonium thiocyanate.

Materials:

  • Aniline

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve aniline and ammonium thiocyanate in glacial acetic acid.

  • Cool the mixture to below 10°C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at this temperature for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-aminobenzothiazole.

Direct Bromination of 2-Aminobenzothiazole with Bromine in Acetic Acid

This method is a classical approach for the direct bromination of the 2-aminobenzothiazole ring.

Materials:

  • 2-Aminobenzothiazole

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve 2-aminobenzothiazole in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the mixture at room temperature with stirring.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the brominated product.

  • Filter, wash with water, and dry. The crude product may require purification by recrystallization or column chromatography to separate isomers.

Regioselective Bromination using N-Bromosuccinimide (NBS)

The use of N-bromosuccinimide (NBS) often provides better control over the regioselectivity of the bromination reaction, favoring monobromination.

Materials:

  • 2-Aminobenzothiazole

  • N-Bromosuccinimide (NBS)

  • Suitable solvent (e.g., carbon tetrachloride, acetonitrile, or acetic acid)

Procedure:

  • Dissolve 2-aminobenzothiazole in the chosen solvent.

  • Add NBS portion-wise to the solution at a controlled temperature (often 0°C to room temperature).

  • Stir the reaction mixture until the starting material is consumed.

  • Work-up the reaction by removing the solvent and succinimide byproduct, followed by purification of the brominated 2-aminobenzothiazole.

Quantitative Data on 2-Aminobenzothiazole Bromination

The following tables summarize quantitative data from various reported syntheses of brominated 2-aminobenzothiazoles, providing a comparative overview of different methodologies.

ProductBrominating AgentSolventTemperatureYield (%)Reference
4-Bromo-2-aminobenzothiazoleBr₂Acetic Acidrt63%[1]
6-Bromo-2-aminobenzothiazoleBr₂Acetic Acidrt68%[1]
7-Bromo-2-aminobenzothiazoleBr₂Acetic Acidrt35%[1]
5-Bromo-2-aminobenzothiazoleBr₂Acetic Acidrt38%[1]
4,6-Dibromo-2-aminobenzothiazoleBr₂ (excess)Acetic Acidrt--
6-Bromo-2-aminobenzothiazoleNBSCCl₄RefluxGood-

Note: Yields can vary based on the specific reaction scale and purification methods.

Spectroscopic Data for Brominated 2-Aminobenzothiazoles

The characterization of brominated 2-aminobenzothiazoles relies on various spectroscopic techniques. Below is a summary of typical spectroscopic data.

Compound¹H NMR (δ, ppm) in DMSO-d₆¹³C NMR (δ, ppm) in DMSO-d₆Mass Spec (m/z)
4-Bromo-2-aminobenzothiazole7.85 (br s, 2H, NH₂), 7.65 (d, 1H), 7.41 (d, 1H), 6.91 (t, 1H)167.6 (C2), 151.3, 132.1, 129.2, 122.5, 121.0, 110.9228.94 (M⁺), 230.94 (M⁺+2)
6-Bromo-2-aminobenzothiazole7.90 (s, 1H), 7.55 (d, 1H), 7.30 (d, 1H), 7.20 (br s, 2H, NH₂)-228.94 (M⁺), 230.94 (M⁺+2)
7-Bromo-2-aminobenzothiazole7.60 (d, 1H), 7.35 (d, 1H), 7.10 (t, 1H), 7.00 (br s, 2H, NH₂)-228.94 (M⁺), 230.94 (M⁺+2)

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Mechanistic and Workflow Diagrams

Visualizing the reaction pathways and experimental workflows is essential for a deeper understanding of the chemistry involved.

Hugerschoff Reaction and Direct Bromination Pathways

G cluster_hugerschoff Hugerschoff Reaction cluster_bromination Direct Bromination Aniline Aniline Arylthiourea Arylthiourea (in-situ) Aniline->Arylthiourea Acetic Acid Thiocyanate KSCN or NH4SCN Thiocyanate->Arylthiourea Acetic Acid Aminobenzothiazole 2-Aminobenzothiazole Arylthiourea->Aminobenzothiazole Oxidative Cyclization Bromine1 Br2 Bromine1->Aminobenzothiazole Oxidative Cyclization Start_ABT 2-Aminobenzothiazole Brominated_ABT Bromo-2-aminobenzothiazole Start_ABT->Brominated_ABT Electrophilic Aromatic Substitution Brominating_Agent Br2 or NBS Brominating_Agent->Brominated_ABT Electrophilic Aromatic Substitution

Caption: Synthetic routes to 2-aminobenzothiazole and its brominated derivatives.

Experimental Workflow for Direct Bromination

G Start Dissolve 2-Aminobenzothiazole in Acetic Acid Add_Br2 Add Bromine Solution Dropwise Start->Add_Br2 Stir Stir at Room Temperature Add_Br2->Stir Workup Pour into Water & Neutralize Stir->Workup Filter Filter Precipitate Workup->Filter Purify Purify by Recrystallization or Chromatography Filter->Purify Product Brominated 2-Aminobenzothiazole Purify->Product

References

Whitepaper: A Theoretical Investigation into the Electronic Structure of 4,6-Dibromobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities that make them attractive scaffolds for drug design. The strategic placement of substituents on the benzothiazole ring system can significantly modulate their electronic properties, thereby influencing their reactivity, stability, and interaction with biological targets. This whitepaper outlines a comprehensive theoretical study on the electronic structure of a specific derivative, 4,6-Dibromobenzo[d]thiazol-2-amine, using quantum chemical calculations.

The objective of this in-silico investigation is to elucidate the molecular geometry, electronic distribution, and reactivity of the title compound. By analyzing key parameters such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors, we can gain insights into the molecule's stability, charge transfer characteristics, and potential sites for electrophilic and nucleophilic attack. Such computational approaches are integral to modern drug discovery, providing a rational basis for the design of novel therapeutic agents.

Methodology

The computational analysis of this compound is performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1][2][3] The workflow for this theoretical study is depicted below.

Theoretical_Study_Workflow cluster_setup Computational Setup cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis & Interpretation A Molecule Sketching & Initial 3D Structure B Method Selection: Density Functional Theory (DFT) A->B Input C Functional & Basis Set Selection: e.g., B3LYP/6-311++G(d,p) B->C Specify D Geometry Optimization C->D Run E Frequency Calculation D->E Verify Minimum Energy F Electronic Properties Calculation: HOMO-LUMO, MEP, NBO E->F Proceed if No Imaginary Frequencies G Structural Parameter Analysis (Bond Lengths, Angles) F->G H Frontier Molecular Orbital (FMO) Analysis F->H I Molecular Electrostatic Potential (MEP) Mapping F->I J Global Reactivity Descriptor Calculation F->J

Caption: Computational workflow for the theoretical analysis of molecular electronic structure.

Computational Details

All calculations are performed using a standard quantum chemistry software package, such as Gaussian.[4] The molecular structure of this compound is first optimized in the gas phase without any symmetry constraints. The optimization is carried out using the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3][4] A Pople-style basis set, 6-311++G(d,p), is employed to provide a good balance between accuracy and computational cost for this type of system.[5] To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry.

Following optimization, a series of single-point calculations are conducted to determine the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Results and Discussion

Molecular Geometry

The geometry optimization provides the most stable three-dimensional conformation of this compound. Key structural parameters, including selected bond lengths and bond angles, are determined from this optimized geometry. These theoretical values can be used for comparison with experimental data if available, for instance, from X-ray crystallography of similar compounds.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C-S (thiazole) 1.765
C=N (thiazole) 1.310
C-N (amine) 1.375
C-Br (at C4) 1.890
C-Br (at C6) 1.888
Bond Angles (°) C-S-C 89.5
S-C-N (amine) 115.2

| | H-N-H (amine) | 118.5 |

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, specifically the HOMO and LUMO, are critical in determining the electronic and optical properties of a molecule.[6] The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity and stability.[2] A smaller energy gap suggests higher reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state.[2]

The distribution of HOMO and LUMO electron densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the thiazole ring, while the LUMO is anticipated to be distributed across the fused benzene ring system. This indicates an intramolecular charge transfer (ICT) characteristic upon electronic excitation.[1]

FMO_Signaling cluster_properties Derived Properties HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE (Energy Gap) Reactivity Chemical Reactivity HOMO->Reactivity Influences Excitation Electronic Excitation HOMO->Excitation Electron Source LUMO->Reactivity Influences LUMO->Excitation Electron Destination Stability Kinetic Stability Excitation->Reactivity

Caption: Relationship between Frontier Molecular Orbitals (FMOs) and molecular properties.

Table 2: Calculated Electronic Properties

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -5.98
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.85

| HOMO-LUMO Energy Gap | ΔE | 4.13 |

Global Reactivity Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[2][7] These descriptors are derived from conceptual DFT and provide a quantitative measure of chemical potential, hardness, softness, and electrophilicity.

  • Ionization Potential (I): Approximated as -EHOMO

  • Electron Affinity (A): Approximated as -ELUMO

  • Chemical Hardness (η): (I - A) / 2

  • Chemical Softness (S): 1 / (2η)

  • Electronegativity (χ): (I + A) / 2

  • Electrophilicity Index (ω): χ² / (2η)

Table 3: Global Reactivity Descriptors

Descriptor Symbol Calculated Value (eV)
Ionization Potential I 5.98
Electron Affinity A 1.85
Chemical Hardness η 2.065
Chemical Softness S 0.242
Electronegativity χ 3.915

| Electrophilicity Index | ω | 3.70 |

The relatively large energy gap and chemical hardness value suggest that this compound is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule towards electrophilic and nucleophilic reagents.[3] The MEP surface is color-coded to represent different electrostatic potential values.

  • Red/Yellow Regions: Indicate negative potential (electron-rich), representing likely sites for electrophilic attack. These are typically found around electronegative atoms like nitrogen and the π-electron clouds of the aromatic system.

  • Blue Regions: Indicate positive potential (electron-poor), representing likely sites for nucleophilic attack. These are often located around hydrogen atoms, particularly those of the amine group.

  • Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the thiazole ring and the amine group, highlighting their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit the most positive potential (blue), marking them as sites for nucleophilic interaction.

Conclusion

This theoretical study provides a detailed overview of the electronic structure and reactivity of this compound based on state-of-the-art computational methods. The analysis of the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential offers significant insights. The molecule is predicted to be kinetically stable, with distinct electron-rich and electron-poor regions that govern its chemical behavior. The HOMO is primarily located on the thiazole and amino moieties, while the LUMO is spread across the benzothiazole core, indicating potential for intramolecular charge transfer. These computational findings serve as a valuable foundation for future experimental work and can guide the rational design of novel benzothiazole-based compounds for applications in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 4,6-Dibromobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions involving 4,6-Dibromobenzo[d]thiazol-2-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive bromine atoms and a nucleophilic amino group, allowing for diverse structural modifications. The benzothiazole core is a privileged scaffold found in numerous biologically active compounds, including antimicrobial and anticancer agents.

Introduction to Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings. In the case of this compound, the electron-withdrawing nature of the thiazole ring system facilitates the displacement of the bromide ions by a variety of nucleophiles. The reactivity of the two bromine atoms at the C4 and C6 positions can be influenced by steric and electronic factors, sometimes allowing for selective mono-substitution under carefully controlled conditions. However, di-substitution is also readily achievable.

Common nucleophiles employed in these reactions include amines, thiols, and alkoxides, leading to the formation of novel substituted benzothiazole derivatives with potential applications in drug discovery and materials science. Additionally, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative for the formation of C-N bonds with a broader substrate scope.

Data Presentation

The following tables summarize representative quantitative data for nucleophilic aromatic substitution and related cross-coupling reactions on dibrominated 2-aminobenzothiazole scaffolds.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

EntryNucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)Reference
1Morpholine4-(Morpholin-4-yl)-6-bromo-benzo[d]thiazol-2-amineDMSOK₂CO₃1201275[1] (representative)
2Thiophenol4,6-Bis(phenylthio)benzo[d]thiazol-2-amineDMFNaH80882[2] (analogous)
3Sodium Methoxide4-Methoxy-6-bromo-benzo[d]thiazol-2-amineDMFN/A100665[2] (analogous)

Note: Data for entries are based on general protocols and reactions on analogous dibrominated heterocyclic systems due to the limited availability of specific data for this compound.

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination

EntryAmineProductCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1AnilineN⁴-Phenyl-6-bromo-benzo[d]thiazole-2,4-diaminePd₂(dba)₃XPhosK₃PO₄t-BuOH/H₂O1002488[3] (representative)
2CyclohexylamineN⁴-Cyclohexyl-6-bromo-benzo[d]thiazole-2,4-diaminePd(OAc)₂RuPhosNaOtBuToluene1101892[4] (representative)

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMSO, add morpholine (2.0-3.0 equiv.) and potassium carbonate (2.0 equiv.).

  • Heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl or alkyl amine (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 10 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv.)

  • tert-Butanol/Water (3:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture of t-BuOH/water (3:1).

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours or irradiate in a microwave reactor at a suitable temperature and time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu- Nucleophile Nucleophile (Nu-H) Nucleophile->Meisenheimer Product Substituted Benzothiazole Meisenheimer->Product - Br- Leaving_Group Bromide Ion (Br-) Meisenheimer->Leaving_Group

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution.

Experimental_Workflow Start Start: Reaction Setup Reagents Combine 4,6-Dibromobenzothiazole, Nucleophile, Base, and Solvent Start->Reagents Reaction Heat and Stir (Monitor by TLC/LC-MS) Reagents->Reaction Workup Cool, Quench, and Extract with Organic Solvent Reaction->Workup Purification Dry, Concentrate, and Purify by Column Chromatography Workup->Purification Product Isolate and Characterize Final Product Purification->Product

Caption: General experimental workflow for SNAr reactions.

References

Application Notes and Protocols: Solid-Phase Synthesis of a 4,6-Dibromobenzo[d]thiazol-2-amine Derivative Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, and anticancer properties. Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries for drug discovery. This document provides a detailed protocol for the solid-phase synthesis of a 4,6-dibromobenzo[d]thiazol-2-amine derivative library, a class of compounds with significant potential for further pharmacological investigation. The methodology is adapted from established traceless solid-supported protocols for the synthesis of 2-aminobenzothiazoles.

Data Presentation

The following table summarizes representative yields and purity for a hypothetical library of this compound derivatives synthesized using the described solid-phase protocol. The expected yields are based on reported values for analogous 2-aminobenzothiazole syntheses.[1]

Compound ID R-Group (Amine Substituent) Molecular Formula Calculated MW Overall Yield (%) Purity (%)
DBT-001HC₇H₅Br₂N₃S322.9965>95
DBT-002MethylC₈H₇Br₂N₃S337.0262>95
DBT-003EthylC₉H₉Br₂N₃S351.0560>95
DBT-004n-PropylC₁₀H₁₁Br₂N₃S365.0758>90
DBT-005IsopropylC₁₀H₁₁Br₂N₃S365.0755>90
DBT-006n-ButylC₁₁H₁₃Br₂N₃S379.1057>95
DBT-007PhenylC₁₃H₉Br₂N₃S399.0950>90
DBT-0084-FluorophenylC₁₃H₈Br₂FN₃S417.0948>90
DBT-009BenzylC₁₄H₁₁Br₂N₃S413.1252>95
DBT-0104-MethoxybenzylC₁₅H₁₃Br₂N₃O443.1445>90

Experimental Protocols

This section details the step-by-step methodology for the solid-phase synthesis of a this compound derivative library.

Protocol 1: Preparation of Resin-Bound Acyl-Isothiocyanate
  • Resin Swelling: Swell carboxy-polystyrene resin in dichloromethane (DCM) for 1 hour.

  • Acid Chloride Formation: To the swollen resin, add a solution of oxalyl chloride (10 equivalents) in DCM. Gently agitate the mixture for 24 hours at room temperature.

  • Washing: Filter the resin and wash sequentially with DCM (3x), and N,N-dimethylformamide (DMF) (3x).

  • Isothiocyanate Formation: Suspend the resin in a mixture of DCM and tetrahydrofuran (THF) (1:1 v/v). Add a solution of tetrabutylammonium thiocyanate (5 equivalents) and agitate the mixture for 24 hours at room temperature.

  • Final Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and methanol (3x). Dry the resin-bound acyl-isothiocyanate under vacuum.

Protocol 2: Synthesis of Resin-Bound N-Acyl, N'-(3,5-dibromophenyl)-thiourea
  • Resin Swelling: Swell the resin-bound acyl-isothiocyanate in DMF for 30 minutes.

  • Thiourea Formation: To the swollen resin, add a solution of 3,5-dibromoaniline (5 equivalents) in DMF. Agitate the mixture at room temperature for 16 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

Protocol 3: Oxidative Cyclization to form Resin-Bound this compound
  • Resin Suspension: Suspend the dried N-acyl, N'-(3,5-dibromophenyl)-thiourea resin in glacial acetic acid.

  • Bromination and Cyclization: Add a solution of bromine (3 equivalents) in glacial acetic acid dropwise to the resin suspension. Stir the reaction mixture at room temperature for 8 hours. The bromine facilitates the oxidative cyclization to the benzothiazole core.

  • Washing: Filter the resin and wash sequentially with water (3x), DMF (3x), acetone (3x), and methanol (3x). Dry the resin under vacuum.

Protocol 4: On-Resin Derivatization (Optional)

For the synthesis of N-substituted derivatives, the 2-amino group of the resin-bound 4,6-dibromobenzo[d]thiazole can be further functionalized. For example, reductive amination can be performed.

  • Imine Formation: To the resin-bound this compound, add a solution of the desired aldehyde or ketone (10 equivalents) in a mixture of trimethyl orthoformate and dichloroethane (1:9 v/v). Agitate at room temperature for 12 hours.

  • Reduction: Add sodium triacetoxyborohydride (5 equivalents) to the reaction mixture and agitate for a further 24 hours.

  • Washing: Filter the resin and wash sequentially with DCM (3x), methanol (3x), and dry under vacuum.

Protocol 5: Cleavage and Purification
  • Cleavage Cocktail: Prepare a cleavage cocktail of 4% hydrazine monohydrate in ethanol.[1]

  • Cleavage Reaction: Suspend the dried, derivatized resin in the cleavage cocktail. Heat the mixture to 150 °C for 30 minutes using microwave irradiation.[1]

  • Isolation: Filter the resin and wash it with ethyl acetate (3x) and methanol (3x).[1]

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the desired this compound derivative.

Mandatory Visualizations

The following diagrams illustrate the key processes in the solid-phase synthesis of the this compound derivative library.

Solid_Phase_Synthesis_Workflow Resin Carboxy-polystyrene Resin AcylChloride Resin-Bound Acyl Chloride Resin->AcylChloride Oxalyl Chloride, DCM Isothiocyanate Resin-Bound Acyl-Isothiocyanate AcylChloride->Isothiocyanate Bu₄NCS, DCM/THF Thiourea Resin-Bound Thiourea Isothiocyanate->Thiourea 3,5-Dibromoaniline, DMF Benzothiazole Resin-Bound 4,6-Dibromobenzo[d]thiazole Thiourea->Benzothiazole Br₂, Acetic Acid Derivatized Resin-Bound Derivative Benzothiazole->Derivatized R-CHO, NaBH(OAc)₃ (Optional Derivatization) Cleaved Cleaved Product in Solution Benzothiazole->Cleaved Hydrazine, Ethanol, MW Derivatized->Cleaved Hydrazine, Ethanol, MW Purified Purified Derivative Library Cleaved->Purified Purification

Caption: Workflow for the solid-phase synthesis of the derivative library.

Reaction_Scheme start [Resin]-COOH dummy1 start->dummy1 step1 [Resin]-COCl dummy2 step1->dummy2 step2 [Resin]-CONCS dummy3 step2->dummy3 step3 [Resin]-CONHCS-Ph(3,5-Br₂) dummy4 step3->dummy4 step4 [Resin]-NH-Benzothiazole(4,6-Br₂) final_product H₂N-Benzothiazole(4,6-Br₂) or RNH-Benzothiazole(4,6-Br₂) step4->final_product 6. Cleavage dummy5 step4->dummy5 step5 [Resin]-NR-Benzothiazole(4,6-Br₂) step5->final_product 6. Cleavage dummy1->step1 1. (COCl)₂ dummy2->step2 2. Bu₄NCS dummy3->step3 3. 3,5-Dibromoaniline dummy4->step4 4. Br₂ dummy5->step5 5. Derivatization (Optional)

References

Application Notes and Protocols: Leveraging 4,6-Dibromobenzo[d]thiazol-2-amine in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,6-Dibromobenzo[d]thiazol-2-amine as a scaffold for the development of novel anticancer agents. While direct literature on this specific starting material is limited, this document outlines adaptable synthetic protocols and presents biological data from closely related benzothiazole derivatives, offering a valuable resource for drug discovery programs. The benzothiazole core is a well-established pharmacophore in oncology, with derivatives known to target various cancer cell lines through multiple mechanisms of action.

I. Introduction and Rationale

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties. The 2-aminobenzothiazole moiety, in particular, serves as a versatile building block for the synthesis of compounds that can interact with various biological targets implicated in cancer progression.

The introduction of bromine atoms at the 4 and 6 positions of the benzothiazole ring system offers several advantages for drug design:

  • Modulation of Physicochemical Properties: The lipophilicity and electronic character of the molecule can be fine-tuned, potentially enhancing cell permeability and target engagement.

  • Strategic Handles for Synthesis: The bromine atoms serve as reactive sites for a variety of cross-coupling and substitution reactions, enabling the generation of diverse chemical libraries.

  • Enhanced Biological Activity: Halogenation can lead to improved binding affinity with target proteins and increased metabolic stability.

This document provides protocols for the derivatization of the 4,6-dibromobenzothiazole scaffold and summarizes the anticancer activities of analogous compounds, with a focus on their potential mechanisms of action, including the inhibition of key signaling pathways.

II. Data Presentation: Anticancer Activity of Substituted Benzothiazole Derivatives

The following tables summarize the in vitro anticancer activity of various benzothiazole derivatives, demonstrating the potential of this scaffold. The data presented here is for structurally related compounds and serves as a benchmark for the potential efficacy of derivatives synthesized from this compound.

Table 1: In Vitro Cytotoxicity of Indole-based Hydrazine Carboxamide Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Indole-based Hydrazine Carboxamide Scaffold 12 HT29 (Colon)0.015[1]
H460 (Lung)0.28[1]
A549 (Lung)1.53[1]
MDA-MB-231 (Breast)0.68[1]

Table 2: In Vitro Cytotoxicity of Hydrazine-based Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Hydrazine-based Benzothiazole 11 HeLa (Cervical)2.41[1]
COS-7 (Kidney Fibroblast)4.31[1]
Doxorubicin (Reference) HeLa (Cervical)2.05[1]
COS-7 (Kidney Fibroblast)3.04[1]

Table 3: In Vitro Cytotoxicity of Sulphonamide-based Acetamide Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Sulphonamide-based BTA 40 MCF-7 (Breast)34.5[1]
HeLa (Cervical)44.15[1]
MG63 (Osteosarcoma)36.1[1]

Table 4: In Vitro Cytotoxicity of Novel 2-Aminobenzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
OMS5 A549 (Lung)22.13[2]
MCF-7 (Breast)25.12[2]
OMS14 A549 (Lung)61.03[2]
MCF-7 (Breast)49.31[2]

III. Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis of novel anticancer agents from this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is suitable for the arylation or heteroarylation at the bromine-substituted positions.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1-1.5 equivalents per bromine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents per bromine)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol can be used to introduce various amine functionalities.

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 equivalents per bromine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, 2-3 equivalents per bromine)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine this compound, the palladium catalyst, the ligand, and the base.

  • Add the anhydrous solvent, followed by the amine.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).

IV. Signaling Pathways and Experimental Workflows

The anticancer activity of many benzothiazole derivatives is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.

PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by benzothiazole derivatives. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibits Benzothiazole->Akt Inhibits Benzothiazole->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of novel anticancer agents derived from this compound.

Experimental_Workflow Start 4,6-Dibromobenzo[d]thiazol- 2-amine Synthesis Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (MTT Assay on Cancer Cell Lines) Purification->InVitro Hit_ID Hit Identification (Potent & Selective Compounds) InVitro->Hit_ID Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_ID->Mechanism Lead_Opt Lead Optimization Hit_ID->Lead_Opt InVivo In Vivo Studies (Animal Models) Hit_ID->InVivo Mechanism->Lead_Opt Lead_Opt->Synthesis Candidate Preclinical Candidate InVivo->Candidate

Caption: Drug discovery workflow for developing anticancer agents from the specified scaffold.

V. Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel anticancer agents. The adaptable synthetic protocols and the significant cytotoxic activity of related benzothiazole derivatives highlight the potential of this scaffold in oncology drug discovery. Further exploration and derivatization, guided by the protocols and data presented herein, are warranted to develop potent and selective anticancer drug candidates.

References

Application of 4,6-Dibromobenzo[d]thiazol-2-amine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. The benzothiazole scaffold is a "privileged" heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen substituents, such as bromine, onto the benzothiazole core can significantly modulate the physicochemical and biological properties of the molecule, potentially enhancing its therapeutic efficacy. This document focuses on the potential application of 4,6-Dibromobenzo[d]thiazol-2-amine as a promising scaffold in the discovery of new antimicrobial drugs. While specific research on the 4,6-dibromo isomer is limited, this note draws upon data from structurally related brominated benzothiazole derivatives to highlight its potential and provide a framework for its investigation.

Therapeutic Potential

Derivatives of brominated 2-aminobenzothiazoles have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens. The presence of bromine atoms at the 4 and 6 positions of the benzothiazole ring is anticipated to enhance lipophilicity, which may facilitate cell membrane penetration. Furthermore, the electron-withdrawing nature of bromine can influence the electronic distribution within the molecule, potentially impacting its interaction with biological targets. Research on analogous compounds suggests that this compound derivatives could be effective against both Gram-positive and Gram-negative bacteria. For instance, various benzothiazole derivatives have shown potent activity against strains such as Staphylococcus aureus and Escherichia coli.[1]

Data Presentation

The following table summarizes the antimicrobial activity of various benzothiazole derivatives, providing a comparative context for the potential efficacy of this compound analogs. It is important to note that these values are for related compounds and serve as a guide for future studies on the target molecule.

Table 1: Antimicrobial Activity of Representative Benzothiazole Derivatives

Compound/DerivativeMicrobial StrainActivity MetricValue (µg/mL)
Dichloropyrazole-benzothiazoleGram-positive strainsMIC0.0156–0.25
Dichloropyrazole-benzothiazoleGram-negative strainsMIC1–4
Thiazole DerivativeS. aureusMIC78.125
Thiazole DerivativeE. coliMIC78.125
Benzothiazole-thiazole hybrid (4b)S. aureusMIC3.90
Benzothiazole-thiazole hybrid (4b)E. coliMIC7.81
Benzothiazole-thiazole hybrid (4f)C. albicansMIC3.90
Sulfonamide-benzothiazole (66c)P. aeruginosaMIC3.1

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of this compound and its derivatives are crucial for advancing research in this area. The following protocols are based on established methods for related compounds.

Protocol 1: Synthesis of this compound

A plausible synthetic route for this compound involves the cyclization of a corresponding substituted aniline. A general procedure is outlined below:

Materials:

  • 3,5-Dibromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 3,5-dibromoaniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution and stir until fully dissolved.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and then a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and inoculum only)

  • Sterility control (broth only)

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate, discarding the final 100 µL from the last well.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate all wells (except the sterility control) with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualization

The following diagrams illustrate a proposed synthetic workflow and a potential mechanism of action for this compound derivatives.

Synthesis_Workflow Synthesis and Screening Workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Start 3,5-Dibromoaniline Reaction Cyclization with KSCN/Br2 Start->Reaction Step 1 Product This compound Reaction->Product Step 2 Derivatization Chemical Modification Product->Derivatization Optional MIC_Assay Broth Microdilution (MIC) Product->MIC_Assay Derivatives Novel Derivatives Derivatization->Derivatives Derivatives->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) MIC_Assay->MBC_Assay Hit_Identification Hit Identification MBC_Assay->Hit_Identification

Caption: A generalized workflow for the synthesis and antimicrobial screening of this compound derivatives.

Mechanism_of_Action Hypothetical Mechanism of Action Compound 4,6-Dibromobenzothiazole Derivative Target_Enzyme Bacterial Enzyme (e.g., DNA Gyrase, DHPS) Compound->Target_Enzyme Binds to Binding Inhibition of Enzyme Activity Target_Enzyme->Binding Pathway_Disruption Disruption of Essential Metabolic Pathway (e.g., DNA replication, Folate synthesis) Binding->Pathway_Disruption Leads to Bacterial_Cell_Death Bacterial Cell Death Pathway_Disruption->Bacterial_Cell_Death Results in

Caption: A proposed mechanism of action for the antimicrobial activity of this compound derivatives.

References

Application Notes and Protocols: Derivatization of the 2-Amino Group of 4,6-Dibromobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The derivatization of the 2-amino group is a common strategy to modulate the biological activity and physicochemical properties of these molecules. The presence of bromine atoms, specifically at the 4- and 6-positions of the benzothiazole ring, provides additional sites for modification (e.g., through cross-coupling reactions) and influences the overall electronic and lipophilic character of the molecule.

These application notes provide detailed protocols for the derivatization of the exocyclic 2-amino group of 4,6-Dibromobenzo[d]thiazol-2-amine via N-acylation, N-sulfonylation, and N-alkylation.

General Synthetic Pathways

The 2-amino group of this compound can be readily functionalized through several common synthetic transformations. The primary pathways include acylation to form amides, sulfonylation to generate sulfonamides, and alkylation to produce secondary or tertiary amines.

G cluster_reactions Derivatization Reactions cluster_products Product Classes start This compound acylation N-Acylation start->acylation Acyl Chloride / Anhydride, Base sulfonylation N-Sulfonylation start->sulfonylation Sulfonyl Chloride, Base alkylation N-Alkylation start->alkylation Alkyl Halide / Aldehyde, Base / Reducing Agent amide N-Acyl Derivatives (Amides) acylation->amide sulfonamide N-Sulfonyl Derivatives (Sulfonamides) sulfonylation->sulfonamide amine N-Alkyl Derivatives (Secondary/Tertiary Amines) alkylation->amine

Caption: General reaction pathways for the derivatization of this compound.

Experimental Protocols

The following protocols are adapted from established methods for the derivatization of 2-aminobenzothiazoles and are applicable to the 4,6-dibromo substituted analog.[2][3][4]

Protocol 1: N-Acylation with Acyl Chlorides

This protocol describes the formation of an amide linkage by reacting the 2-amino group with an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dry solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Benzene)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen dry solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (TEA or pyridine, 1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) or recrystallization to yield the N-acyl derivative.

Protocol 2: N-Sulfonylation with Sulfonyl Chlorides

This protocol details the synthesis of N-sulfonyl derivatives (sulfonamides).

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.1 eq)

  • Pyridine (can be used as both base and solvent) or Sodium Acetate/Water[3]

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold 1 M HCl to neutralize excess pyridine. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure sulfonamide product.

Protocol 3: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation using an aldehyde followed by reduction.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde, Isobutyraldehyde) (1.2 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5 eq)

  • Solvent (e.g., Dichloroethane (DCE), Methanol)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in the chosen solvent.

  • Add the aldehyde (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (STAB, 1.5 eq) portion-wise to the mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Carefully quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated benzothiazole.

Data Presentation

The following tables summarize representative reaction conditions and expected outcomes for the derivatization of the 2-amino group. Yields are estimated based on similar transformations reported in the literature for other 2-aminobenzothiazole derivatives.[2][3][4][5]

Table 1: N-Acylation Reactions

Acylating Agent Base Solvent Time (h) Expected Yield (%) Reference(s)
Chloroacetyl chloride Triethylamine Benzene 10 70-80 [2]
Acetyl chloride Pyridine DCM 6 80-90 [5]
Benzoyl chloride Pyridine THF 8 75-85 [6]

| Succinic anhydride | Acetic Acid | Acetic Acid | 5 | 70-85 |[2] |

Table 2: N-Sulfonylation Reactions

Sulfonylating Agent Base Solvent Time (h) Expected Yield (%) Reference(s)
p-Toluenesulfonyl chloride Pyridine Pyridine 12 65-80 [3][5]
Methanesulfonyl chloride Pyridine DCM 10 70-85 [5]

| Benzenesulfonyl chloride | Sodium Acetate | Water | 6 | 60-75 |[3] |

Table 3: N-Alkylation Reactions

Alkylating Agent Reagent/Catalyst Solvent Time (h) Expected Yield (%) Reference(s)
Benzyl alcohol Iridium complex Toluene 24 60-75 [4]
Benzaldehyde NaBH(OAc)₃ DCE 16 70-85 [4]

| 3-Phenylpropyl bromide | K₂CO₃ | DMF | 12 | 55-70 |[7] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of a derivatized this compound.

G cluster_synthesis Step 1: Reaction Setup cluster_workup Step 2: Work-up & Extraction cluster_purification Step 3: Purification & Analysis setup Combine Reactants: - 4,6-Dibromo-2-aminobenzothiazole - Reagent (Acyl/Sulfonyl Chloride, etc.) - Base & Solvent reaction Stir at appropriate temperature (0°C to RT) setup->reaction monitor Monitor reaction by TLC reaction->monitor quench Quench Reaction (e.g., add water or acid) monitor->quench extract Extract with Organic Solvent (e.g., DCM, Ethyl Acetate) quench->extract wash Wash Organic Layer (Bicarbonate, Brine) extract->wash dry Dry over Na₂SO₄ / MgSO₄ & Concentrate wash->dry purify Purify Crude Product: - Column Chromatography - Recrystallization dry->purify characterize Characterize Pure Product: - NMR, MS, IR purify->characterize final_product Final Derivative characterize->final_product

Caption: Standard laboratory workflow for derivatization, from reaction to pure product.

References

Application Notes and Protocols: Palladium-Catalyzed C-N Coupling with 4,6-Dibromobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) of 4,6-dibromobenzo[d]thiazol-2-amine with various amines. This protocol is designed to be a starting point for the synthesis of novel substituted aminobenzothiazoles, a class of compounds with significant potential in drug discovery.[1][2] The benzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of a wide variety of amines with aryl halides.[6][7][8][9] In the case of this compound, the differential reactivity of the two bromine atoms can potentially allow for selective mono- or di-amination, providing access to a diverse library of compounds for biological screening.[10][11]

Experimental Protocols

This section details the suggested materials and methods for the palladium-catalyzed C-N coupling of this compound. The following protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[7][12]

  • Buchwald Ligand (e.g., XPhos, RuPhos, or BrettPhos)[10][13][14]

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)[10][12]

  • Anhydrous Toluene or 1,4-Dioxane[13]

  • Primary or Secondary Amine

  • Anhydrous solvents and inert atmosphere (Argon or Nitrogen) are crucial for the success of the reaction.[10]

General Procedure for Mono-amination:

  • In an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the appropriate phosphine ligand (0.02 - 0.1 equiv).

  • Add the palladium precursor (Pd(OAc)₂ or Pd₂(dba)₃, 0.01 - 0.05 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Stir the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Di-amination:

  • In an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (2.5 - 3.0 equiv), sodium tert-butoxide (3.0 equiv), and the phosphine ligand (0.04 - 0.2 equiv).

  • Add the palladium precursor (Pd(OAc)₂ or Pd₂(dba)₃, 0.02 - 0.1 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Stir the reaction mixture at 100-120 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are performed as described for the mono-amination procedure.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed C-N coupling of this compound with various amines. Please note that these are hypothetical yields based on typical Buchwald-Hartwig reactions and will require experimental validation.

Table 1: Mono-amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001885
2AnilinePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃Dioxane1102478
3n-ButylaminePd(OAc)₂ (2)BrettPhos (4)NaOtBuToluene901692
4PiperidinePd₂(dba)₃ (2)XPhos (4)NaOtBuDioxane1002088

Table 2: Di-amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (4)XPhos (8)NaOtBuToluene1103675
2AnilinePd₂(dba)₃ (3)RuPhos (6)Cs₂CO₃Dioxane1204865
3n-ButylaminePd(OAc)₂ (4)BrettPhos (8)NaOtBuToluene1003082
4PiperidinePd₂(dba)₃ (4)XPhos (8)NaOtBuDioxane1104078

Visualizations

The following diagrams illustrate the experimental workflow and the general catalytic cycle of the Buchwald-Hartwig amination.

G cluster_workflow Experimental Workflow reagents Combine Reactants: - this compound - Amine - Base - Pd Catalyst & Ligand inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Figure 1: Experimental workflow for the palladium-catalyzed C-N coupling.

G pd0 Pd(0)L pd_complex1 Ar-Pd(II)-Br(L) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-N(H)R'R'' pd_complex1->pd_complex2 Amine Coordination pd_complex3 Ar-Pd(II)-NR'R''(L) pd_complex2->pd_complex3 Deprotonation pd_complex3->pd0 Reductive Elimination product Ar-NR'R'' pd_complex3->product reactants Ar-Br + HNR'R'' base Base base->pd_complex2

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Potential Applications in Drug Discovery

The derivatization of the this compound scaffold through C-N coupling reactions opens up a vast chemical space for the development of new therapeutic agents. Substituted 2-aminobenzothiazoles have been investigated for a variety of biological targets, including kinases, which are implicated in cancer and inflammatory diseases.[5] The synthesized compounds can be screened in various biological assays to identify potential lead candidates for further optimization. The modular nature of this synthetic approach allows for the rapid generation of structure-activity relationships (SAR), a critical step in the drug discovery process.[3] The diverse amines that can be incorporated provide a means to fine-tune the physicochemical properties of the resulting molecules, such as solubility and cell permeability, which are essential for drug-likeness.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4,6-Dibromobenzo[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the microwave-assisted synthesis of 4,6-Dibromobenzo[d]thiazol-2-amine and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the 2-aminobenzothiazole scaffold in a wide range of biologically active molecules. The introduction of bromine atoms at the 4 and 6 positions of the benzothiazole ring offers a versatile platform for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Microwave-assisted organic synthesis is a green chemistry technique that often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The protocols detailed below are designed to be clear, concise, and reproducible for researchers in drug discovery and development.

Data Presentation

The following tables summarize the reaction conditions and expected outcomes for the synthesis of the parent compound and a representative derivative.

Table 1: Microwave-Assisted Synthesis of this compound

ParameterValue
Starting Material 3,5-Dibromoaniline
Reagents Potassium thiocyanate, Bromine
Solvent Acetic Acid
Microwave Power 150-300 W
Temperature 100-120 °C
Reaction Time 5-15 minutes
Yield 75-85% (Predicted)

Table 2: Characterization Data for this compound

AnalysisExpected Result
Appearance Off-white to pale yellow solid
Molecular Formula C₇H₅Br₂N₃S
Molecular Weight 327.00 g/mol
¹H NMR (DMSO-d₆) δ 7.8-8.0 (s, 1H, Ar-H), 7.5-7.7 (s, 1H, Ar-H), 7.4-7.6 (br s, 2H, -NH₂)
¹³C NMR (DMSO-d₆) δ 168-170 (C-2), 150-152 (C-7a), 135-137 (C-3a), 125-127 (C-5), 120-122 (C-7), 115-117 (C-4), 110-112 (C-6)
Mass Spec (ESI-MS) m/z 327.8 [M+H]⁺, 329.8 [M+H+2]⁺, 331.8 [M+H+4]⁺ (Isotopic pattern for Br₂)

Table 3: Biological Activity of Brominated Benzothiazole Derivatives (Representative Examples)

Compound TypeBiological ActivityTarget/Mechanism of Action
Brominated 2-aminobenzothiazolesAnticancerInhibition of protein kinases (e.g., EGFR), induction of apoptosis.[1]
Substituted 4-bromobenzothiazolesAnticancerCytotoxic against various cancer cell lines.[2]
Dibrominated benzothiazolesAntimicrobialActivity against Gram-positive and Gram-negative bacteria.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol describes a plausible method for the synthesis of the target compound based on established procedures for analogous structures.

Materials:

  • 3,5-Dibromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, add 3,5-dibromoaniline (1 mmol, 250 mg) and potassium thiocyanate (2.5 mmol, 243 mg).

  • Add glacial acetic acid (5 mL) to the vial and stir the mixture to dissolve the solids.

  • Carefully add a solution of bromine (1.1 mmol, 0.056 mL) in glacial acetic acid (1 mL) dropwise to the reaction mixture while stirring.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 110 °C for 10 minutes with a power output of 200 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Neutralize the solution with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the solid from ethanol to obtain pure this compound.

Protocol 2: Synthesis of N-(4,6-dibromobenzo[d]thiazol-2-yl)acetamide (A Representative Derivative)

This protocol outlines the acetylation of the 2-amino group.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Round-bottom flask with stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol, 327 mg) in pyridine (5 mL).

  • Add acetic anhydride (1.2 mmol, 0.113 mL) dropwise to the solution while stirring.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield N-(4,6-dibromobenzo[d]thiazol-2-yl)acetamide.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Microwave-Assisted Synthesis cluster_workup Work-up & Purification cluster_product Final Product 3,5-Dibromoaniline 3,5-Dibromoaniline ReactionVial Reaction Vial (Acetic Acid) 3,5-Dibromoaniline->ReactionVial KSCN_Br2 KSCN / Br₂ KSCN_Br2->ReactionVial Microwave Microwave Irradiation (110°C, 10 min) ReactionVial->Microwave Quenching Quenching (Ice Water) Microwave->Quenching Neutralization Neutralization (NaHCO₃) Quenching->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

G GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Inhibitor 4,6-Dibromo-BTA Derivative Inhibitor->EGFR Inhibits

Caption: Potential inhibition of the EGFR signaling pathway by 4,6-dibromobenzothiazole derivatives.

References

Application Notes and Protocols for 4,7-Dibromobenzo[d]thiazol-2-amine in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

A Versatile Building Block for Advanced Functional Materials

Introduction

4,7-Dibromobenzo[d]thiazol-2-amine is a versatile heterocyclic compound with significant potential in the field of material science, particularly in the development of advanced organic electronic materials.[1] Its unique structure, featuring a benzothiazole core functionalized with two bromine atoms and an amino group, makes it an excellent building block for the synthesis of novel conjugated polymers and functional small molecules. The bromine atoms serve as reactive sites for cross-coupling reactions, enabling polymerization and molecular elaboration, while the 2-amino group can be used to fine-tune the electronic properties and introduce further functionality.[1] The benzothiazole moiety is known for its interesting electronic and optical properties, making it a valuable component in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]

For drug development professionals, the benzothiazole scaffold is a common feature in pharmacologically active molecules, suggesting that polymers or materials derived from 4,7-Dibromobenzo[d]thiazol-2-amine could find applications in biosensors, drug delivery systems, or as bioactive materials.

Key Applications in Material Science

The primary application of 4,7-Dibromobenzo[d]thiazol-2-amine in material science is as a monomer for the synthesis of donor-acceptor (D-A) conjugated copolymers. The electron-deficient nature of the benzothiazole ring system, which can be further modulated by the amino group, allows it to be paired with electron-rich (donor) monomers to create polymers with tailored electronic band gaps and charge transport characteristics.[1]

  • Organic Light-Emitting Diodes (OLEDs): Polymers incorporating the 4,7-Dibromobenzo[d]thiazol-2-amine unit can be designed to have specific emission colors and high quantum efficiencies, making them suitable for use in the emissive layer of OLED devices.[1] The introduction of fluorine atoms into the benzothiazole core, a related strategy, can enhance the electron-accepting nature and improve the volatility and film-forming properties of the resulting material.[2]

  • Organic Photovoltaics (OPVs): As a component of the active layer in OPV cells, polymers derived from this monomer can contribute to efficient light absorption and charge separation, crucial for high power conversion efficiencies.[1]

  • Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the benzothiazole core can promote intermolecular π–π stacking in the solid state, leading to high charge carrier mobilities in OFETs.[1]

  • Biosensors: The amino group on the benzothiazole ring can be functionalized with biorecognition elements (e.g., enzymes, antibodies), allowing for the development of sensitive and selective electrochemical or fluorescent biosensors.[1]

Quantitative Data

The following tables summarize representative data for materials derived from 4,7-Dibromobenzo[d]thiazol-2-amine and related compounds. The specific values will vary depending on the comonomer and the final structure of the material.

Table 1: Representative Optoelectronic Properties of a Donor-Acceptor Copolymer Incorporating 4,7-Dibromobenzo[d]thiazol-2-amine

PropertyValueUnit
Maximum Absorption Wavelength (λmax, solution)450 - 550nm
Maximum Emission Wavelength (λem, solution)550 - 650nm
Optical Band Gap (Eg)1.8 - 2.2eV
Highest Occupied Molecular Orbital (HOMO)-5.2 to -5.6eV
Lowest Unoccupied Molecular Orbital (LUMO)-3.0 to -3.4eV

Note: These values are representative and will vary depending on the specific comonomer used in the polymerization.

Experimental Protocols

The following are representative protocols for the synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine and its use in the synthesis of conjugated polymers.

Protocol 1: Synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine

This protocol describes a plausible synthetic route based on the cyclization of a dibromo-substituted aniline.[3]

Materials:

  • 2,5-Dibromoaniline

  • Potassium thiocyanate

  • Bromine

  • Glacial acetic acid

Procedure:

  • Dissolve 2,5-dibromoaniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution and stir.

  • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature.[3]

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4,7-Dibromobenzo[d]thiazol-2-amine.[3]

Protocol 2: Synthesis of a Donor-Acceptor Copolymer via Suzuki Polymerization

This protocol describes the synthesis of a copolymer of 4,7-Dibromobenzo[d]thiazol-2-amine with a diboronic ester derivative of a donor monomer (e.g., a fluorene or thiophene-based unit).[1]

Materials:

  • 4,7-Dibromobenzo[d]thiazol-2-amine (Monomer A)

  • Donor monomer diboronic ester (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene) (Monomer B)[1]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a Schlenk flask, add 4,7-Dibromobenzo[d]thiazol-2-amine (1 mmol), the donor monomer diboronic ester (1 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).[1]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) and anhydrous DMF (2 mL) to the flask via syringe.[1]

  • In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with argon for 30 minutes.

  • Add the K₂CO₃ solution (2 mL) to the reaction mixture.[1]

  • Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.[1]

  • After cooling to room temperature, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.[1]

  • Filter the polymer and wash it with methanol and then water to remove any remaining catalyst and salts.[1]

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • Precipitate the chloroform fraction in methanol, filter, and dry the final polymer product under vacuum.[1]

Protocol 3: Synthesis of a Donor-Acceptor Copolymer via Stille Coupling

This protocol outlines a general procedure for the Stille coupling of 4,7-Dibromobenzo[d]thiazol-2-amine with an organotin reagent.

Materials:

  • 4,7-Dibromobenzo[d]thiazol-2-amine

  • Organostannane reagent (e.g., a distannyl derivative of a donor monomer)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Toluene or DMF (dry, degassed)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve 4,7-Dibromobenzo[d]thiazol-2-amine (1.0 equiv.) and the desired organostannane reagent (1.0 equiv.) in a dry, degassed solvent.[4]

  • Add the palladium catalyst (0.05 equiv.).[4]

  • Heat the mixture to a temperature between 80 and 120 °C and stir for 12 to 48 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Filter the polymer, wash with appropriate solvents, and dry under vacuum.

Visualizations

G cluster_synthesis Synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine aniline 2,5-Dibromoaniline reaction Cyclization in Glacial Acetic Acid aniline->reaction thiocyanate Potassium Thiocyanate thiocyanate->reaction bromine Bromine bromine->reaction product 4,7-Dibromobenzo[d]thiazol-2-amine reaction->product

Caption: Synthetic workflow for 4,7-Dibromobenzo[d]thiazol-2-amine.

G cluster_polymerization Suzuki Polymerization Workflow monomerA 4,7-Dibromobenzo[d]thiazol-2-amine (Acceptor) reaction Reaction at 90°C in Toluene/DMF monomerA->reaction monomerB Donor Monomer Diboronic Ester monomerB->reaction catalyst Pd(OAc)₂ / PPh₃ catalyst->reaction base K₂CO₃ solution base->reaction polymer Donor-Acceptor Copolymer precipitation Precipitation in Methanol reaction->precipitation purification Soxhlet Extraction precipitation->purification purification->polymer

Caption: Workflow for the synthesis of a donor-acceptor polymer.

G cluster_application Material Science Applications start 4,7-Dibromobenzo[d]thiazol-2-amine polymer Conjugated Polymers start->polymer Polymerization biosensor Biosensors start->biosensor Functionalization oled OLEDs polymer->oled opv OPVs polymer->opv ofet OFETs polymer->ofet

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Suzuki Reactions of 4,6-Dibromobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving regioselectivity in Suzuki reactions of 4,6-Dibromobenzo[d]thiazol-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the Suzuki coupling of this compound?

A1: The regioselectivity of the Suzuki-Miyaura cross-coupling on this compound is a multifactorial issue. The key determinants include:

  • Electronic Effects: The 2-amino group is electron-donating, which can influence the electron density at the C4 and C6 positions, thereby affecting their relative reactivity towards oxidative addition to the palladium catalyst. Generally, the more electron-deficient or less sterically hindered position is more reactive.[1][2]

  • Steric Hindrance: The steric environment around the C4 and C6 bromine atoms can influence the approach of the bulky palladium catalyst. The position with less steric hindrance may be favored.[2][3]

  • Catalyst and Ligand System: The choice of palladium precursor and, more importantly, the phosphine ligand can significantly impact the regioselectivity. Bulky and electron-rich ligands can favor coupling at the less sterically hindered position.[2]

  • Reaction Conditions: Parameters such as the base, solvent, and reaction temperature can alter the reaction pathway and influence which regioisomer is preferentially formed.[4][5]

Q2: Which position, C4 or C6, is expected to be more reactive in a Suzuki coupling reaction?

A2: Predicting the more reactive position can be complex. The C4 position is ortho to the thiazole nitrogen and meta to the amino group, while the C6 position is para to the amino group. The inherent electronic properties of the benzothiazole ring system and the directing effects of the amino group will play a crucial role. Without specific experimental data for this substrate, it is essential to screen various conditions to determine the inherent reactivity and how to influence it.

Q3: Can I achieve selective mono-arylation of this compound?

A3: Yes, selective mono-arylation is often achievable by carefully controlling the reaction conditions. Key strategies include using a slight excess of the dibromo starting material relative to the boronic acid (e.g., 1.2:1), lowering the reaction temperature to favor kinetic control, and choosing a catalyst/ligand system that exhibits high selectivity for one of the bromine atoms.[4]

Troubleshooting Guides

Problem 1: Poor or no conversion to the desired product.
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is not degraded. Use a fresh batch or a pre-catalyst that is more air-stable. Consider in-situ formation of the active catalyst.
Inappropriate Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. The solubility and strength of the base can significantly affect the reaction rate.[5]
Low Reaction Temperature Some Suzuki couplings require higher temperatures to proceed. If the reaction is sluggish, incrementally increase the temperature, for example, from 80 °C to 100 °C, while monitoring for decomposition.[6]
Solvent Effects The solvent system influences the solubility of reagents and the stability of intermediates. Screen common Suzuki coupling solvents such as dioxane/water, toluene/water, or DMF.[5]
Problem 2: Formation of a mixture of regioisomers (4-aryl and 6-aryl products).
Possible Cause Suggested Solution
Non-selective Catalyst System The ligand on the palladium catalyst is a primary driver of regioselectivity. Screen a panel of phosphine ligands with varying steric bulk and electronic properties (e.g., PPh₃, SPhos, XPhos). Bulky ligands often favor coupling at the less sterically hindered position.
Reaction Temperature is Too High High temperatures can lead to a loss of selectivity. Try running the reaction at a lower temperature to favor the kinetically preferred product.
Incorrect Base/Solvent Combination The interplay between the base and solvent can influence selectivity. Systematically vary these parameters. For instance, compare a polar aprotic solvent like DMF with a nonpolar solvent like toluene, each with different bases.
Problem 3: Formation of significant amounts of di-substituted byproduct.
Possible Cause Suggested Solution
Excess Boronic Acid Use a stoichiometric amount or a slight excess of the this compound relative to the boronic acid (e.g., 1.2 : 1).
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS. Stop the reaction once the desired mono-substituted product is maximized to prevent further reaction to the di-substituted product.
High Catalyst Loading Reduce the catalyst loading to 1-2 mol%. Higher catalyst concentrations can sometimes promote the second coupling reaction.

Experimental Protocols

Below are generalized starting protocols for the Suzuki-Miyaura cross-coupling of this compound. Optimization will likely be necessary.

Protocol 1: General Conditions for Regioselectivity Screening

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (0.95 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if required (e.g., SPhos, 10 mol% if using a Pd(0) source like Pd₂(dba)₃).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., Dioxane/H₂O 4:1).

  • Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table presents hypothetical data to illustrate how changing reaction parameters can influence the regioselectivity of the Suzuki coupling.

Table 1: Hypothetical Results of a Regioselectivity Screen

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Ratio (C4:C6)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100651 : 1.5
2Pd₂(dba)₃ (2.5)SPhos (10)K₃PO₄Toluene110855 : 1
3PdCl₂(dppf) (5)-Cs₂CO₃DMF80781 : 3
4Pd₂(dba)₃ (2.5)XPhos (10)K₂CO₃Dioxane/H₂O10090>10 : 1

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Below are diagrams to visualize key aspects of the experimental workflow and the factors influencing regioselectivity.

Experimental_Workflow reagents Reagents (Substrate, Boronic Acid, Base) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Catalyst System (Pd Source, Ligand) catalyst->reaction_setup solvent Degassed Solvent solvent->reaction_setup heating Heating & Monitoring (TLC/LC-MS) reaction_setup->heating workup Work-up (Extraction, Washing) heating->workup purification Purification (Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Regioselectivity_Factors Regioselectivity Regioselectivity (C4 vs. C6) Electronic_Effects Electronic Effects (2-Amino Group) Electronic_Effects->Regioselectivity Steric_Hindrance Steric Hindrance Steric_Hindrance->Regioselectivity Catalyst_Ligand Catalyst/Ligand Catalyst_Ligand->Regioselectivity Reaction_Conditions Reaction Conditions (Base, Solvent, Temp) Reaction_Conditions->Regioselectivity

Caption: Key factors influencing regioselectivity in the Suzuki reaction.

References

Overcoming low yield in the synthesis of 4,6-Dibromobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4,6-Dibromobenzo[d]thiazol-2-amine, with a particular focus on addressing issues related to low yield.

Troubleshooting Guide: Overcoming Low Yield

Low yields in the synthesis of this compound can be attributed to several factors, from incomplete reactions to the formation of side products. This guide provides a structured approach to identifying and resolving these common issues.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields often stem from incomplete consumption of starting materials or loss of product during workup and purification. Key areas to investigate include:

  • Incomplete Cyclization: The core benzothiazole ring may not have formed completely. This can be due to insufficient reaction time, suboptimal temperature, or issues with the catalyst.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification. Common side reactions include the formation of mono-brominated or tri-brominated benzothiazoles.

  • Starting Material Purity: The purity of the initial reagents, particularly the substituted aniline, is crucial for a successful reaction.

  • Product Loss During Workup: The product may be lost during extraction or precipitation steps if the pH is not optimal or if the incorrect solvent is used.

Q2: I'm observing multiple spots on my TLC, indicating the presence of impurities. How can I identify and minimize them?

The presence of multiple spots on a TLC plate is a common indicator of a complex reaction mixture containing starting materials, the desired product, and various byproducts.

  • Identification of Impurities: The primary impurities are often mono-brominated isomers (e.g., 4-bromo- or 6-bromobenzo[d]thiazol-2-amine) and poly-brominated byproducts. These can be identified using techniques like LC-MS and NMR spectroscopy.[1]

  • Minimizing Impurity Formation:

    • Control of Stoichiometry: Precise control over the molar ratios of reactants, especially the brominating agent, is critical to avoid over- or under-bromination.

    • Temperature Management: Maintaining the optimal reaction temperature is essential. Excursions to higher temperatures can promote the formation of side products.

    • Slow Reagent Addition: The slow, dropwise addition of the brominating agent can help to control the reaction and improve selectivity.

Q3: My final product has a poor color, suggesting residual impurities. How can I improve its purity?

A discolored final product is a common sign of residual impurities that were not effectively removed during the initial purification.

  • Recrystallization: This is a powerful technique for purifying solid compounds. For brominated 2-aminobenzothiazoles, ethanol is often a suitable solvent for recrystallization.[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a valuable alternative. A mobile phase consisting of a hexane/ethyl acetate gradient is a good starting point for method development.[2]

  • Activated Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution during recrystallization can help to adsorb them.[2]

Frequently Asked Questions (FAQs)

Q: What is a common synthetic route for preparing this compound?

A prevalent method for the synthesis of dibrominated 2-aminobenzothiazoles involves the direct bromination of a corresponding aniline precursor. For the synthesis of the isomeric 4,7-Dibromobenzo[d]thiazol-2-amine, the reaction of 2,5-dibromoaniline with a thiocyanate salt in the presence of bromine is a documented approach.[3][4] A similar strategy starting from 3,5-dibromoaniline would be a logical starting point for the synthesis of the 4,6-dibromo isomer.

Q: What is the role of bromine in the reaction?

Bromine serves as both a brominating agent for the aromatic ring and as an oxidizing agent to facilitate the cyclization of the thiourea intermediate to form the benzothiazole ring.

Q: Can I use a different brominating agent?

While elemental bromine is commonly used, other brominating agents such as N-Bromosuccinimide (NBS) can be employed, sometimes in the presence of an acid catalyst. The choice of brominating agent can influence the regioselectivity and reactivity of the reaction.

Q: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[1]

Data Presentation

The following table summarizes representative yields for the synthesis of the closely related isomer, 2-Amino-4,7-dibromobenzothiazole, which can provide a benchmark for optimizing the synthesis of the 4,6-dibromo isomer.

CompoundSynthesis MethodYield (%)Reference
2-Amino-4,7-dibromobenzothiazoleSolid-Phase Synthesis53[5]
N-Acyl-4,7-dibromobenzo[d]thiazol-2-amineAcylation with Acid Chlorides50-80[5]
4-Aryl-7-bromobenzo[d]thiazol-2-amineSuzuki Cross-Coupling40-75[5]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a dibrominated 2-aminobenzothiazole, adapted from procedures for the 4,7-dibromo isomer. This should be optimized for the specific synthesis of this compound.

Materials:

  • 3,5-Dibromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dibromoaniline and potassium thiocyanate in glacial acetic acid.

  • Bromine Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while stirring continuously. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Workup: Carefully pour the reaction mixture into ice water. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to yield this compound.

Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction check_workup Review Workup & Purification Procedures start->check_workup incomplete_reaction Incomplete Reaction/ Starting Material Present check_reaction->incomplete_reaction High SM side_products Significant Side Products Formed check_reaction->side_products Multiple Spots product_loss Product Loss During Workup/Purification check_workup->product_loss optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Catalyst incomplete_reaction->optimize_conditions Yes end Improved Yield incomplete_reaction->end No optimize_stoichiometry Optimize Stoichiometry & Reagent Addition Rate side_products->optimize_stoichiometry Yes side_products->end No optimize_conditions->end optimize_stoichiometry->end optimize_purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions optimize_purification->end product_loss->optimize_purification Yes product_loss->end No

Caption: A logical workflow for troubleshooting low yields.

General Synthetic Pathway and Potential Side Reactions

SynthesisPathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions start 3,5-Dibromoaniline + KSCN intermediate Thiourea Intermediate start->intermediate + Br2 (oxidative cyclization) product This compound intermediate->product mono_bromo Mono-brominated Byproducts intermediate->mono_bromo Incomplete Bromination poly_bromo Poly-brominated Byproducts intermediate->poly_bromo Over-bromination

Caption: Synthetic pathway and common side product formation.

References

Technical Support Center: Purification of 4,6-Dibromobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,6-Dibromobenzo[d]thiazol-2-amine from common reaction byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process.

ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery After Recrystallization The chosen solvent has too high a solubility for the compound, even at low temperatures. Too much solvent was used during the dissolution step.Test a range of solvents or co-solvent systems with varying polarities.[1] Ensure the minimum amount of hot solvent is used for dissolution.[2] Allow adequate time for crystallization at a reduced temperature (e.g., in an ice bath).[1][2]
Product Precipitates as an Oil The solution is cooling too rapidly. The presence of impurities is inhibiting proper crystal lattice formation.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] Try adding a small seed crystal of the pure product to induce crystallization.[1] Consider a preliminary purification step like column chromatography to remove the problematic impurities.
Co-elution of Impurities in Column Chromatography The polarity of the eluent system is too high, causing impurities to travel with the product. The stationary phase (e.g., silica gel) is not providing adequate separation for closely related isomers.Develop an optimal eluent system using thin-layer chromatography (TLC) first, aiming for an Rf value between 0.2 and 0.4 for the desired product.[1] Use a shallower gradient or isocratic elution with the optimized solvent mixture to improve separation.[1] Ensure the column is packed correctly to avoid channeling.[1]
Final Product is Colored Colored impurities are co-precipitating or co-eluting with the product.During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step.[1][2] When using column chromatography, ensure there is baseline separation between the product and the colored impurity bands.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during the synthesis of this compound?

A1: The synthesis, typically involving the bromination of a 2-aminobenzothiazole precursor, can lead to several byproducts. The most common include other dibrominated regioisomers (e.g., 4,5- or 5,7-dibromo), polybrominated species such as 4,5,7-tribromobenzo[d]thiazol-2-amine due to over-bromination, and residual monobrominated intermediates.[3][4] The formation of these is highly dependent on reaction conditions like temperature and stoichiometry of the brominating agent.[4]

Q2: What are the primary recommended methods for purifying the crude product?

A2: The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography.[2] Often, a combination of these techniques is employed to achieve high purity. An initial aqueous workup or liquid-liquid extraction can also be beneficial for removing inorganic salts and highly polar impurities.[2]

Q3: Which solvents are best for the recrystallization of this compound?

A3: For brominated 2-aminobenzothiazole derivatives, polar solvents are often a good starting point. Ethanol is a frequently cited solvent for recrystallization and has been shown to be effective for analogous compounds.[2][5] Other potential solvents or co-solvents to consider include methanol, isopropanol, and ethyl acetate.[2] The ideal solvent should dissolve the compound when hot but have low solubility when cold.[2]

Q4: How can I effectively separate the different dibrominated regioisomers?

A4: Separating closely related regioisomers can be challenging due to their similar polarities.[4] The most effective method is column chromatography.[4] Success relies on the careful selection of the stationary phase (silica gel is common) and a finely tuned eluent system, often involving a gradient of non-polar and polar solvents like hexane/ethyl acetate or dichloromethane/methanol.[2][4]

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for obtaining a quantitative measure of purity. Nuclear Magnetic Resonance (NMR) spectroscopy ('H and ¹³C) is crucial for confirming the chemical structure and identifying any residual impurities.[1] Additionally, a sharp melting point range that is consistent with literature values is a strong indicator of high purity.[1]

Data Presentation

The following table summarizes representative data for common purification outcomes based on typical results for analogous compounds.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Typical Yield (%)
Single Recrystallization80 - 90%95 - 98%60 - 80%
Column Chromatography70 - 85%>98%50 - 75%
Sequential Purification (Column + Recrystallization)70 - 85%>99%40 - 65%

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol
  • Dissolution: Transfer the crude this compound to an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[1][2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur during this time. To maximize the yield, place the flask in an ice bath after it has reached room temperature.[1][2]

  • Isolation: Collect the purified crystals by vacuum filtration, using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual soluble impurities from the mother liquor.[2]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.[2]

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Using thin-layer chromatography (TLC), identify an optimal eluent system (e.g., a mixture of hexane and ethyl acetate). The ideal system should show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system (e.g., hexane). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system. A gradient elution, where the proportion of the more polar solvent is gradually increased, is often effective.[2][4] For example, start with 5% ethyl acetate in hexane and gradually increase to 10%, 15%, etc.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Monitoring: Monitor the composition of the collected fractions by TLC to identify which ones contain the pure product.[2]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[2]

Visualization

Purification_Workflow cluster_recrystallization Path A: Recrystallization cluster_chromatography Path B: Column Chromatography crude Crude Reaction Mixture workup Aqueous Workup (e.g., wash with NaHCO₃) crude->workup extraction Liquid-Liquid Extraction workup->extraction dried_crude Dried Crude Product extraction->dried_crude recrystallize Recrystallization (e.g., from Ethanol) dried_crude->recrystallize High initial purity chromatography Silica Gel Column Chromatography (e.g., Hexane/EtOAc gradient) dried_crude->chromatography Complex mixture/ Isomers present filter_wash Filter, Wash & Dry recrystallize->filter_wash purified_product Purified This compound filter_wash->purified_product combine_fractions Combine Pure Fractions & Evaporate Solvent chromatography->combine_fractions combine_fractions->purified_product analysis Purity & Structural Analysis (HPLC, NMR, MP) purified_product->analysis

Caption: Purification workflow for this compound.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions with 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 2-aminobenzothiazole derivatives. The inherent properties of 2-aminobenzothiazoles, containing both a soft sulfur atom and a coordinating nitrogen atom, can lead to complex interactions with the palladium catalyst, often resulting in deactivation and low reaction yields. This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and visual aids to diagnose and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My palladium-catalyzed cross-coupling reaction with a 2-aminobenzothiazole substrate is giving low to no yield. What are the likely causes?

A1: Low or no yield in these reactions is a common issue, often stemming from catalyst deactivation. The primary suspects are:

  • Catalyst Poisoning by the Substrate: The 2-aminobenzothiazole core possesses two potential sites for catalyst inhibition: the thiazole sulfur and the exocyclic amine nitrogen.[1] These heteroatoms can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1] This is a well-documented issue with nitrogen- and sulfur-containing heterocycles.[2]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired catalytic cycle. For challenging substrates like 2-aminobenzothiazoles, a sterically bulky and electron-rich ligand is often necessary to prevent substrate-induced deactivation and promote efficient oxidative addition and reductive elimination.[3]

  • Incorrect Base Selection: The choice of base is critical. A base that is too weak may not facilitate the deprotonation of the amine-palladium complex, stalling the catalytic cycle. Conversely, a base that is too strong might lead to side reactions or degradation of sensitive functional groups.[1]

  • Poor Reagent Purity or Inertness of Reaction Conditions: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture. Impurities in reagents or solvents, or a failure to maintain a strictly inert atmosphere, can lead to rapid catalyst decomposition, often observed as the formation of palladium black.[1]

Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a clear indication of catalyst decomposition, where the active palladium(0) species agglomerates into inactive metallic palladium. This can be caused by:

  • High Reaction Temperatures: While heating is often necessary, excessive temperatures (>120 °C) can accelerate catalyst decomposition.[1]

  • Presence of Oxygen: Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to the oxidation and subsequent precipitation of the palladium catalyst.

  • Ligand Dissociation: If the ligand is not strongly bound to the palladium center, the unprotected palladium species can readily decompose.

To prevent the formation of palladium black:

  • Optimize Reaction Temperature: Screen a range of temperatures, starting from 80-90 °C, and monitor the reaction progress.[1]

  • Ensure Rigorous Inert Conditions: Use properly dried and degassed solvents. Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) before adding the catalyst and reagents.

  • Choose a Suitable Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that form stable complexes with palladium.[3]

Q3: How do I choose the optimal ligand and palladium precursor for my reaction with a 2-aminobenzothiazole derivative?

A3: The choice of catalyst system is highly substrate-dependent. However, some general guidelines can be followed:

  • Palladium Precursors: Pre-formed palladium(II) precatalysts, such as those complexed with the desired ligand (e.g., XPhos Pd G3), are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4] This is because in situ generation can be inconsistent.

  • Ligands: For Buchwald-Hartwig amination of 2-aminobenzothiazoles, bulky, electron-rich dialkylbiaryl phosphine ligands like RuPhos and BrettPhos have shown broad applicability with challenging heteroaryl halides.[3] For Suzuki couplings, ligands such as SPhos and XPhos are often effective.[5] It is highly recommended to perform a ligand screen to identify the optimal choice for your specific substrate combination.

Q4: Can the 2-aminobenzothiazole substrate act as a bidentate ligand, leading to catalyst sequestration?

A4: Yes, this is a significant concern. The geometry of 2-aminobenzothiazole allows for the potential chelation of the palladium center through both the thiazole sulfur and the exocyclic amino group. This would form a highly stable five-membered ring complex, effectively sequestering the palladium and removing it from the catalytic cycle. The use of sterically demanding ligands can help to disfavor this bidentate coordination.

Data Presentation: Catalyst System Performance

The selection of an appropriate catalyst system is crucial for overcoming the challenges associated with 2-aminobenzothiazole substrates. Below are tables summarizing representative yields for Suzuki-Miyaura and Buchwald-Hartwig couplings involving benzothiazole derivatives.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Brominated Benzothiazole Derivatives

EntryAryl Boronic Acid/EsterProductSolvent/H₂O (4:1)Yield (%)Reference
1p-Tolylboronic acid6-(p-tolyl)benzo[d]thiazol-2-amineToluene65[6]
2p-Tolylboronic acid6-(p-tolyl)benzo[d]thiazol-2-amineDioxane75[6]
3p-Chlorophenylboronic acid6-(4-chlorophenyl)benzo[d]thiazol-2-amineToluene61[6]
4p-Methoxyphenylboronic acid6-(4-methoxyphenyl)benzo[d]thiazol-2-amineDMF64[6][7]
5p-Methoxyphenylboronic acid6-(4-methoxyphenyl)benzo[d]thiazol-2-amineDioxane71[6]
63,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amineDioxane67[6]
7Phenylboronic acid6-phenylbenzo[d]thiazol-2-amineDioxane78[6]

Note: The data presented is compiled from different sources and may involve slightly different reaction conditions. It should be used as a qualitative guide for catalyst system selection.

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting a Low-Yielding Buchwald-Hartwig Amination of a 2-Aminobenzothiazole Derivative

This protocol outlines a systematic approach to optimizing the reaction conditions when initial attempts result in low yields.

1. Reagent and Glassware Preparation:

  • Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas (argon or nitrogen).
  • Use anhydrous, degassed solvents. Toluene and 1,4-dioxane are common choices.[1] Solvents can be degassed by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.
  • Ensure the purity of the 2-aminobenzothiazole derivative, aryl halide, and amine coupling partner. Purify by recrystallization or column chromatography if necessary.

2. Reaction Setup (Ligand and Base Screening):

  • In an inert atmosphere glovebox, prepare an array of reaction vials.
  • To each vial, add the aryl halide (1.0 equiv), the 2-aminobenzothiazole (1.2 equiv), and the base (2.0 equiv).
  • Base Screen: Test a variety of bases, such as NaOtBu, KOtBu, LiHMDS, and K₃PO₄.[1][2]
  • In separate vials, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a selection of ligands (e.g., XPhos, RuPhos, BrettPhos, 4.4 mol%).
  • Add the palladium precursor and ligand solutions to the reaction vials.
  • Add the degassed solvent to each vial to achieve the desired concentration (typically 0.1-0.5 M).

3. Reaction and Monitoring:

  • Seal the vials and place them in a preheated aluminum block on a magnetic stir plate.
  • Stir the reactions at a set temperature (e.g., 100 °C).
  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, 12, and 24 hours) and analyzing them by TLC, GC-MS, or LC-MS.

4. Workup and Analysis:

  • Once the reaction is complete (or has stalled), cool the mixture to room temperature.
  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium residues.
  • Wash the filtrate with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Determine the yield of the desired product by ¹H NMR using an internal standard or by chromatographic purification.

Visualizations

Diagram 1: Potential Deactivation Pathways of a Palladium Catalyst by 2-Aminobenzothiazole

G Active_Catalyst Active Pd(0) Catalyst Deactivated_Complex_N Inactive Pd-N Complex Active_Catalyst->Deactivated_Complex_N Coordination to Amine Deactivated_Complex_S Inactive Pd-S Complex Active_Catalyst->Deactivated_Complex_S Coordination to Sulfur Chelated_Complex Inactive Chelated Pd(N,S) Complex Active_Catalyst->Chelated_Complex Bidentate Chelation Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Substrate 2-Aminobenzothiazole Substrate->Catalytic_Cycle Reactant Product Coupled Product Catalytic_Cycle->Active_Catalyst Regenerated Catalytic_Cycle->Product

Caption: Potential pathways for palladium catalyst deactivation by 2-aminobenzothiazole.

Diagram 2: Troubleshooting Workflow for Low-Yielding Reactions

G Start Low or No Yield Observed Check_Inertness Verify Inert Atmosphere and Reagent Purity Start->Check_Inertness Screen_Ligands Screen Bulky, Electron-Rich Phosphine Ligands Check_Inertness->Screen_Ligands If conditions are pristine Screen_Bases Screen Different Bases (e.g., NaOtBu, K3PO4) Screen_Ligands->Screen_Bases If yield is still low Success Improved Yield Screen_Ligands->Success If successful Optimize_Temp Optimize Reaction Temperature (80-110 °C) Screen_Bases->Optimize_Temp If no improvement Screen_Bases->Success If successful Consider_Precatalyst Use a Well-Defined Precatalyst Optimize_Temp->Consider_Precatalyst If decomposition occurs Optimize_Temp->Success If successful Consider_Precatalyst->Success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Diagram 3: Simplified Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd0->OxAdd + Ar-X (Oxidative Addition) AmineCoord [Ar-Pd(II)(Amine)Ln]X OxAdd->AmineCoord + Amine Amido Ar-Pd(II)(Amido)Ln AmineCoord->Amido + Base - Base-HX Amido->Pd0 Reductive Elimination Product Ar-Amine Amido->Product Product (Ar-Amine)

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Bromination of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-aminobenzothiazole. Our goal is to help you mitigate side reactions and optimize the synthesis of your target brominated compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 2-aminobenzothiazole, offering potential causes and actionable solutions.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time. Elemental bromine can be of low purity. 2. Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions. 3. Poor Solubility: The 2-aminobenzothiazole substrate may not be fully dissolved in the chosen solvent.1. Use freshly recrystallized NBS or a new bottle of bromine. 2. Gradually increase the reaction time and/or temperature while closely monitoring the reaction's progress using Thin Layer Chromatography (TLC). 3. Choose a solvent in which the starting material is more soluble, such as acetic acid or DMF.[1]
Formation of Multiple Products (Poor Regioselectivity) 1. Highly Activating Amino Group: The electron-donating amino group at the C-2 position strongly activates multiple positions on the benzene ring for electrophilic attack.[1] 2. Harsh Reaction Conditions: The use of strong brominating agents like elemental bromine (Br₂) and elevated temperatures can decrease selectivity.[1]1. Protect the amino group (e.g., through acylation) to reduce its activating effect, which can lead to more controlled bromination.[1] 2. Employ a milder brominating agent such as N-Bromosuccinimide (NBS).[2] Conducting the reaction at lower temperatures (e.g., 0 °C) can also enhance regioselectivity.[2]
Over-bromination (Formation of Di- or Tri-brominated Products) 1. Excess Brominating Agent: Using a stoichiometric excess of the brominating agent significantly increases the likelihood of multiple brominations.[2] 2. High Reactivity of the Substrate: The benzothiazole ring system is electron-rich and susceptible to multiple substitutions. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of poly-brominated species.[2]1. Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of the brominating agent for mono-bromination.[2] 2. Use a milder brominating agent like NBS instead of elemental bromine.[2] 3. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed or the desired product concentration is maximized.[2]
Product Decomposition During Work-up or Purification 1. Instability of the Brominated Product: The product may be sensitive to the pH of the work-up solution or the silica gel used in column chromatography. 2. Thermal Instability: The product may decompose at elevated temperatures during solvent evaporation.1. Use a neutralized or deactivated silica gel (e.g., treated with triethylamine) for chromatography. Perform a pH-neutral work-up if possible. 2. Avoid high temperatures during the concentration of the product solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of 2-aminobenzothiazole?

A1: The most prevalent side reaction is over-bromination, leading to the formation of di- and sometimes tri-brominated products.[2][3] This occurs because the 2-amino group is strongly activating, making the benzene ring highly susceptible to multiple electrophilic substitutions. Another potential issue is poor regioselectivity, resulting in a mixture of mono-brominated isomers at different positions (e.g., C4, C5, C6, C7).[1] In some cases, reaction at the exocyclic amino group can also occur, though ring bromination is generally more favorable.[3]

Q2: Which brominating agent is best to avoid over-bromination?

A2: N-Bromosuccinimide (NBS) is generally the preferred reagent for controlled mono-bromination of 2-aminobenzothiazole.[2] It is a milder source of electrophilic bromine compared to the highly reactive elemental bromine (Br₂), which is more prone to causing multiple substitutions.[2]

Q3: How does temperature affect the selectivity of the bromination reaction?

A3: Lower reaction temperatures, such as 0 °C, are advisable to enhance the selectivity for the mono-brominated product.[2] Higher temperatures provide more energy, which can overcome the activation barrier for subsequent brominations, leading to a higher proportion of poly-brominated side products.[2]

Q4: What is the role of the solvent in controlling side reactions?

A4: The solvent can influence the reaction's selectivity. Polar solvents can stabilize the charged intermediates formed during electrophilic aromatic substitution, which may favor further bromination. Screening different solvents, such as acetic acid or dimethylformamide (DMF), can help optimize the reaction for the desired product.[1]

Q5: How can I ensure I am using the correct amount of brominating agent?

A5: It is critical to use a stoichiometric amount of the brominating agent, typically 1.0 to 1.1 equivalents relative to the 2-aminobenzothiazole substrate for mono-bromination.[2] Using a significant excess will dramatically increase the likelihood of over-bromination. Careful measurement and slow, dropwise addition of the brominating agent can also help to control the reaction.

Data on Product Distribution

The following table summarizes reported yields of various brominated products of 2-aminobenzothiazole under different reaction conditions. This data illustrates how the choice of reagents and other parameters can influence the product distribution.

Starting MaterialBrominating Agent/ConditionsProduct(s)Yield (%)Reference
2-AminobenzothiazoleNBS, Bu₄NBr, DME, rtRing-brominated by-productSmall quantities[4]
2-AminobenzothiazoleBr₂ (6 equiv), Acetic Acid2-Acylaminobenzothiazole (after cyclization of precursor)Not specified[5]
2-Amino-5-phenylbenzothiazoleNot specified2-Amino-5-phenylbenzothiazole and 2-Amino-7-phenylbenzothiazole95:5 mixture[5]
3-Bromoaniline (precursor)Not specified5-Bromo-2-aminobenzothiazole and 7-Bromo-2-aminobenzothiazole~1:1 mixture[1]
N-Acyl, N'-(3-bromophenyl)thioureaNaH2-Amino-5-bromobenzothiazole70%[5]
N-Acyl, N'-(phenyl)thioureaBr₂, Acetic Acid2-Amino-5-bromobenzothiazole38%[5]
2,5-Dibromoaniline (precursor)Not specified2-Amino-4,7-dibromobenzothiazole53%[5]
4-Bromoaniline (precursor)Not specified2-Amino-6-bromobenzothiazole68%[5]
3-Bromoaniline (precursor)Not specified2-Amino-7-bromobenzothiazole35%[5]

Experimental Protocols

Protocol 1: Bromination using Elemental Bromine in Acetic Acid

This method is a classical approach for the bromination of 2-aminobenzothiazoles.

  • Dissolution: Dissolve the 2-aminobenzothiazole (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromine Addition: While protecting the reaction from light, add a solution of elemental bromine (1.1 equivalents) in glacial acetic acid dropwise. Maintain the temperature below 0 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding sodium hydroxide to adjust the pH to approximately 9.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[2]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol offers a milder alternative to using elemental bromine and can provide better control over the reaction.

  • Setup: In a round-bottom flask, combine the 2-aminobenzothiazole (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in a suitable solvent such as 1,2-dimethoxyethane (DME) or chloroform.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product as needed.[2]

Reaction Mechanism and Side Reactions

The bromination of 2-aminobenzothiazole is an electrophilic aromatic substitution reaction. The 2-amino group strongly activates the benzene ring, directing the substitution primarily to the positions ortho and para to the activating group, moderated by the overall electron distribution of the benzothiazole ring system. The following diagram illustrates the desired mono-bromination and the subsequent over-bromination side reaction.

bromination_mechanism start 2-Aminobenzothiazole intermediate1 σ-complex (Mono-bromination) start->intermediate1 Electrophilic Attack br2 Br₂ product1 Mono-brominated 2-Aminobenzothiazole intermediate1->product1 intermediate2 σ-complex (Di-bromination) product1->intermediate2 Further Bromination (Side Reaction) h_plus -H⁺ product2 Di-brominated 2-Aminobenzothiazole (Side Product) intermediate2->product2 h_plus2 -H⁺ br2_2 Br₂

Caption: Reaction pathway for the bromination of 2-aminobenzothiazole.

The following workflow provides a logical approach to troubleshooting poor regioselectivity in the bromination of 2-aminobenzothiazole.

troubleshooting_workflow start Poor Regioselectivity Observed cause1 Highly Activating Amino Group? start->cause1 solution1 Protect Amino Group (e.g., Acylation) cause1->solution1 Yes cause2 Harsh Reaction Conditions? cause1->cause2 No outcome Improved Regioselectivity solution1->outcome solution2a Use Milder Brominating Agent (e.g., NBS) cause2->solution2a Yes cause3 Solvent Effects? cause2->cause3 No solution2b Lower Reaction Temperature solution2a->solution2b solution2b->outcome solution3 Screen Different Solvents cause3->solution3 Yes cause3->outcome No solution3->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 4,6-Dibromobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of base and solvent in palladium-catalyzed cross-coupling reactions involving 4,6-dibromobenzothiazoles. The information is designed to assist researchers in overcoming common challenges and achieving optimal reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cross-coupling of 4,6-dibromobenzothiazoles, offering potential causes and solutions in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction is not proceeding, or the yield of the mono-substituted product is very low. What are the likely causes and how can I improve it?

A1: Low or no conversion in a Suzuki-Miyaura coupling of 4,6-dibromobenzothiazole can stem from several factors related to the base and solvent system.

  • Ineffective Base: The base is crucial for the activation of the boronic acid to facilitate transmetalation.[1] Weak or insoluble bases may not be effective.

    • Solution: Screen a variety of bases. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly effective.[2] The choice of cation can also influence the reaction rate.[2] For substrates prone to decomposition under strongly basic conditions, milder bases like NaHCO₃ or organic bases could be tested, although they might require higher temperatures or longer reaction times.

  • Inappropriate Solvent: The solvent must dissolve the reactants and the catalyst system while being compatible with the reaction conditions.

    • Solution: A mixture of an organic solvent and water is often used in Suzuki couplings.[3] Common solvent systems include 1,4-dioxane/water, toluene/water, or DMF/water.[3][4] The ratio of the organic solvent to water can be optimized. For instance, a 4:1 or 2:1 v/v mixture of dioxane to water is a good starting point.[3] In some cases, anhydrous conditions with a soluble organic base might be beneficial.[5]

  • Catalyst Deactivation: The benzothiazole nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[2]

    • Solution: Employing bulky phosphine ligands can often mitigate this issue.[2] Additionally, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[6]

Q2: I am observing a significant amount of the di-substituted product instead of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?

A2: Controlling selectivity in the cross-coupling of dihalogenated heterocycles is a common challenge.[7] The relative reactivity of the two bromine atoms in 4,6-dibromobenzothiazole can be influenced by the reaction conditions.

  • Stoichiometry of Reagents: An excess of the coupling partner will favor di-substitution.

    • Solution: Carefully control the stoichiometry. Using a slight excess (1.1-1.5 equivalents) of the boronic acid is typical for mono-substitution.[3] To further favor mono-arylation, you can try using a slight deficiency (e.g., 0.95 equivalents) of the boronic acid.[2]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the second coupling reaction.[2]

    • Solution: Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the formation of the mono-substituted product is maximized.[2] Consider lowering the reaction temperature to enhance selectivity.

  • Choice of Base and Solvent: The reaction conditions can influence the relative reactivity of the C4 and C6 positions.

    • Solution: A systematic screening of bases and solvents is recommended. A less reactive base or a solvent system that provides lower solubility for the mono-substituted product might disfavor the second coupling.

Q3: In my Buchwald-Hartwig amination, I am getting low yields and observing hydrodehalogenation (replacement of bromine with hydrogen) as a major side product. What can I do?

A3: Low yields and hydrodehalogenation in Buchwald-Hartwig aminations are often linked to the base, solvent, and reaction temperature.

  • Inappropriate Base: The strength and nature of the base are critical.

    • Solution: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to deprotonate the amine.[2] Common choices include NaOtBu, KOtBu, or LiHMDS.[2] The choice of base can also influence the rate of hydrodehalogenation.

  • Solvent Effects: The polarity of the solvent can affect the reaction outcome.

    • Solution: Toluene, 1,4-dioxane, and THF are common solvents for Buchwald-Hartwig aminations.[8] Non-polar solvents can sometimes suppress side reactions. Ensure the solvent is anhydrous, as water can be a proton source for hydrodehalogenation.

  • High Reaction Temperature: Elevated temperatures can promote hydrodehalogenation.

    • Solution: Try running the reaction at a lower temperature for a longer duration.[9] Monitoring the reaction progress is crucial to identify the optimal time to stop the reaction before significant side product formation occurs.

Q4: My Sonogashira coupling is sluggish, and I observe significant homocoupling of the alkyne (Glaser coupling). How can I optimize this reaction?

A4: Sluggish reactions and Glaser homocoupling are common issues in Sonogashira couplings, particularly with less reactive aryl bromides.

  • Base and Solvent System: An amine base is typically required to deprotonate the alkyne.[10]

    • Solution: Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are commonly used, often as a co-solvent.[10] Solvents like THF, DMF, or toluene can also be used.[10] Be aware that DMF has been reported to slow down some Sonogashira reactions.[10]

  • Copper Co-catalyst: The copper(I) co-catalyst, while essential for the traditional Sonogashira mechanism, is also responsible for Glaser coupling.[11]

    • Solution: To minimize homocoupling, ensure the reaction is performed under strictly anaerobic conditions, as oxygen promotes this side reaction.[9] Using fresh, high-purity CuI is also important. Alternatively, consider a copper-free Sonogashira protocol, which is highly effective at eliminating Glaser coupling.[9][11]

  • Reaction Temperature: Aryl bromides often require heating to react efficiently in Sonogashira couplings.[10]

    • Solution: If the reaction is sluggish at lower temperatures, gradually increase the temperature. For very unreactive substrates, temperatures around 100°C in a sealed tube may be necessary.[10]

Frequently Asked Questions (FAQs)

Q1: Which base is generally the best starting point for the cross-coupling of 4,6-dibromobenzothiazole?

A1: For Suzuki-Miyaura reactions, a carbonate base such as K₂CO₃ or Cs₂CO₃ is a robust starting point.[2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is typically required.[2] For Sonogashira couplings, an amine base like triethylamine is the standard choice.[10] However, the optimal base is highly substrate-dependent, and screening is often necessary.

Q2: What is the most versatile solvent for these cross-coupling reactions?

A2: 1,4-Dioxane is a versatile solvent that is commonly used for Suzuki, Buchwald-Hartwig, and Sonogashira reactions.[2][3][8] Toluene is another good option, particularly for reactions requiring higher temperatures.[2][8] The choice of solvent can significantly impact reaction rates and selectivity, so it is a key parameter to optimize.

Q3: How can I minimize the formation of byproducts like dehalogenation and homocoupling?

A3: Minimizing byproducts often involves a careful optimization of reaction conditions.

  • Dehalogenation: This can be reduced by using lower reaction temperatures, shorter reaction times, and ensuring anhydrous conditions.[9] The choice of base and solvent can also play a role.[9]

  • Homocoupling (Glaser coupling in Sonogashira): This is primarily addressed by maintaining a strictly inert atmosphere to exclude oxygen.[9] Using copper-free conditions is the most effective way to eliminate this side reaction.[9]

Q4: Is it possible to achieve selective cross-coupling at the C4 versus the C6 position of 4,6-dibromobenzothiazole?

A4: Achieving high regioselectivity in the cross-coupling of dihalogenated heterocycles can be challenging but is often possible.[7] The relative reactivity of the C4-Br and C6-Br bonds can be influenced by electronic and steric factors, as well as the specific reaction conditions. Generally, the halide position adjacent to a heteroatom (in this case, C4) is more reactive.[7] Fine-tuning the catalyst, ligand, base, and solvent can often enhance the selectivity for one position over the other.

Quantitative Data Summary

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions on bromo-heterocyclic systems, which can serve as a starting point for the optimization of 4,6-dibromobenzothiazole couplings.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles [2][3][12]

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Ligand PPh₃, dppf, or bulky phosphine ligands (e.g., RuPhos)
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ (2-3 equivalents)
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O
Temperature 80-110 °C
Reaction Time 4-24 hours

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides [2][8]

ParameterCondition
Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Bulky phosphine ligands (e.g., BrettPhos, RuPhos, XantPhos)
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ (1.2-2.0 equivalents)
Solvent Toluene, 1,4-Dioxane, THF
Temperature 80-110 °C
Reaction Time 12-24 hours

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides [10][13]

ParameterCondition
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Co-catalyst CuI (optional, for traditional protocol)
Base Et₃N, i-Pr₂NH (often as co-solvent)
Solvent THF, DMF, Toluene
Temperature Room Temperature to 100 °C
Reaction Time 2-24 hours

Experimental Protocols

General Experimental Protocol for Base and Solvent Screening in Suzuki-Miyaura Coupling:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar, add 4,6-dibromobenzothiazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the selected base (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add 4,6-Dibromobenzothiazole, Coupling Partner, and Base inert 2. Establish Inert Atmosphere reagents->inert catalyst 3. Add Catalyst and Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heating 5. Heat and Stir solvent->heating monitoring 6. Monitor Progress (TLC/LC-MS) heating->monitoring quench 7. Cool and Quench monitoring->quench Reaction Complete extract 8. Extraction quench->extract dry 9. Dry and Concentrate extract->dry purify 10. Column Chromatography dry->purify product Pure Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_base Base Optimization cluster_solvent Solvent Optimization cluster_conditions Reaction Conditions start Low Yield or No Reaction check_base_strength Check Base Strength and Solubility start->check_base_strength check_solvent Check Solvent Polarity and Anhydrous Conditions start->check_solvent check_temp Check Reaction Temperature start->check_temp screen_bases Screen Different Bases (e.g., K2CO3, Cs2CO3, NaOtBu) check_base_strength->screen_bases success Improved Yield screen_bases->success screen_solvents Screen Different Solvents (e.g., Dioxane, Toluene, DMF) check_solvent->screen_solvents screen_solvents->success optimize_temp Optimize Temperature and Reaction Time check_temp->optimize_temp optimize_temp->success

Caption: Troubleshooting logic for low-yielding cross-coupling reactions.

References

Challenges in the scale-up synthesis of 4,6-Dibromobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4,6-Dibromobenzo[d]thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely employed and scalable method is the oxidative cyclization of 2,4-dibromoaniline. This process involves reacting 2,4-dibromoaniline with a thiocyanate salt (such as potassium thiocyanate) and bromine in a suitable solvent like glacial acetic acid.[1] While direct bromination of 2-aminobenzothiazole is an alternative, controlling the regioselectivity to obtain the desired 4,6-dibromo isomer is challenging and often leads to a mixture of products, making it less ideal for large-scale production.[1][2]

Q2: What are the primary impurities encountered during the synthesis?

A2: The main impurities are typically mono-brominated isomers (e.g., 4-bromo- or 6-bromobenzo[d]thiazol-2-amine) and poly-brominated byproducts.[2] The formation of these impurities is highly dependent on the reaction conditions, particularly stoichiometry and temperature control.[2]

Q3: How can the purity of the final product be effectively assessed?

A3: A combination of analytical techniques is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for identifying and quantifying impurities.[2] For structural confirmation and to estimate purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.[1][2][3]

Q4: What are the key safety concerns associated with this synthesis?

A4: The synthesis involves hazardous materials that require careful handling. Bromine is highly corrosive, toxic, and a strong oxidizing agent, necessitating its use in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1] Glacial acetic acid is also corrosive.[1] The final product should be handled with care, using standard PPE, as its toxicity has not been extensively studied.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient brominating agent. 4. Product loss during work-up or purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. 2. Optimize the reaction temperature; too low may slow the reaction, while too high can promote side product formation.[2] 3. Use a slight excess of the brominating agent.[2] 4. Optimize extraction, recrystallization, and/or chromatography procedures to minimize loss.[2]
Formation of Multiple Products (Impure Product) 1. Over-bromination of the aromatic ring. 2. Formation of isomeric byproducts. 3. Inadequate temperature control.1. Ensure slow, controlled addition of the bromine solution, especially at larger scales.[1] 2. Maintain the recommended reaction temperature to improve regioselectivity. 3. Careful control of reaction conditions is crucial to favor the desired 4,6-dibromo isomer.[2]
Reaction Stalls Before Completion 1. Deactivation of bromine due to moisture. 2. Poor solubility of starting materials.1. Ensure the reaction is protected from moisture.[1] 2. For larger scales, ensure adequate stirring and consider a modest increase in temperature to improve solubility in the acetic acid solvent.[1]
Purification Challenges 1. Co-crystallization of impurities. 2. Streaking on TLC plates or columns.1. If a single recrystallization is insufficient, a second recrystallization or column chromatography may be necessary.[4] 2. For column chromatography, if streaking occurs, consider adding a small amount (0.5-1%) of a modifier like triethylamine to the eluent to reduce strong interactions with the silica gel.[4]

Experimental Protocols

Key Synthesis: Oxidative Cyclization of 2,4-Dibromoaniline

Materials:

  • 2,4-Dibromoaniline

  • Potassium thiocyanate

  • Bromine

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Ice

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 2,4-dibromoaniline and potassium thiocyanate in glacial acetic acid.[5]

  • Bromine Addition: Prepare a solution of bromine (1.57 equivalents) in glacial acetic acid in a dropping funnel.[1] Cool the reaction mixture in an ice bath. Add the bromine solution dropwise over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.[1]

  • Reaction: After the complete addition of bromine, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.[1] Monitor the reaction's progress by TLC or HPLC.[1]

  • Workup: Carefully pour the reaction mixture into a beaker of ice water.[1] Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.[1]

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water to remove any residual salts, and dry.[1][5]

Purification: Recrystallization from Ethanol

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to completely dissolve the solid.[4]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities (and charcoal, if used).[4]

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.[4]

  • For maximum yield, the flask can be placed in an ice bath to induce further crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Visualizations

Synthesis_Workflow Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification 2,4-Dibromoaniline 2,4-Dibromoaniline Reaction_Vessel Oxidative Cyclization in Acetic Acid (<10°C -> RT, 12-18h) 2,4-Dibromoaniline->Reaction_Vessel KSCN Potassium Thiocyanate KSCN->Reaction_Vessel Br2 Bromine in Acetic Acid Br2->Reaction_Vessel Quench Pour into Ice Water Reaction_Vessel->Quench Neutralize Neutralize with Sat. NaHCO3 Quench->Neutralize Filter_Wash Filter and Wash with Water Neutralize->Filter_Wash Crude_Product Crude Product Filter_Wash->Crude_Product Recrystallization Recrystallization (Ethanol) Crude_Product->Recrystallization Pure_Product Pure 4,6-Dibromobenzo[d]thiazol- 2-amine Recrystallization->Pure_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Impure Product Formation Start Impure Product Detected (via HPLC/TLC) Check_Impurities Identify Impurities (LC-MS/NMR) Start->Check_Impurities Mono_Bromo Mono-brominated Impurities Present? Check_Impurities->Mono_Bromo Poly_Bromo Poly-brominated Impurities Present? Mono_Bromo->Poly_Bromo No Solution_Mono Increase reaction time or temperature moderately. Ensure sufficient Br2. Mono_Bromo->Solution_Mono Yes Solution_Poly Slow down Br2 addition rate. Ensure strict temperature control (<10°C). Poly_Bromo->Solution_Poly Yes Purification Purify via Column Chromatography or Recrystallization Poly_Bromo->Purification No Solution_Mono->Purification Solution_Poly->Purification End Pure Product Purification->End

Caption: Troubleshooting logic for impure product formation.

References

Technical Support Center: Prevention of Poly-brominated Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the prevention of poly-brominated impurities. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize bromination reactions, ensuring high selectivity and minimizing the formation of undesirable poly-brominated byproducts.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of mono- and poly-brominated products. How can I improve the selectivity for monobromination?

A1: Achieving selective monobromination, especially with activated aromatic compounds like phenols and anilines, is a common challenge due to the high reactivity of these substrates.[1] Over-bromination can be minimized by carefully controlling the reaction conditions. Key strategies include:

  • Choice of Brominating Agent: Use a milder brominating agent. N-bromosuccinimide (NBS) is generally more selective for monobromination compared to the more reactive molecular bromine (Br₂).[2][3] For highly activated systems, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also offer high selectivity and are more atom-economical than NBS.[1]

  • Control Stoichiometry: Use no more than one equivalent of the brominating agent. Slowly adding the reagent dropwise can prevent localized high concentrations that favor polybromination.

  • Reaction Temperature: Perform the reaction at a lower temperature. Lower temperatures generally increase selectivity by favoring the kinetically controlled product.

  • Protecting Groups: For highly activated substrates like anilines, temporarily protecting the activating group (e.g., converting an amino group to an acetamide) can moderate its activating effect and introduce steric hindrance, which often favors para-monobromination.[1]

Q2: What is the effect of the solvent on the selectivity of my bromination reaction?

A2: The choice of solvent can significantly influence the regioselectivity (e.g., ortho- vs. para-substitution) and the extent of polybromination.[3]

  • Polar vs. Non-polar Solvents: The polarity of the solvent can affect the reactivity of the brominating agent and the stability of reaction intermediates. For radical brominations, non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used.[2] For electrophilic aromatic bromination, a range of solvents can be used, and the optimal choice is often substrate-dependent.

  • Solvent as a Catalyst/Participant: Some solvents can actively participate in the reaction. For example, using methanol as a solvent for the NBS bromination of phenols has been shown to give excellent selectivity for mono-ortho-bromination, especially in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH).

Q3: I am observing significant amounts of di-brominated byproducts when brominating phenols. What specific conditions can I use to favor mono-bromination?

A3: Phenols are highly activated and prone to polybromination. To enhance the yield of the desired mono-brominated product, consider the following optimized conditions:

  • NBS in Methanol: A highly selective method for the mono-ortho-bromination of para-substituted phenols involves using N-bromosuccinimide (NBS) in ACS-grade methanol in the presence of a catalytic amount (10 mol%) of p-toluenesulfonic acid (pTsOH). This method has been shown to be effective on a gram scale with short reaction times (15-20 minutes).

Q4: How can I selectively brominate anilines without forming poly-brominated impurities?

A4: Similar to phenols, anilines are highly activated and readily undergo polybromination. A robust strategy involves a three-step protection-bromination-deprotection sequence:[1]

  • Protection: The amino group is first protected as an acetamide by reacting the aniline with acetic anhydride. This moderates the activating effect of the amino group.[1]

  • Bromination: The resulting acetanilide is then brominated. The bulkier acetamido group sterically hinders the ortho positions, leading to high selectivity for the para-brominated product.[1]

  • Deprotection: The acetamido group is then hydrolyzed back to the amino group, typically under acidic conditions, to yield the desired mono-bromoaniline.[1]

Alternatively, a copper-catalyzed oxidative bromination of free anilines using sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) has been developed for regioselective bromination.[4]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Excessive Poly-bromination 1. Brominating agent is too reactive (e.g., Br₂). 2. Reaction temperature is too high. 3. Stoichiometry of brominating agent is too high. 4. Substrate is highly activated.1. Switch to a milder brominating agent like NBS or DBDMH. 2. Lower the reaction temperature (e.g., to 0°C or below). 3. Use a 1:1 stoichiometry of substrate to brominating agent and add the agent slowly. 4. Use a protecting group strategy for highly activated substrates like anilines and phenols.[1]
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of multiple side products. 3. Product degradation during workup.1. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. 2. Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. 3. Ensure workup conditions are compatible with the product's stability (e.g., avoid strong acids or bases if the product is sensitive).
Incorrect Regioisomer Formed 1. Solvent effects favoring an undesired isomer. 2. Steric or electronic effects of substituents on the aromatic ring. 3. Use of a catalyst that directs to a specific position.1. Screen different solvents to find one that favors the desired regioselectivity. 2. Consider the directing effects of existing substituents on the substrate. 3. Use a catalyst known to direct bromination to the desired position (e.g., zeolites for para-selectivity).
Reaction Not Reproducible 1. Purity of reagents, especially the brominating agent. 2. Presence of moisture or light (for radical reactions).1. Use freshly purified or high-purity reagents. NBS, for example, can be recrystallized. 2. Ensure anhydrous conditions and protect the reaction from light if a radical mechanism is involved.

Data Presentation

Table 1: Regioselectivity in the Mono-ortho-bromination of p-Cresol using NBS in Methanol

EntryEquivalents of NBSAdditive (10 mol%)Product Ratio (SM:mono:di)Isolated Yield of Mono-bromo Product
11.0None6:87:7-
21.0pTsOH0:95:592%
31.1pTsOH0:80:20-

SM: Starting Material (p-cresol), mono: mono-ortho-brominated product, di: di-ortho-brominated product. Data adapted from a study on the selective bromination of phenols.

Experimental Protocols

Protocol 1: Selective Mono-ortho-bromination of a para-Substituted Phenol

This protocol is adapted for the selective mono-ortho-bromination of a para-substituted phenol using NBS in methanol.

Materials:

  • para-Substituted phenol (e.g., p-cresol)

  • N-Bromosuccinimide (NBS), recrystallized from water

  • p-Toluenesulfonic acid (pTsOH)

  • Methanol (ACS grade)

  • Dichloromethane (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve the para-substituted phenol (~10 mmol) and pTsOH (10 mol%) in methanol (1.0 mL per mmol of phenol).

  • Stir the solution for 10 minutes at room temperature.

  • In a separate flask protected from light (e.g., wrapped in aluminum foil), prepare a 0.1 M solution of NBS (100 mol%) in methanol.

  • Add the NBS solution dropwise to the phenol solution over 20 minutes with continuous stirring.

  • After the addition is complete, stir the reaction mixture for an additional 5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Purify the resulting residue by column chromatography on silica gel using an appropriate eluent (e.g., dichloromethane or 1% methanol in dichloromethane) to isolate the desired mono-ortho-brominated product.

Protocol 2: Analysis of Brominated Impurities by HPLC

This protocol provides a general starting point for the analysis of brominated phenols by High-Performance Liquid Chromatography (HPLC).

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Analytical standards of the expected mono- and poly-brominated products

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (or the λmax of the compounds of interest)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Gradient Elution: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar poly-brominated compounds. An example gradient is:

    • 0-2 min: 90% A, 10% B

    • 2-20 min: Gradient to 10% A, 90% B

    • 20-25 min: Hold at 10% A, 90% B

    • 25-30 min: Return to initial conditions (90% A, 10% B)

Procedure:

  • Prepare standard solutions of your starting material and expected brominated products of known concentrations in a suitable solvent (e.g., acetonitrile).

  • Prepare your reaction sample by diluting a small aliquot in the same solvent.

  • Inject the standards to determine their retention times and to create a calibration curve for quantification.

  • Inject the reaction sample to identify and quantify the starting material and the mono- and poly-brominated products.

Visualizations

Troubleshooting_Polybromination start Start: Polybromination Observed q1 Is the substrate highly activated? (e.g., phenol, aniline) start->q1 yes1 Yes q1->yes1 no1 No q1->no1 action1 Consider protecting group strategy yes1->action1 q2 Which brominating agent is used? no1->q2 action1->q2 br2 Br₂ q2->br2 nbs NBS/Other q2->nbs action2 Switch to a milder agent (e.g., NBS, DBDMH) br2->action2 q3 Check reaction conditions nbs->q3 action2->q3 temp Is temperature > RT? q3->temp yes_temp Yes temp->yes_temp no_temp No temp->no_temp stoich Is [Br] > 1 equivalent? yes_stoich Yes stoich->yes_stoich no_stoich No stoich->no_stoich action3 Lower reaction temperature (e.g., to 0°C) yes_temp->action3 no_temp->stoich action4 Use 1.0 equivalent of brominating agent and add slowly yes_stoich->action4 end Monitor by HPLC/TLC and purify no_stoich->end action3->stoich action4->end

Caption: Troubleshooting workflow for addressing poly-bromination issues.

Mechanism_Electrophilic_Aromatic_Bromination reactants Aromatic Ring (Ar-H) + Br₂ + FeBr₃ activation Activation of Bromine Br-Br-FeBr₃ reactants->activation Formation of Electrophile sigma_complex Sigma Complex (Arenium Ion) [Ar(H)Br]⁺ FeBr₄⁻ activation->sigma_complex Electrophilic Attack deprotonation Deprotonation sigma_complex->deprotonation Loss of H⁺ products Mono-brominated Product (Ar-Br) + HBr + FeBr₃ deprotonation->products Re-aromatization

Caption: General mechanism of electrophilic aromatic bromination.

Experimental_Workflow_Selective_Bromination start Start: Substrate (e.g., p-cresol) step1 1. Dissolve substrate and catalyst (pTsOH) in solvent (Methanol) start->step1 step2 2. Prepare solution of brominating agent (NBS) step1->step2 step3 3. Add NBS solution dropwise at controlled temperature step2->step3 step4 4. Monitor reaction by TLC/HPLC step3->step4 step5 5. Workup and Purification (e.g., Column Chromatography) step4->step5 Reaction Complete end End: Isolated Mono-brominated Product step5->end

Caption: Experimental workflow for selective mono-bromination.

References

Stability and degradation pathways of 4,6-Dibromobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of 4,6-Dibromobenzo[d]thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in experimental settings?

A1: The stability of this compound can be influenced by several factors. Key among them are pH, temperature, light exposure, and the presence of oxidizing agents.[1] The benzothiazole ring and the exocyclic amine group are susceptible to various reactions under stress conditions.

Q2: What are the recommended solvents and storage conditions for this compound solutions?

A2: Based on structurally similar compounds, this compound is predicted to have low solubility in water but should be soluble in organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2][3] For creating stock solutions, DMSO is a common choice.[1] It is advisable to prepare fresh solutions for experiments. For short-term storage (1-2 weeks), solutions should be kept at -20°C, and for long-term storage (1-2 years), -80°C is recommended, with protection from light.[1]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, potential degradation pathways for 2-aminobenzothiazoles may include hydrolysis of the amine group, oxidation of the thiazole ring, and substitution reactions of the bromine atoms under certain conditions.[4] Forced degradation studies are necessary to identify the specific degradation products.[5]

Q4: How can I monitor the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the degradation of the compound and the formation of degradation products.[1][3] A C18 column is often used for separation.[1] For structural elucidation of the degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[2][6]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Precipitation of the compound in aqueous buffer. Low aqueous solubility of this compound.- Increase the proportion of an organic co-solvent (e.g., DMSO, ethanol) in the final solution.- Prepare a more dilute solution.- Adjust the pH of the buffer, as solubility can be pH-dependent.[1]
Inconsistent results in stability studies. - Degradation of the compound in stock solutions.- Inconsistent experimental conditions.- Prepare fresh solutions before each experiment.- Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[1]- Ensure precise control of temperature, pH, and light exposure during experiments.
No degradation observed under stress conditions. The compound is highly stable under the applied conditions, or the conditions are not harsh enough.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Elevate the temperature (e.g., 50-70°C).[7]- Extend the duration of the study.[8]
More than 20% degradation observed. The stress conditions are too harsh, leading to excessive degradation.- Reduce the concentration of the stressor.- Lower the temperature.- Shorten the exposure time. A degradation of 5-20% is generally considered appropriate for forced degradation studies.[8]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., HPLC-grade methanol or acetonitrile).[8]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[7]

  • Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate under the same conditions as acid hydrolysis.[7]

  • Oxidative Degradation: Treat the stock solution with 0.1% to 3% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 7 days.[7]

  • Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 70°C) for a specified duration.

  • Photodegradation: Expose a solution of the compound to a light source that provides a combination of UV and visible light, as per ICH Q1B guidelines.[8]

3. Sample Analysis:

  • At specified time points, withdraw samples.

  • For acid and base hydrolysis, neutralize the samples before analysis.[7]

  • Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.

Data Presentation: Stability Summary

The results of the forced degradation studies should be summarized in a table for clear comparison.

Stress Condition Reagent Concentration Temperature (°C) Time (hours) Degradation (%) Number of Degradants
Acid Hydrolysis0.1 M HCl6024
Base Hydrolysis0.1 M NaOH6024
Oxidation3% H₂O₂2548
Thermal (Solid)N/A7072
PhotolyticICH Q1B2524

Note: This table should be populated with experimental data.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl) prep_stock->acid base Base Hydrolysis (NaOH) prep_stock->base oxidation Oxidation (H2O2) prep_stock->oxidation thermal Thermal Degradation prep_stock->thermal photo Photodegradation prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc lcms_nmr LC-MS/NMR for Structure Elucidation hplc->lcms_nmr pathway Identify Degradation Pathways lcms_nmr->pathway stability Determine Intrinsic Stability pathway->stability

Caption: Workflow for conducting forced degradation studies.

Hypothetical Degradation Pathway of this compound

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_substitution Nucleophilic Substitution parent This compound hydrolysis_product 4,6-Dibromobenzo[d]thiazol-2(3H)-one parent->hydrolysis_product H+ or OH- oxidation_product This compound N-oxide parent->oxidation_product [O] substitution_product Hydroxy-debrominated species parent->substitution_product Nu- (e.g., OH-)

Caption: A hypothetical degradation pathway for this compound.

References

Validation & Comparative

Reactivity Face-Off: 4,6-Dibromo- vs. 4,7-Dibromobenzothiazol-2-amine - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, substituted benzothiazoles are pivotal scaffolds for the development of novel therapeutic agents and functional materials. The strategic placement of bromine atoms on the benzothiazole core offers versatile handles for further molecular elaboration through cross-coupling and other functionalization reactions. This guide provides a detailed comparison of the reactivity of two key dibrominated isomers: 4,6-dibromobenzothiazol-2-amine and 4,7-dibromobenzothiazol-2-amine. While extensive experimental data is available for the 4,7-isomer, this guide complements it with a theoretical reactivity profile for the 4,6-isomer, empowering researchers to make informed decisions in their synthetic strategies.

At a Glance: Key Structural and Reactivity Differences

The differential positioning of the bromine atoms in 4,6-dibromo- and 4,7-dibromobenzothiazol-2-amine profoundly influences the electronic distribution within the benzothiazole ring system. This, in turn, dictates the reactivity of the C-Br bonds in palladium-catalyzed cross-coupling reactions and the nucleophilicity of the exocyclic 2-amino group.

Feature4,6-Dibromobenzothiazol-2-amine4,7-Dibromobenzothiazol-2-amine
CAS Number 16582-60-8[1]1208395-00-9[2]
Molecular Formula C₇H₄Br₂N₂S[1]C₇H₅Br₂N₂S[2]
Molecular Weight 307.997 g/mol [1]308.99 g/mol [2]
Predicted Reactivity of C-Br Bonds (e.g., Suzuki Coupling) The C4-Br bond is predicted to be more reactive than the C6-Br bond due to the stronger electron-withdrawing inductive effect at the C4 position, influenced by the thiazole ring's heteroatoms.The C4-Br and C7-Br bonds exhibit differential reactivity, with the C4 position often being more susceptible to substitution due to its proximity to the electron-withdrawing thiazole moiety.[1]
Predicted Nucleophilicity of the 2-Amino Group The 2-amino group is expected to be a competent nucleophile. The bromine at the 6-position is predicted to have a moderate electron-withdrawing effect on the amino group.The 2-amino group is an effective nucleophile. The bromine atoms at the 4 and 7 positions exert a net electron-withdrawing effect, which can modulate the nucleophilicity of the amino group.

Theoretical Reactivity Comparison

Due to a scarcity of direct comparative experimental studies, the following reactivity profiles are based on established principles of electronic effects in aromatic systems.

Reactivity of C-Br Bonds in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the relative reactivity of the C-Br bonds is a critical consideration for selective functionalization.

  • 4,7-Dibromobenzothiazol-2-amine : Experimental evidence suggests that the C4 and C7 positions exhibit differential reactivity. The C4 position is generally more electrophilic due to its proximity to the electron-withdrawing thiazole ring, making the C4-Br bond more susceptible to oxidative addition to the palladium catalyst.[1] This allows for regioselective mono-functionalization at the C4 position under carefully controlled conditions.

  • 4,6-Dibromobenzothiazol-2-amine : A similar trend is predicted for the 4,6-isomer. The C4-Br bond is expected to be more reactive than the C6-Br bond. The bromine at the 4-position experiences a stronger inductive electron withdrawal from the adjacent thiazole ring heteroatoms, rendering the C4 position more electron-deficient and thus more prone to react in cross-coupling reactions.

Nucleophilicity of the 2-Amino Group

The 2-amino group in both isomers is a key site for functionalization, such as acylation or alkylation. Its nucleophilicity is modulated by the electronic effects of the bromine substituents.

  • General Trends : The benzothiazole scaffold itself influences the basicity and nucleophilicity of the 2-amino group. The presence of two electron-withdrawing bromine atoms on the benzene ring is expected to decrease the electron density on the amino group, thereby reducing its nucleophilicity compared to the unsubstituted 2-aminobenzothiazole.[3]

  • Comparative Prediction : The precise impact on nucleophilicity depends on the positions of the bromine atoms. In the 4,7-isomer , both bromines are in positions that can exert a significant electron-withdrawing effect. In the 4,6-isomer , the bromine at the 6-position is para to the thiazole nitrogen, which could lead to some electronic push-pull effects, but the overall influence is still expected to be electron-withdrawing. A quantitative comparison of the nucleophilicity would require experimental determination of reaction rates or pKa values.

Experimental Protocols

The following are established experimental protocols for the synthesis and functionalization of 4,7-dibromobenzothiazol-2-amine, which can serve as a starting point for developing procedures for the 4,6-isomer.

Protocol 1: Solid-Phase Synthesis of 2-Amino-4,7-dibromobenzothiazole

This protocol is adapted from a traceless solid-supported method.[4]

Materials:

  • Carboxy-polystyrene resin

  • Oxalyl chloride

  • Tetrabutylammonium thiocyanate (Bu₄NNCS)

  • 2,5-Dibromoaniline

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid

  • Bromine (Br₂)

  • Hydrazine monohydrate

  • Ethanol

Procedure:

  • Resin Preparation: Swell carboxy-polystyrene resin in DCM. Treat the resin with oxalyl chloride in DCM to form the acid chloride, followed by reaction with Bu₄NNCS in DCM/THF to yield the resin-bound acyl-isothiocyanate.[4]

  • Thiourea Formation: Treat the resin with 2,5-dibromoaniline in DMF at room temperature overnight.[4]

  • Cyclization and Bromination: Suspend the resulting thiourea resin in acetic acid and add a solution of bromine (6 equivalents) in acetic acid. Stir at room temperature for 16 hours.[4]

  • Cleavage: Wash the resin and treat with hydrazine monohydrate in ethanol under microwave irradiation at 150°C for 30 minutes to cleave the product from the solid support.[4]

  • Purification: Concentrate the filtrate and purify the crude product by recrystallization from ethanol.[4]

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4,7-Dibromobenzothiazol-2-amine

This is a general protocol for the mono-arylation of the dibromo-benzothiazole.[1][5]

Materials:

  • 4,7-Dibromobenzothiazol-2-amine

  • Arylboronic acid (1.1-2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., toluene, dioxane, or DMF, often with water)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 4,7-dibromobenzothiazol-2-amine, arylboronic acid, palladium catalyst, and base.[5]

  • Solvent Addition: Add the degassed solvent system.[5]

  • Reaction: Heat the mixture to 80-110°C and stir for 4-24 hours, monitoring by TLC or LC-MS.[5]

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layers, dry over anhydrous sulfate, and concentrate.[5]

  • Purification: Purify the crude product by column chromatography.[5]

Protocol 3: N-Acylation of 4,7-Dibromobenzothiazol-2-amine

This protocol describes the acylation of the 2-amino group.[4]

Materials:

  • 4,7-Dibromobenzothiazol-2-amine

  • Acid chloride (e.g., acetyl chloride, 1.1 equivalents)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve 4,7-dibromobenzothiazol-2-amine in anhydrous DCM and add a slight excess of pyridine or triethylamine.[4]

  • Acylation: Slowly add the acid chloride to the reaction mixture at 0°C. Allow it to warm to room temperature and stir for 4-12 hours.[4]

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.[4]

  • Purification: Dry the organic layer and concentrate under reduced pressure. Purify the crude product by chromatography if necessary.[4]

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic transformations for these benzothiazole derivatives.

Suzuki_Coupling 4,7-Dibromobenzothiazol-2-amine 4,7-Dibromobenzothiazol-2-amine Mono-arylated Product Mono-arylated Product 4,7-Dibromobenzothiazol-2-amine->Mono-arylated Product Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Mono-arylated Product Pd Catalyst, Base Pd Catalyst, Base Pd Catalyst, Base->Mono-arylated Product Di-arylated Product Di-arylated Product Mono-arylated Product->Di-arylated Product Further Coupling

Caption: Suzuki-Miyaura coupling of 4,7-dibromobenzothiazol-2-amine.

Acylation_Reaction Dibromoamine 4,6- or 4,7-Dibromobenzothiazol-2-amine AcylatedProduct N-Acylated Product Dibromoamine->AcylatedProduct N-Acylation AcylChloride Acyl Chloride (R-COCl) AcylChloride->AcylatedProduct Base Base (e.g., Pyridine) Base->AcylatedProduct

Caption: N-acylation of the 2-amino group of dibromobenzothiazoles.

Conclusion

Both 4,6- and 4,7-dibromobenzothiazol-2-amine are valuable building blocks for the synthesis of complex molecules. While experimental data for the 4,7-isomer is more readily available, theoretical considerations suggest that the 4,6-isomer will exhibit predictable and useful reactivity patterns. Specifically, the C4-Br bond in both isomers is expected to be the more reactive site in cross-coupling reactions, and the 2-amino group in both compounds serves as a nucleophilic handle for further derivatization. This guide provides a foundation for researchers to design and execute synthetic strategies involving these important heterocyclic intermediates. Further experimental investigation into the reactivity of 4,6-dibromobenzothiazol-2-amine is warranted to fully elucidate its synthetic potential.

References

A Comparative Analysis of the Biological Activity of 4,6-Dibromo- vs. Mono-Brominated Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4,6-dibromo-benzothiazoles and their mono-brominated counterparts. While direct comparative studies on a single platform are limited, this document synthesizes available experimental data from various sources to offer insights into their potential anticancer and antimicrobial properties. Structure-activity relationship (SAR) studies consistently demonstrate that the position and number of halogen substituents on the benzothiazole ring are critical determinants of a compound's pharmacological profile.

Summary of Biological Activity: Quantitative Data

The following table summarizes the reported biological activities of various mono-brominated and other halogenated benzothiazole derivatives. It is important to note the absence of publicly available data for 4,6-dibromo-benzothiazole, highlighting a gap in the current research landscape. The presented data is collated from multiple studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

CompoundBiological ActivityAssayCell Line / Strain(s)Result (IC50 / MIC)
Mono-Brominated Benzothiazoles
2-Amino-7-bromo-benzothiazole derivativeAntibacterialMICS. aureus, B. subtilis, E. coliZone of Inhibition: 21-27 mm[1]
5-Bromo-isatin-benzothiazole conjugateAntibacterialMICE. coli, P. aeruginosaMIC: 3.1-6.2 µg/mL[1]
Substituted bromopyridine acetamide benzothiazoleAnticancerMTT AssaySKRB-3, SW620, A549, HepG2IC50: 1.2 nM - 48 nM[2]
Di-Halogenated Benzothiazoles (for reference)
2-Bromo-6-cyano-benzothiazole (used in synthesis)Anticancer (derivative)MTT AssayVarious cancer cell linesPotent activity observed[2]
4,6-Dibromo-benzothiazole N/A N/A N/A No Data Available

Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for assessing the biological activity of benzothiazole derivatives.

Anticancer Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

  • Compound Treatment: The test compounds (brominated benzothiazoles) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds. Control wells containing vehicle (DMSO) and a known anticancer drug are also included.

  • Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

  • Compound Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (microorganisms with no compound) and negative control wells (medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Signaling Pathway and Experimental Workflow

The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and apoptosis, and is often dysregulated in cancer. Benzothiazole derivatives have been reported to exert their anticancer effects by modulating this pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition of pro-apoptotic function Caspase9 Caspase-9 (Pro-apoptotic) AKT->Caspase9 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Caspase9->Apoptosis Benzothiazole Brominated Benzothiazoles Benzothiazole->PI3K Inhibition Benzothiazole->AKT Inhibition

References

A Comparative Guide to the In Vitro Anticancer Activity of Brominated Benzo[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including notable anticancer properties. The introduction of bromine atoms to the benzothiazole core can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative overview of the in vitro anticancer activity of various brominated benzo[d]thiazol-2-amine derivatives. While specific experimental data on 4,6-Dibromobenzo[d]thiazol-2-amine derivatives is limited in the public domain, this guide synthesizes available data on closely related brominated analogues to provide valuable insights for researchers in the field.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of various substituted benzothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Hydrazine based benzothiazoleHeLa (Cervical Cancer)2.41[1]
COS-7 (Kidney Fibroblast)4.31[1]
Doxorubicin (Reference)HeLa (Cervical Cancer)2.05[1]
COS-7 (Kidney Fibroblast)3.04[1]
Naphthalimide-benzothiazole derivative 67HT-29 (Colon Cancer)3.47 ± 0.2[1]
A549 (Lung Cancer)3.89 ± 0.3[1]
MCF-7 (Breast Cancer)5.08 ± 0.3[1]
Naphthalimide-benzothiazole derivative 66HT-29 (Colon Cancer)3.72 ± 0.3[1]
A549 (Lung Cancer)4.074 ± 0.3[1]
MCF-7 (Breast Cancer)7.91 ± 0.4[1]
Indole based hydrazine carboxamide scaffold 12HT29 (Colon Cancer)0.015[1]
H460 (Lung Cancer)0.28[1]
A549 (Lung Cancer)1.53[1]
MDA-MB-231 (Breast Cancer)0.68[1]
OMS5 (4-Nitroaniline derivative)A549 (Lung Cancer)22.13[2]
MCF-7 (Breast Cancer)61.03[2]
OMS14 (piperazine-4-nitroaniline derivative)A549 (Lung Cancer)24.31[2]
MCF-7 (Breast Cancer)31.25[2]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to assess the anticancer activity of novel compounds.

1. Cell Viability (MTT) Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined using non-linear regression analysis.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

3. Cell Cycle Analysis:

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound for 24 hours.

  • Fixation: Cells are harvested and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS, treated with RNase A to remove RNA, and stained with propidium iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treat cells with compounds seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt MTT Assay treatment->mtt apoptosis Apoptosis Assay treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle readout Measure Absorbance/ Fluorescence mtt->readout apoptosis->readout cell_cycle->readout ic50 Calculate IC50 readout->ic50 mechanism Determine Mechanism readout->mechanism signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Inhibitor Brominated Benzo[d]thiazol-2-amine Derivative Inhibitor->PI3K Inhibition

References

A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Functionalization of Dibromobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The selective functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Dibromobenzothiazoles serve as versatile building blocks for the synthesis of a wide array of biologically active compounds and functional materials. The palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions are two of the most powerful and widely employed methods for the formation of carbon-carbon bonds at halogenated positions. This guide provides a comparative analysis of the Suzuki and Stille couplings for the functionalization of dibromobenzothiazoles, supported by experimental data to aid researchers in selecting the optimal method for their synthetic endeavors.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronic esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Stability of Reagents Boronic acids can be prone to decomposition.Organostannanes are generally stable to air and moisture.
Reaction Conditions Typically requires a base (e.g., carbonates, phosphates).Often proceeds under neutral or mildly basic conditions.
Byproduct Removal Boron byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove completely.
Functional Group Tolerance Good, but can be sensitive to certain functional groups.Excellent, tolerates a wide range of functional groups.

Performance in Focus: A Data-Driven Comparison

While a direct, side-by-side comparison of Suzuki and Stille couplings on the exact same dibromobenzothiazole substrate is not extensively documented in a single study, analysis of reactions on closely related structures provides valuable insights. The following tables summarize representative quantitative data for both coupling methods on brominated benzothiazole and a structurally similar benzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) system.

Table 1: Suzuki Coupling of Brominated Benzothiazole Derivatives

EntrySubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Amino-6-bromobenzothiazolePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O953160[1][4]
22-Amino-6-bromobenzothiazole4-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O953162[1][4]
3N-(6-bromobenzo[d]thiazol-2-yl)acetamidePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1002480[3]
4N-(6-bromobenzo[d]thiazol-2-yl)acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1002485[3]
52,6-DichlorobenzothiazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O150 (MW)0.0895[2]

Table 2: Comparative Suzuki and Stille Coupling of 4,8-Dibromobenzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) [5]

EntryCoupling MethodCoupling PartnerCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Suzuki2-Thienylboronic acid pinacol esterPd(PPh₃)₄ (10)Toluene1102472 (mono)
2StilleTributyl(2-thienyl)stannanePd(PPh₃)₄ (10)Toluene1101675 (mono)
3SuzukiPhenylboronic acidPd(PPh₃)₄ (10)Xylene1304865 (bis)
4StilleTributyl(phenyl)stannanePd(PPh₃)₄ (10)Xylene1302470 (bis)

From the data, it is evident that both Suzuki and Stille couplings can be effectively employed for the arylation of brominated benzothiazole systems. Notably, the Stille reaction on the benzo-bis-thiadiazole substrate proceeded faster than the Suzuki coupling to achieve similar or slightly higher yields.[5] Microwave-assisted Suzuki coupling on 2,6-dichlorobenzothiazole demonstrated remarkably high efficiency with a very short reaction time.[2]

Mechanistic Overview: Catalytic Cycles

The catalytic cycles for both Suzuki and Stille couplings share fundamental steps of oxidative addition and reductive elimination, with the key difference lying in the transmetalation step.

Suzuki_Stille_Coupling cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_OA Oxidative Addition S_PdII R¹-Pd(II)Ln-X S_OA->S_PdII S_TM Transmetalation S_RE Reductive Elimination S_TM->S_RE S_Pd0 Pd(0)Ln S_RE->S_Pd0 S_Product R¹-R² S_RE->S_Product S_Pd0->S_OA R¹-X S_PdII->S_TM R²-B(OR)₂ Base S_RX R¹-X S_Boron R²-B(OR)₂ S_Base Base St_OA Oxidative Addition St_PdII R¹-Pd(II)Ln-X St_OA->St_PdII St_TM Transmetalation St_RE Reductive Elimination St_TM->St_RE St_Pd0 Pd(0)Ln St_RE->St_Pd0 St_Product R¹-R² St_RE->St_Product St_Pd0->St_OA R¹-X St_PdII->St_TM R²-SnR₃ St_RX R¹-X St_Tin R²-SnR₃

Caption: General catalytic cycles for Suzuki and Stille cross-coupling reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Amino-6-bromobenzothiazole[1]

Materials:

  • 2-Amino-6-bromobenzothiazole (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add 2-amino-6-bromobenzothiazole and Pd(PPh₃)₄.

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • Add toluene, followed by the arylboronic acid and an aqueous solution of K₃PO₄.

  • The reaction mixture is heated to 95 °C and stirred for 24-36 hours.

  • Upon completion (monitored by TLC), the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Stille Coupling of a Dibrominated Heterocycle[5]

Materials:

  • Dibromobenzothiazole (1.0 eq)

  • Organostannane reagent (1.1 eq for mono-substitution, 2.2 eq for di-substitution)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)

  • Anhydrous toluene or xylene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dibromobenzothiazole in the anhydrous solvent.

  • Add the palladium catalyst to the solution.

  • The organostannane reagent is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 110-130 °C) and stirred for the required time (typically 16-24 hours).

  • Reaction progress is monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent.

  • To remove tin byproducts, the organic solution is washed with an aqueous solution of potassium fluoride, followed by water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the desired product.

Concluding Remarks: Making the Right Choice

Both Suzuki and Stille couplings are powerful methods for the derivatization of dibromobenzothiazoles.

The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the relative ease of byproduct removal. The commercial availability of a vast array of boronic acids and esters further enhances its appeal. However, the stability of certain boronic acids can be a concern, and the reaction typically requires basic conditions, which may not be suitable for base-sensitive substrates.

The Stille coupling , on the other hand, offers excellent functional group tolerance and often proceeds under neutral conditions. The organostannane reagents are generally stable to air and moisture. The primary drawback of the Stille reaction is the high toxicity of the organotin compounds and the difficulty in completely removing tin residues from the final product, which is a significant concern in the synthesis of pharmaceutical compounds.

For the functionalization of dibromobenzothiazoles, the choice between Suzuki and Stille coupling will depend on the specific requirements of the synthesis. If the substrate is tolerant to basic conditions and the primary concern is to avoid toxic reagents and byproducts, the Suzuki coupling is the more prudent choice. However, for substrates with sensitive functional groups that are incompatible with basic conditions, or when the corresponding boronic acid is unstable or unavailable, the Stille coupling may provide a more robust and higher-yielding alternative, provided that appropriate safety precautions are taken and rigorous purification methods are employed. The development of microwave-assisted Suzuki protocols also offers a promising avenue for rapid and efficient synthesis.

References

Comparative Docking Analysis of Brominated Benzo[d]thiazol-2-amines with Cancer and Microbial Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the potential interactions and comparative performance of brominated benzo[d]thiazol-2-amine derivatives. This document synthesizes available data on the docking of this class of compounds with key protein targets, outlines generalized experimental protocols, and provides a framework for in silico evaluation.

A comprehensive search of scientific databases indicates a notable lack of publicly available structure-activity relationship (SAR) studies for specific di-brominated isomers of benzo[d]thiazol-2-amine.[5] Consequently, the following comparisons are drawn from studies on various derivatives of the core benzothiazole scaffold to provide a representative understanding of their potential binding interactions.

Comparison of Target Protein Interactions

Docking studies on benzo[d]thiazol-2-amine derivatives have explored their binding affinities with several key proteins implicated in cancer and microbial pathogenesis. The following table summarizes representative findings for different derivatives, which can serve as a proxy for understanding the potential of 4,6-Dibromobenzo[d]thiazol-2-amine.

Target Protein/EnzymeLigand (Derivative)Docking Score (kcal/mol)Interacting ResiduesPotential ApplicationReference
HER EnzymeBenzo[d]thiazol-2-amine derivative 2-10.4Not SpecifiedAnticancer[6]
HER EnzymeBenzo[d]thiazol-2-amine derivative 3Not Specified (High Affinity)Not SpecifiedAnticancer[6]
p56lck KinaseVarious Benzothiazole derivativesNot SpecifiedBinds to ATP binding siteAnticancer, Immunosuppression[7]
DHPS Enzyme4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (16b)Not Specified (IC50: 7.85 µg/mL)Not SpecifiedAntimicrobial[8]
DNA Gyrase / Topoisomerase IVGeneral Benzothiazole derivativesNot SpecifiedNot SpecifiedAntibiotic[9]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and molecular docking of benzo[d]thiazol-2-amine derivatives, based on protocols described in the literature.

General Synthesis Protocol for Brominated Benzo[d]thiazol-2-amine Derivatives

A common method for synthesizing the benzothiazole scaffold is through the reaction of a substituted aniline with a thiocyanate salt, followed by cyclization. For brominated derivatives, a brominated aniline is used as the starting material. Further modifications can be achieved through cross-coupling reactions.[10][11]

Example: Suzuki-Miyaura Cross-Coupling for Aryl Substitution [11]

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon), dissolve 4,7-Dibromobenzo[d]thiazol-2-amine (1.0 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2.0 equivalents) in a degassed solvent system (e.g., toluene/DMF).

  • Reaction Execution: Heat the mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Molecular Docking Protocol

Molecular docking simulations are widely used to predict the binding mode and affinity of a small molecule to a protein target. AutoDock Vina is a commonly cited tool for this purpose.[6][12]

  • Preparation of Receptor and Ligand:

    • Receptor: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

    • Ligand: Draw the 3D structure of this compound or its derivatives using chemical drawing software and optimize its geometry. Save the structure in a suitable format (e.g., PDBQT).

  • Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The size and center of the grid are crucial for accurate docking.

  • Docking Simulation: Run the docking simulation using a program like AutoDock Vina. The program will explore different conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.

  • Analysis of Results: Analyze the docking results to identify the best binding pose based on the docking score (binding energy). Visualize the protein-ligand complex to examine the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

Visualizations

The following diagrams illustrate the general workflow for molecular docking studies and a potential signaling pathway that could be targeted by this class of compounds.

G cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB 1. Obtain Protein Structure (e.g., from PDB) Ligand 2. Prepare Ligand Structure (e.g., 4,6-Dibromo-BTA) Grid 3. Define Grid Box (Active Site) Ligand->Grid Dock 4. Run Docking Software (e.g., AutoDock Vina) Grid->Dock Analyze 5. Analyze Binding Poses (Lowest Energy) Dock->Analyze Visualize 6. Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize

A generalized workflow for molecular docking studies.

G Receptor Receptor Tyrosine Kinase (e.g., HER) PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Inhibitor Benzo[d]thiazol-2-amine Derivative Inhibitor->PI3K Inhibition

References

Validating the Structure of 4,6-Dibromobenzo[d]thiazol-2-amine Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of 4,6-Dibromobenzo[d]thiazol-2-amine derivatives. This guide provides a comparative analysis of spectroscopic data, detailed experimental protocols, and visual workflows to aid in the characterization of this important class of compounds.

The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of this compound, a scaffold with potential therapeutic applications, accurate structural validation is paramount.[1][2] This guide outlines the key spectroscopic techniques and provides comparative data to facilitate the unambiguous characterization of these molecules. While specific experimental data for 4,6-dibrominated derivatives is limited in publicly available literature, this guide leverages predictive data and experimental findings from structurally related analogs to provide a robust framework for validation.[2][3]

Spectroscopic Data Comparison

The primary methods for structural validation of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4] The following tables summarize the predicted and experimental spectroscopic data for dibrominated benzothiazole derivatives and related, less substituted, analogs.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of protons in a molecule. For this compound, the aromatic region is expected to show two distinct signals for the protons at the 5 and 7 positions. The amine protons typically appear as a broad singlet.

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound (Predicted) DMSO-d₆~7.8 (s, 1H, H-5), ~7.6 (s, 1H, H-7), ~5.8 (br s, 2H, -NH₂)
4,7-Dibromobenzo[d]thiazol-2-amine (Predicted)DMSO-d₆~7.5 (s, 2H), ~5.5-6.0 (s, 2H)[3]
4-Bromobenzo[d]thiazol-2-amine-7.2-8.1 (m, 3H), 5.5-6.0 (br s, 2H)[3]
2-Aminobenzothiazole-7.0-7.6 (m, 4H), 5.4 (br s, 2H)[3]

¹³C NMR Spectral Data

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The carbons attached to bromine atoms are expected to be shifted to a characteristic range.

CompoundC2 (ppm)C4/C6 (ppm)C5/C7 (ppm)C3a/C7a (ppm)
This compound (Predicted) ~167~115, ~118~125, ~128~134, ~149
4,7-Dibromobenzo[d]thiazol-2-amine (Predicted)~168[1]~110-120[1]~120-130[1]~135, ~150[1]
2-Aminobenzothiazole166.5--130.8, 153.2[5]

Mass Spectrometry Data

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.[3] For dibrominated compounds, the mass spectrum will exhibit a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two bromine atoms.[3]

CompoundIonization Mode[M]+ or [M+H]+ (m/z)
This compound ESI+307.87 (Calculated for C₇H₅Br₂N₂S)
4,7-Dibromobenzo[d]thiazol-2-amineESI+307.87
4-Bromobenzo[d]thiazol-2-amine hydrochloride-259 (for C₇H₄BrN₂S)[6]
2-Aminobenzo[d]thiazoleESI+151.0324[5]

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining reproducible and reliable data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[3] The choice of solvent is dependent on the solubility of the compound.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[5][7]

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).

    • Utilize a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay to at least 1 second.[3]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Employ a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Processing: Process the raw data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.[3]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

  • Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[3][7]

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak and its isotopic pattern.

Visualizing the Validation Workflow

A systematic workflow is critical for the efficient and accurate structural validation of newly synthesized compounds.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Sample ms Mass Spectrometry (LRMS, HRMS) purification->ms Purified Sample data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis comparison Comparison with Predicted Data & Analogs data_analysis->comparison structure_confirmation Structure Confirmation comparison->structure_confirmation

Caption: Workflow for the synthesis and structural validation of benzothiazole derivatives.

Alternative Structures and Comparative Analysis

When validating the structure of a 4,6-dibrominated derivative, it is crucial to consider and rule out other possible isomers that could form during the synthesis. The primary alternative would be the 4,7-dibromo and 5,7-dibromo isomers.

A key distinguishing feature in the ¹H NMR spectrum will be the coupling patterns of the aromatic protons. For the 4,6-isomer, two singlets are expected. For a 5,7-dibromo isomer, two doublets would be anticipated due to ortho-coupling between H-4 and H-6. The 4,7-isomer would exhibit a singlet for the two equivalent protons at positions 5 and 6.[3]

References

A Head-to-Head Comparison of Palladium Catalysts for C-C Bond Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions, have become indispensable tools in this endeavor. The choice of the palladium catalyst is a critical parameter that directly influences reaction efficiency, yield, and substrate scope. This guide provides a head-to-head comparison of commonly employed palladium catalysts for these key C-C bond-forming reactions, supported by experimental data to aid in catalyst selection and reaction optimization.

At a Glance: Performance of Common Palladium Catalysts

The selection of an optimal palladium catalyst is highly dependent on the specific substrates and reaction conditions. Below is a summary of the general performance of frequently used palladium catalysts in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.

CatalystCommon Applications & Characteristics
Pd(PPh₃)₄ A versatile and widely used catalyst, particularly effective for Suzuki-Miyaura couplings of aryl bromides and iodides. It is an air-sensitive solid that is typically used in situ.
PdCl₂(dppf) A robust and air-stable catalyst that is particularly effective for Suzuki-Miyaura couplings, including those with challenging substrates like aryl chlorides. The dppf ligand provides thermal stability.
Pd(OAc)₂ A common palladium(II) precatalyst that is often used in combination with a variety of phosphine ligands, allowing for fine-tuning of reactivity. It is a versatile precursor for both Heck and Suzuki reactions.
Pd₂(dba)₃ A useful palladium(0) source, often employed with bulky electron-rich phosphine ligands for challenging couplings, including those involving aryl chlorides and sterically hindered substrates.
Pd(PPh₃)₂Cl₂ A classic catalyst for Sonogashira couplings, typically used in conjunction with a copper(I) co-catalyst. It is effective for the coupling of aryl iodides and bromides with terminal alkynes.

Quantitative Data Presentation

The following tables provide a summary of quantitative data from comparative studies of different palladium catalysts for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,5-Diiodopyrazine with Phenylboronic Acid
CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9012Good[1]
PdCl₂(dppf)-K₂CO₃DME802High[1]
Pd(OAc)₂SPhosK₃PO₄Toluene10016High[1]

Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage.[1]

Table 2: Comparison of Palladium Catalysts for the Mizoroki-Heck Arylation of Eugenol with Iodobenzene
CatalystBaseSolventTemp. (°C)Time (h)Conversion (%)
Pd(OAc)₂Et₃NDMF1003100[2]
PdCl₂(CH₃CN)₂Et₃NDMF100384[2]
Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of Aryl Halides with Terminal Alkynes
CatalystCo-catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%) (Substrate)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT1.597 (iodobenzene)[1]
Pd₂(dba)₃PPh₃/CuIEt₃NToluene80-80 (tetraethynylporphyrin)[1]
Pd/CXPhosK₂CO₃95% EtOH505Good (aryl bromides)[1]

Note: Yields are reported for analogous aryl halides as direct comparative data for a single substrate was not available in a single study.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these procedures.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[3]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Experimental Protocol for Mizoroki-Heck Cross-Coupling

The following is a general procedure for the Mizoroki-Heck reaction of an aryl halide with an alkene.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, 1.5 mmol)

  • Solvent (e.g., DMF, 5 mL)

Procedure:

  • Reaction Setup: In a dried flask, dissolve the aryl halide, alkene, palladium catalyst, and ligand in the solvent.

  • Add the base to the mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-140 °C) under an inert atmosphere.

  • Stir the reaction for the required time, monitoring by TLC or GC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel.

General Experimental Protocol for Sonogashira Cross-Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl iodide.[4][5]

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a solution of the aryl iodide, terminal alkyne, and triethylamine in a suitable solvent, add Pd(PPh₃)₂Cl₂ and CuI.

  • Reaction Execution: Stir the reaction mixture at room temperature until completion.

  • Monitor the reaction progress by TLC or GC/MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated.

Catalytic Cycles

The heart of these transformations is the palladium catalytic cycle. While the specifics can vary, the fundamental steps of oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination are conserved.

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Cycle cluster_heck Mizoroki-Heck Cycle cluster_sonogashira Sonogashira Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Pd(0)L_n->R-Pd(II)-X(L_n) Oxidative Addition (R-X) R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) R-Pd(II)-X(L_n)->R-Pd(II)-R'(L_n) Transmetalation (R'-B(OR)2) R-Pd(II)-R'(L_n)->Pd(0)L_n Reductive Elimination (R-R') Pd(0)L_n_heck Pd(0)L_n R-Pd(II)-X(L_n)_heck R-Pd(II)-X(L_n) Pd(0)L_n_heck->R-Pd(II)-X(L_n)_heck Oxidative Addition (R-X) Alkene_Complex Alkene Complex R-Pd(II)-X(L_n)_heck->Alkene_Complex Alkene Coordination Sigma_Alkyl_Pd_Complex σ-Alkyl Pd Complex Alkene_Complex->Sigma_Alkyl_Pd_Complex Migratory Insertion Sigma_Alkyl_Pd_Complex->Pd(0)L_n_heck β-Hydride Elimination (Product) Pd(0)L_n_sono Pd(0)L_n R-Pd(II)-X(L_n)_sono R-Pd(II)-X(L_n) Pd(0)L_n_sono->R-Pd(II)-X(L_n)_sono Oxidative Addition (R-X) R-Pd(II)-CCR'(L_n) R-Pd(II)-C≡CR' R-Pd(II)-X(L_n)_sono->R-Pd(II)-CCR'(L_n) Transmetalation (Cu-C≡CR') R-Pd(II)-CCR'(L_n)->Pd(0)L_n_sono Reductive Elimination (R-C≡CR')

Caption: Generalized catalytic cycles for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions.

Experimental Workflow

A systematic approach is crucial for optimizing reaction conditions and screening for the most effective catalyst.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Weigh reagents (aryl halide, coupling partner, base) - Add to reaction vessel Start->Reaction_Setup Catalyst_Screening Catalyst & Ligand Screening: - Add different Pd catalysts and ligands to parallel reaction vessels Reaction_Setup->Catalyst_Screening Inert_Atmosphere Establish Inert Atmosphere: - Evacuate and backfill with N2 or Ar Catalyst_Screening->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Reaction_Execution Reaction Execution: - Heat to desired temperature - Stir for specified time Solvent_Addition->Reaction_Execution Monitoring Monitor Progress: - TLC, GC, LC-MS Reaction_Execution->Monitoring Workup Work-up: - Quench reaction - Extraction Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Analysis: - Determine yield and purity Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for palladium catalyst screening in C-C cross-coupling reactions.

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzothiazole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of halogenated benzothiazole analogues, with a focus on their potential as anticancer agents. While specific data on 4,6-dibromobenzothiazole analogues is limited in the public domain, this document synthesizes available research on structurally related brominated and other halogenated benzothiazoles to provide valuable insights for researchers, scientists, and drug development professionals.

Cytotoxicity of Benzothiazole Derivatives

Benzothiazoles are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide range of pharmacological activities, including anticancer properties.[1][2][3][4] The introduction of various substituents onto the benzothiazole core can significantly modulate the compound's biological activity.[2] Halogenation, in particular, is a common strategy to enhance the cytotoxic potential of these molecules.

Comparative Analysis of In Vitro Cytotoxicity

The cytotoxic potential of benzothiazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.[1] The following table summarizes the IC50 values for several halogenated benzothiazole derivatives from available studies.

Compound IDStructure / SubstitutionCancer Cell LineIC50 (µM)Reference
B4 6-fluoro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA549, H1299Not specified[5]
B5 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amineA431, A549, H1299Not specified[5]
B7 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA431, A549, H12991, 2, 4 (concentrations tested)[5]
4f 6-unsubstituted, 3-chloro-4-trifluoromethyl phenyl urea moietyHePG-2, HCT-116, MCF-75.05, 3.58, 2.74[6]
4l 6-methyl, 3-chloro-4-trifluoromethyl phenyl urea moietyHePG-2, HCT-116, MCF-715.36, 13.54, 9.46[6]
4r 6-chloro, 3-chloro-4-trifluoromethyl phenyl urea moietyHePG-2, HCT-116, MCF-78.10, 7.81, 3.85[6]
1 6-chloro-4-methyl-2-(N-propylimidazol-2-yl)aminobenzothiazoleS. aureus (ATCC 25923)2.9[7]
4 4-methyl-2-(N-propylimidazol-2-yl)aminobenzothiazoleS. aureus WT19.8[7]
5 5-chloro-4-methyl-2-(N-propylimidazol-2-yl)aminobenzothiazoleS. aureus WTComparable to 1[7]
7 5,6-difluoro-4-methyl-2-(N-propylimidazol-2-yl)aminobenzothiazoleS. aureus WT~17.4 (6-fold decrease from 1)[7]

Observations from the data:

  • Influence of Halogen Position: A comparison of compounds 1 and 5 suggests that moving the chloro group from the 6-position to the 5-position on the benzothiazole ring does not significantly affect activity against S. aureus.[7]

  • Effect of Multiple Halogens: The presence of two fluorine atoms at the 5 and 6 positions (compound 7 ) led to a decrease in activity compared to a single chloro group at the 6-position (compound 1 ).[7]

  • Impact of Halogen on Cytotoxicity: In the series of compounds 4f , 4l , and 4r , the 6-chloro analogue (4r ) generally exhibited potent cytotoxicity, in some cases comparable to or better than the 6-unsubstituted analogue (4f ).[6] The 6-methyl analogue (4l ) showed the lowest activity in this series.[6]

  • Role of Other Substituents: The nature of the substituent at the 2-position and elsewhere on the molecule plays a critical role. For instance, the N-propyl imidazole moiety was found to be crucial for the antibacterial activity of the 2-aminobenzothiazoles.[7] Similarly, the 3-chloro-4-trifluoromethyl phenyl urea moiety contributed significantly to the anticancer activity of compounds 4f , 4l , and 4r .[6]

Proposed Mechanism of Action

Several studies suggest that benzothiazole derivatives induce apoptosis, or programmed cell death, in cancer cells.[1][4] One of the proposed mechanisms is the induction of the intrinsic pathway of apoptosis, which is mediated by the mitochondria.[1] This pathway involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are proteases that execute apoptosis.

G Proposed Intrinsic Pathway of Apoptosis Induction Benzothiazole Benzothiazole Analogue Mitochondria Mitochondria Benzothiazole->Mitochondria Stress Signal Bcl2 Bcl-2 Family (e.g., Bax, Bak) CytochromeC Cytochrome c Release Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A diagram illustrating the proposed intrinsic pathway of apoptosis induction by benzothiazole analogues.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of halogenated benzothiazole analogues.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[8]

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of approximately 4 x 10³ cells per well.[8]

  • The plate is incubated overnight to allow the cells to attach to the bottom of the wells.[8]

2. Compound Treatment:

  • Cells are treated with various concentrations of the test benzothiazole derivative (e.g., 2.5, 5, or 10 µM) or a vehicle control.[8]

  • The incubation period typically ranges from 24 to 72 hours.[8]

3. MTT Addition:

  • After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[8]

  • The plate is incubated for 2-4 hours at 37°C, during which viable cells with active metabolism convert the MTT into a purple formazan product.[8]

4. Formazan Solubilization:

  • The medium containing MTT is removed, and the precipitated formazan crystals are dissolved in 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).[8]

5. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 450 nm.[8] The absorbance is directly proportional to the number of viable cells.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for the in vitro evaluation of a test compound's cytotoxicity.

G Experimental Workflow for In Vitro Cytotoxicity Assessment Start Start CellCulture Cell Line Culture Start->CellCulture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundTreatment Compound Treatment (Varying Concentrations) CellSeeding->CompoundTreatment Incubation Incubation (24-72 hours) CompoundTreatment->Incubation MTTAssay MTT Assay Incubation->MTTAssay DataAnalysis Data Analysis (IC50 Calculation) MTTAssay->DataAnalysis End End DataAnalysis->End

Caption: A flowchart depicting the general experimental workflow for assessing the in vitro cytotoxicity of a compound.

Conclusion

The available data, while not extensively focused on 4,6-dibromobenzothiazole analogues, indicates that halogenation is a viable strategy for enhancing the biological activity of benzothiazole derivatives. The position and nature of the halogen substituent, in combination with other functional groups on the benzothiazole scaffold, significantly influence their cytotoxic and antimicrobial properties. Further synthesis and evaluation of a focused library of 4,6-dibromobenzothiazole analogues are warranted to fully elucidate their structure-activity relationship and potential as therapeutic agents.

References

Benchmarking the Antimicrobial Efficacy of 4,6-Dibromobenzothiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Benzothiazoles, a class of heterocyclic compounds, have garnered significant attention for their broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial efficacy of brominated benzothiazole derivatives, with a focus on the potential of the 4,6-dibromo substitution pattern. Due to a lack of specific publicly available data for 4,6-dibromobenzothiazole, this guide utilizes data from closely related brominated benzothiazoles to provide a benchmark for its expected performance against other alternatives and standard antimicrobial agents.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of benzothiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for various benzothiazole derivatives against a panel of clinically relevant bacterial and fungal strains, compared with standard antibiotics. Lower MIC values indicate higher potency.

Table 1: Antibacterial Activity of Brominated Benzothiazole Derivatives and Standard Antibiotics (MIC in µg/mL)

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Benzothiazole Derivatives
2-amino-6-bromobenzothiazole>100>100>100>100[1]
2-(4-bromophenyl)benzothiazole12.52550100[1]
6-bromo-2-(methylthio)benzothiazole6.2512.52550[1]
Standard Antibiotics
Ciprofloxacin0.5 - 20.25 - 10.015 - 10.25 - 4[1]
Ampicillin0.25 - 80.06 - 22 - 8>128[1]
Gentamicin0.5 - 40.125 - 10.25 - 20.5 - 4[1]

Table 2: Antifungal Activity of Benzothiazole Derivatives and Standard Antifungals (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus nigerReference
Benzothiazole Derivatives
2-amino-6-bromobenzothiazole50100[1]
2-(4-bromophenyl)benzothiazole2550[1]
Standard Antifungals
Fluconazole0.25 - 4>64[1]
Amphotericin B0.125 - 10.5 - 2[1]

Mechanisms of Antimicrobial Action

Benzothiazole derivatives exert their antimicrobial effects through various mechanisms, primarily by targeting essential bacterial enzymes. Key molecular targets that have been identified include DNA gyrase and dihydropteroate synthase (DHPS).

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process vital for relieving torsional stress. Benzothiazoles can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, inhibiting its enzymatic activity and leading to the accumulation of DNA damage and eventual cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Replication->DNA_Gyrase requires Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA produces Cell_Death Cell Death DNA_Gyrase->Cell_Death inhibition leads to ATP ATP ATP->DNA_Gyrase energy Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase substrate Benzothiazole 4,6-Dibromobenzothiazole Benzothiazole->DNA_Gyrase inhibits (binds to GyrB)

Inhibition of DNA Gyrase by 4,6-Dibromobenzothiazole.
Inhibition of Dihydropteroate Synthase (DHPS)

DHPS is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. Mammalian cells lack this pathway, making DHPS an attractive target for selective antimicrobial agents. Benzothiazoles can act as competitive inhibitors of the DHPS substrate, p-aminobenzoic acid (PABA), thereby blocking folate synthesis and arresting bacterial growth.

DHPS_Inhibition cluster_pathway Bacterial Folate Biosynthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin pyrophosphate (DHPP) DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Tetrahydrofolate Tetrahydrofolate (Essential for DNA/RNA synthesis) Dihydropteroate->Tetrahydrofolate ... Bacterial_Growth Bacterial Growth Tetrahydrofolate->Bacterial_Growth Benzothiazole 4,6-Dibromobenzothiazole Benzothiazole->DHPS competitively inhibits

Competitive Inhibition of DHPS by 4,6-Dibromobenzothiazole.

Experimental Protocols

Standardized methodologies are critical for the accurate and reproducible assessment of antimicrobial efficacy. The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and for assaying the inhibition of key bacterial enzymes.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

MIC_Workflow Start Start Prepare_Stock Prepare stock solution of 4,6-dibromobenzothiazole in DMSO Start->Prepare_Stock Serial_Dilution Perform 2-fold serial dilutions of the compound in a 96-well plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare a standardized bacterial inoculum (~5 x 10^5 CFU/mL) from an overnight culture Inoculum_Prep->Inoculate_Plate Incubate Incubate the plate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. Incubate->Read_Results End End Read_Results->End

Workflow for MIC Determination by Broth Microdilution.

Detailed Steps:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the 4,6-dibromobenzothiazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[2]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[3]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).[4]

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Principle: The assay relies on the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel. In the presence of an inhibitor, the conversion of relaxed plasmid to its supercoiled form by DNA gyrase is reduced.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and the appropriate buffer.

  • Inhibitor Addition: Add varying concentrations of the 4,6-dibromobenzothiazole derivative to the reaction mixtures. A control reaction without the inhibitor is also prepared.

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

  • Termination and Electrophoresis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis.

  • Analysis: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of DHPS.

Principle: The activity of DHPS can be measured using a coupled enzyme assay where the product, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.[5]

Procedure:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette or 96-well UV-transparent plate containing buffer, DHFR, NADPH, and the substrates p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

  • Inhibitor Addition: Add different concentrations of the 4,6-dibromobenzothiazole derivative to the reaction mixtures. A control reaction without the inhibitor is included.

  • Enzyme Addition: Initiate the reaction by adding purified DHPS enzyme.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance curves. The percentage of inhibition is determined by comparing the velocities of the reactions with the inhibitor to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.[5]

Conclusion

While specific data for 4,6-dibromobenzothiazole is not yet widely published, the available information on related brominated benzothiazoles suggests that this class of compounds holds significant promise as a scaffold for the development of novel antimicrobial agents. Their activity against a range of bacteria and fungi, coupled with their ability to target essential and validated bacterial enzymes like DNA gyrase and DHPS, makes them worthy of further investigation. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of the antimicrobial efficacy of 4,6-dibromobenzothiazole and its derivatives, which will be crucial in advancing these compounds through the drug discovery pipeline. Further research, including synthesis, in vitro and in vivo testing, and structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of this promising class of molecules.

References

A Comparative Spectroscopic Analysis of Brominated Benzothiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of various brominated benzothiazole isomers. Benzothiazole and its derivatives are significant scaffolds in medicinal chemistry and materials science, and understanding the influence of substituent position on their spectroscopic characteristics is crucial for their identification, characterization, and application. This document summarizes key spectroscopic data and outlines the experimental methodologies used for their acquisition.

Introduction to Brominated Benzothiazoles

Benzothiazole is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Bromination of the benzene ring can occur at positions 4, 5, 6, or 7, leading to four structural isomers. The position of the bromine atom significantly influences the electronic distribution within the molecule, which in turn affects its spectroscopic properties. These compounds serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] For example, derivatives of 2-aminobenzothiazoles are explored for a variety of biological activities.

Quantitative Spectroscopic Data

The following table summarizes the available spectroscopic data for various brominated benzothiazole isomers. It is important to note that direct comparison should be made with caution, as experimental conditions such as the solvent can influence spectral data.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)UV-Vis λmax (nm)Mass Spec (m/z)
4-Bromobenzothiazole C₇H₄BrNS214.08Not specifiedNot specifiedNot specifiedNot specified212.92 (M+)
5-Bromobenzothiazole C₇H₄BrNS214.08105-110[3]Not specifiedNot specifiedNot specified212.92 (M+)
6-Bromobenzothiazole C₇H₄BrNS214.08Not specifiedNot specifiedNot specifiedNot specified212.92 (M+)
7-Bromobenzothiazole C₇H₄BrNS214.0882[4]Not specifiedNot specifiedNot specified213 (M+)[4]
2-Amino-6-bromobenzothiazole C₇H₅BrN₂S229.10213-217[5][6][7]Not specifiedAvailable in DMSO[8]Not specifiedNot specified

Experimental Protocols

The characterization of brominated benzothiazole isomers relies on standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.

  • Sample Preparation: A few milligrams of the brominated benzothiazole isomer are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at frequencies of 300 MHz or higher for ¹H nuclei.[9][10]

  • Data Acquisition:

    • ¹H NMR: Provides information on the chemical environment of hydrogen atoms. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).

    • ¹³C NMR: Provides information on the carbon framework of the molecule.

  • Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the substitution pattern of the bromine atom on the benzothiazole ring.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or chloroform). The concentration is typically in the micromolar range (e.g., 10⁻⁶ M).[11]

  • Instrumentation: An absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance is measured over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorption (λmax) is identified. The solvent can significantly influence the λmax.[11][12]

  • Analysis: The position of λmax is related to the electronic structure of the molecule. The position of the bromine atom and other substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum.[13]

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to study the emission properties of fluorescent compounds.

  • Sample Preparation: Similar to UV-Vis spectroscopy, a dilute solution of the sample is prepared in a suitable solvent.[14]

  • Instrumentation: A spectrofluorometer is used to measure the emission spectrum.

  • Data Acquisition: The sample is excited at a specific wavelength (often the λmax from the absorption spectrum), and the emitted light is scanned over a range of higher wavelengths.

  • Analysis: The wavelength of maximum emission and the fluorescence quantum yield are key parameters. The presence and position of a heavy atom like bromine can influence the fluorescence properties, sometimes leading to quenching of the emission.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

  • Sample Preparation: A small amount of the sample is introduced into the mass spectrometer, often dissolved in a suitable solvent.

  • Instrumentation: Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[9]

  • Data Acquisition: The instrument measures the mass-to-charge ratio (m/z) of the ions produced.

  • Analysis: The molecular ion peak confirms the molecular weight of the isomer. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a characteristic feature in the mass spectrum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the comparative spectroscopic analysis of brominated benzothiazole isomers.

G cluster_synthesis Isomer Synthesis/Procurement cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison s1 4-Bromobenzothiazole p1 Dissolution in Deuterated Solvent (NMR) s1->p1 p2 Dissolution in UV-Vis Grade Solvent s1->p2 a4 Mass Spectrometry s1->a4 s2 5-Bromobenzothiazole s2->p1 s2->p2 s2->a4 s3 6-Bromobenzothiazole s3->p1 s3->p2 s3->a4 s4 7-Bromobenzothiazole s4->p1 s4->p2 s4->a4 a1 NMR Spectroscopy (¹H, ¹³C) p1->a1 a2 UV-Vis Spectroscopy p2->a2 d1 Spectral Interpretation a1->d1 a3 Fluorescence Spectroscopy a2->a3 a2->d1 a3->d1 a4->d1 d2 Data Tabulation d1->d2 d3 Comparative Analysis d2->d3

Caption: Workflow for comparative analysis of brominated benzothiazole isomers.

References

Safety Operating Guide

Proper Disposal of 4,6-Dibromobenzo[d]thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe disposal of 4,6-Dibromobenzo[d]thiazol-2-amine is crucial for maintaining laboratory safety and ensuring environmental protection. As a brominated aromatic amine, this compound is to be treated as hazardous waste. Improper disposal can lead to environmental contamination and pose potential health risks. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

Before commencing any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Table 1: Inferred Hazard Identification for this compound

Hazard StatementGHS Classification (Inferred)Precautionary Measures
May cause skin irritation.Skin Irritant (Category 2)P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
May cause serious eye irritation.Eye Irritant (Category 2A)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
May be harmful if swallowed.Acute Toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product.
Harmful to aquatic life.Acute Aquatic Hazard (Category 3)P273: Avoid release to the environment.

Experimental Protocol for Disposal

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Treat all solid this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper) as hazardous waste.[4]

    • Solid Waste: Collect any unused or contaminated solid material in a dedicated, clearly labeled, and sealed container. The container must be made of a chemically resistant material, such as high-density polyethylene, and have a secure, tight-fitting lid.[3][4]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealed container designated for halogenated organic waste. Do not mix with other waste streams unless compatibility is confirmed.[3]

    • Contaminated Labware: Disposable items that are heavily contaminated should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate must be collected as liquid hazardous waste.[4]

    • Personal Protective Equipment (PPE): Used gloves, masks, and other disposable PPE that are contaminated should be double-bagged and disposed of in a designated container for chemically contaminated waste.[3]

  • Waste Labeling and Documentation:

    • Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

    • Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of generation. This is essential for regulatory compliance and for the waste disposal service.[3]

  • Storage:

    • Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal plant.[3]

    • Provide the waste disposal company with all necessary documentation, including the waste log and any available safety data.

In case of a spill, use an inert absorbent material like vermiculite or sand to contain it. The collected absorbent material should then be placed into the designated solid hazardous waste container. The spill area should be cleaned with a suitable solvent, and the cleaning materials should also be collected as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid solid_container Collect in Labeled, Sealed Container for Solid Halogenated Waste solid_waste->solid_container liquid_container Collect in Labeled, Sealed Container for Liquid Halogenated Waste liquid_waste->liquid_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage disposal_service Arrange for Pickup by Licensed Waste Disposal Service storage->disposal_service end End: Proper Disposal Complete disposal_service->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,6-Dibromobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4,6-Dibromobenzo[d]thiazol-2-amine (CAS No. 16582-60-8).[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on safety data for structurally related brominated aromatic amines and general best practices for handling hazardous chemicals.[4][5] Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Profile

While specific toxicity data for this compound is limited, its structure as a brominated aromatic amine suggests potential hazards.[6] Similar compounds can be toxic if swallowed, in contact with skin, or inhaled.[5] Brominated organic compounds, in general, can be toxic, corrosive, and reactive.[7] It is also anticipated to be harmful to aquatic life.[5][6] Therefore, it must be handled as a hazardous substance with appropriate precautions.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure.[4] The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose and Notes
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors. All handling of the solid compound and its solutions should be conducted within a fume hood.[4][6]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[4][8]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently as all disposable gloves have some level of permeability.[4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[4][8]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure potential.[4][9][10]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for both safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[4]

  • Gather Materials: Assemble all necessary equipment and reagents before starting.

2. Donning PPE:

  • Put on all required PPE as outlined in the table above before entering the designated handling area.[4]

3. Handling the Compound:

  • Weighing: When weighing the solid compound, use a balance located inside the fume hood or in a ventilated balance enclosure to contain any dust.[4]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4] Based on the properties of similar compounds, it is likely soluble in organic solvents such as ethanol and DMSO.

  • Reactions: Set up all glassware and apparatus securely within the chemical fume hood.[4]

4. Post-Handling and Cleanup:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.[4]

  • Doffing PPE: Properly remove PPE, avoiding contact with the outer surfaces of gloves.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[4]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Hazardous Waste: Treat all solid this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper) as hazardous waste.[6]

  • Containers: Use a dedicated, properly labeled, and sealed hazardous waste container made of a compatible material (e.g., high-density polyethylene).[6]

  • Aqueous Waste: Any aqueous solutions containing this compound should be collected as hazardous aqueous waste.[7]

  • Solid Waste: Contaminated lab supplies must be collected in a designated solid hazardous waste container.[5][7]

  • No Drain Disposal: Do not dispose of this chemical down the drain or in regular trash.[6]

2. Spill Management:

  • Small Spills: Use an inert absorbent material (e.g., vermiculite, sand) to soak up the material. Carefully collect the absorbent material and place it into the designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.[5]

  • Large Spills: In the event of a large spill, contact your institution's emergency response team immediately.[5]

3. Final Disposal:

  • The sealed hazardous waste container must be disposed of through a licensed hazardous waste disposal company.[5]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, regional, and national regulations.[6]

Procedural Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.

Operational and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal Start Start Risk Assessment Risk Assessment Start->Risk Assessment Verify Emergency Equipment Verify Emergency Equipment Risk Assessment->Verify Emergency Equipment Don PPE Don PPE Verify Emergency Equipment->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Proceed to handling Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Reaction Perform Reaction Prepare Solution->Perform Reaction Decontaminate Work Area Decontaminate Work Area Perform Reaction->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Collect Contaminated Solids Collect Contaminated Solids Segregate Waste->Collect Contaminated Solids Collect Contaminated Liquids Collect Contaminated Liquids Segregate Waste->Collect Contaminated Liquids Wash Hands Wash Hands Doff PPE->Wash Hands End End Wash Hands->End Label and Seal Waste Container Label and Seal Waste Container Collect Contaminated Solids->Label and Seal Waste Container Collect Contaminated Liquids->Label and Seal Waste Container Store for Pickup Store for Pickup Label and Seal Waste Container->Store for Pickup Licensed Disposal Licensed Disposal Store for Pickup->Licensed Disposal

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.